Fmoc-D-Ser(Po(Obzl)Oh)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Purification, and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and application of N-α-(9-Fluorenylmethoxycarbonyl)-D-serine-[O-(monobenzyl)phosphate] (Fmoc-D-Ser(PO(OBzl)OH)-OH), a critical building block for the solid-phase peptide synthesis (SPPS) of D-phosphoserine-containing peptides. Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes.[1] The ability to synthesize peptides with site-specific phosphorylation is therefore essential for dissecting these signaling pathways and developing novel therapeutics.[2][3] This guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals, focusing on the chemical principles and practical considerations for the successful preparation and use of this valuable reagent.
Introduction: The Significance of Phosphoserine in Biological Research
Protein phosphorylation, predominantly occurring on serine, threonine, and tyrosine residues, is a fundamental mechanism for controlling protein function, including enzyme activity, protein-protein interactions, and cellular localization.[1][4] Aberrant phosphorylation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][5] Consequently, synthetic phosphopeptides are invaluable tools for studying the roles of protein kinases and phosphatases, developing diagnostic tools, and designing targeted therapeutics.[4][6]
The incorporation of phosphorylated amino acids into peptides via SPPS can be achieved through two primary strategies: "global phosphorylation" of a completed peptide chain or the "building block" approach, which involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative.[1][2] The building block approach is generally preferred as it offers precise control over the location of the phosphate group and avoids potential side reactions associated with post-synthetic modifications.[1] this compound is a key building block in this context, enabling the introduction of a D-phosphoserine residue, which can be crucial for creating peptides with enhanced stability or specific conformational properties.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound involves two key transformations: the protection of the α-amino group of D-serine with the Fmoc group and the subsequent phosphorylation of the side-chain hydroxyl group. A scalable one-pot synthesis for the L-enantiomer has been developed, and a similar strategy can be adapted for the D-enantiomer.
Overall Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
D-Serine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Dibenzyl phosphorochloridate
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Fmoc Protection of D-Serine:
-
Dissolve D-Serine (1 equivalent) in a 10% aqueous solution of NaHCO₃.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the D-serine solution with vigorous stirring at 0-5°C.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-D-Ser-OH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude Fmoc-D-Ser-OH.
-
-
Phosphorylation of Fmoc-D-Ser-OH:
-
Dissolve Fmoc-D-Ser-OH (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add dibenzyl phosphorochloridate (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract the product into ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and evaporate the solvent to yield the crude dibenzyl-protected product.
-
-
Selective Debenzylation:
-
The selective removal of one benzyl group can be achieved through controlled hydrolysis or catalytic hydrogenolysis. For a laboratory-scale preparation, controlled hydrolysis is often employed.
-
Dissolve the crude dibenzyl-protected intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add a mild base (e.g., LiOH or NaOH, 1 equivalent) and monitor the reaction closely by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The final product, this compound, is then purified.
-
Purification Strategies
The purity of this compound is critical for successful peptide synthesis. The primary methods for purification are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography using silica gel is an effective method for purifying the crude product. A gradient elution system is typically employed.
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% Acetic Acid | The gradient allows for the elution of less polar impurities first, followed by the desired product. The acetic acid helps to improve peak shape and prevent streaking by keeping the phosphate and carboxyl groups protonated. |
Recrystallization
Recrystallization can be an effective final purification step to obtain a highly crystalline product.
-
Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Upon cooling, the purified product crystallizes out.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing purity. Chiral HPLC is used to determine the enantiomeric excess.
| Analysis Type | Column | Mobile Phase | Detection |
| Purity (RP-HPLC) | C18 column (e.g., 5 µm, 4.6 x 250 mm) | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile; Gradient elution | UV at 265 nm |
| Enantiomeric Purity (Chiral HPLC) | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[8][9] | Isocratic mixture of Acetonitrile and water with 0.1% TFA[8] | UV at 265 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the structure of the molecule. ³¹P NMR is particularly useful for confirming the presence of the phosphate group, with a characteristic chemical shift expected for a phosphodiester.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product (C₂₅H₂₄NO₈P, MW: 497.43 g/mol ).[10]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS.
Coupling Reactions
The partially protected phosphate can present challenges during coupling.[11] Uronium-based coupling reagents such as HBTU, HATU, or TBTU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are recommended for efficient incorporation.[11][12]
Recommended Coupling Protocol:
-
Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes.[11]
-
Add the activation mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
The Challenge of β-Elimination
A significant side reaction associated with phosphoserine derivatives in Fmoc SPPS is β-elimination, which occurs during the piperidine-mediated Fmoc deprotection step.[4][13] This leads to the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[4][5]
Caption: Mechanism of piperidine-induced β-elimination.
Mitigation Strategies:
-
Use of Milder Bases: Replacing piperidine with a less aggressive base for the deprotection of the Fmoc group from the phosphoserine residue can significantly reduce β-elimination. 50% cyclohexylamine in DCM or a low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective alternatives.[5][10][14]
-
Reduced Deprotection Times: Minimizing the exposure of the phosphoserine residue to the basic deprotection solution can help to reduce the extent of β-elimination.
-
Avoid Microwave Heating: Microwave-assisted SPPS can accelerate the rate of β-elimination, and its use should be carefully considered during the deprotection step of phosphoserine residues.[5][15]
Conclusion
This compound is an indispensable reagent for the synthesis of D-phosphoserine-containing peptides. A thorough understanding of its synthesis, purification, and the intricacies of its application in SPPS, particularly the mitigation of β-elimination, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and efficiently utilize this powerful tool in their exploration of the phosphoproteome.
References
-
(2025-08-06) Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
(2013-08-29) Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. PubMed. [Link]
-
(2025-08-06) The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. NIH. [Link]
-
Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]
-
6.5 Synthesis of Phosphopeptides. Thieme. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
(2022-07-12) Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]
-
APPLICATIONS. Phenomenex. [Link]
-
(2022-05-20) Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
(2022-06-21) Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]
-
Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. PubMed. [Link]
-
(2021-01-07) Synthesis of phosphopeptide?. ResearchGate. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Ohguro, H., & Palczewski, K. (1995). Separation of phospho- and non-phosphopeptides using reverse phase column chromatography. PubMed. [Link]
-
Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec Peptides. [Link]
-
158171-14-3 Fmoc-Ser{PO(OBzl)OH}-OH. Watanabe Chemical Industries, Ltd.. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Fmoc-D-Ser(Po(Obzl)Oh)-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Ser(PO(OBzl)OH)-OH
Authored by: A Senior Application Scientist
Introduction
Protein phosphorylation is a cornerstone of cellular regulation, a ubiquitous post-translational modification that governs signal transduction, cell cycle progression, and apoptosis.[1] The synthesis of phosphopeptides, which are indispensable tools for dissecting these complex biological pathways, relies on the precise incorporation of phosphorylated amino acids. Among the building blocks available for solid-phase peptide synthesis (SPPS), This compound stands out as a critical reagent for introducing D-phosphoserine residues. The D-configuration is particularly relevant in the design of metabolically stable peptide-based therapeutics that resist enzymatic degradation.
The successful synthesis of high-purity phosphopeptides is not merely dependent on the coupling strategy; it begins with the stringent control over the quality and stability of the amino acid building blocks. This compound, with its complex arrangement of protecting groups, presents unique stability challenges. This guide provides an in-depth analysis of its chemical properties, potential degradation pathways, and field-proven protocols for storage and handling. It is designed to equip researchers, scientists, and drug development professionals with the expertise to maximize the integrity of this reagent, ensuring the fidelity and success of their synthetic endeavors.
Physicochemical Profile and Structural Rationale
Understanding the structure of this compound is fundamental to appreciating its stability and reactivity. The molecule is an assembly of three key moieties, each with a distinct role in the context of Fmoc-based SPPS.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group, the Fmoc group provides temporary protection during peptide chain elongation. Its defining characteristic is its lability to weak bases, typically a piperidine solution, which allows for its selective removal at each cycle without disturbing other protecting groups.[2] Conversely, it is highly stable under the acidic conditions used for final cleavage from the resin.[3]
-
The D-Serine Backbone: The D-enantiomer of serine provides the core structure. Its use is a strategic choice to enhance the proteolytic resistance of the final peptide.
-
The Monobenzyl (OBzl) Phospho Group: The phosphate group on the serine side-chain is partially protected by a single benzyl group. This design is a critical compromise between stability and synthetic utility. Fully protected phosphate triesters are highly susceptible to β-elimination under the basic conditions of Fmoc deprotection.[4] The mono-protected phosphodiester exhibits significantly enhanced stability to piperidine treatment once incorporated into the peptide chain, yet the benzyl group is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄NO₈P | |
| Molecular Weight | 497.43 g/mol | |
| Appearance | White to off-white solid/powder | |
| Stereochemistry | D-Configuration | N/A |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [5] |
| Solubility | Good solubility in common SPPS solvents (e.g., DMF, NMP) | [] |
Chemical Stability and Potential Degradation Pathways
While this compound is designed for stability under standard SPPS conditions, certain side reactions can occur, particularly if the reagent is improperly stored or handled. Awareness of these pathways is crucial for troubleshooting and optimizing synthetic protocols.
The Critical Challenge: β-Elimination
The most significant side reaction associated with phosphoserine derivatives in Fmoc-SPPS is β-elimination . This reaction is initiated by the base used for Fmoc deprotection (piperidine) abstracting a proton from the α-carbon of the phosphoserine residue. The resulting carbanion then eliminates the phosphate group, forming a dehydroalanine (Dha) intermediate.
This reaction is particularly pronounced under two conditions:
-
When the phosphoserine residue is at the N-terminus: The free amino group of the phosphoserine makes the α-proton more acidic and susceptible to abstraction. Once the next amino acid is coupled, the residue becomes significantly more stable to piperidine treatment.[7]
-
During microwave-assisted synthesis: The elevated temperatures used in microwave SPPS can significantly accelerate the rate of β-elimination.[5][7]
The dehydroalanine intermediate can subsequently react with piperidine to form a β-piperidinylalanine adduct, an irreversible modification that complicates purification and compromises peptide integrity.[5][7]
Caption: The β-elimination pathway during Fmoc deprotection of N-terminal phosphoserine.
Hydrolytic Degradation
Like all esters, the phosphoester and benzyl ester bonds are susceptible to hydrolysis. The presence of moisture, especially when combined with temperature fluctuations, can lead to the slow degradation of the compound over time. This underscores the critical importance of storing the solid reagent in a dry, desiccated environment.
Dephosphorylation During Coupling
While less common, dephosphorylation can occur. The acid-sensitive phosphoester linkage can be compromised by high temperatures during the carbodiimide coupling step, a factor to consider when optimizing activation and coupling times.[7]
Core Protocol: Optimal Storage and Handling
Adherence to strict storage and handling protocols is the primary defense against reagent degradation. The chemical stability of this compound is maintained by controlling its environment.
Long-Term Storage Conditions
The consensus from manufacturers and the scientific literature points to cold, dry, and dark conditions as ideal for long-term storage to preserve the integrity of the compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | -20°C (or below -15°C) | Minimizes the rate of all potential degradation reactions, including hydrolysis and side-chain modifications. | [8][9][10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. | Best Practice |
| Humidity | Store in a desiccated environment | Prevents the ingress of water, which can lead to hydrolytic cleavage of the phosphoester bonds. | Best Practice |
| Light | Protect from light (e.g., in an amber vial) | Prevents potential photochemical degradation of the aromatic Fmoc and benzyl groups. | Best Practice |
Experimental Workflow: From Vial to Synthesizer
Proper handling at the bench is as critical as long-term storage. The following workflow is a self-validating system designed to minimize contamination and degradation.
Caption: Step-by-step workflow for handling this compound.
Detailed Protocol Steps:
-
Equilibration: Upon removing the vial from the freezer, always place it in a desiccator and allow it to warm completely to room temperature before opening. This is the single most effective step to prevent atmospheric moisture from condensing on the cold powder, which would introduce water and compromise long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction to the bulk supply, aliquot the powder into smaller, single-use vials upon first opening. Perform this task in a glove box or under a stream of inert gas.
-
Dissolution: Use high-purity, anhydrous-grade SPPS solvents (e.g., DMF). Solutions of Fmoc-amino acids in DMF are generally stable for at least a week when stored refrigerated.[3]
-
Coupling Activation: This building block is compatible with standard uronium-based coupling reagents like HBTU or TBTU.[5] It is often beneficial to use a 3-fold excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA) relative to the amino acid derivative to facilitate the reaction.[11] Be prepared for potentially sluggish coupling and consider extending reaction times.[11]
-
Mitigating β-Elimination: When deprotecting an N-terminal this compound residue, consider substituting the standard piperidine solution. A recommended alternative is using 50% cyclohexylamine in DCM or a DBU-based solution, which has been shown to suppress the β-elimination side reaction.[5][7] For all subsequent cycles, standard piperidine deprotection can be resumed.
Conclusion
This compound is an effective and essential building block for the synthesis of D-phosphoserine-containing peptides. Its design, featuring the monobenzyl-protected phosphate, represents an optimized balance for stability during synthesis and ease of final deprotection. However, its chemical nature demands a high degree of care. The principal threats to its integrity are moisture-induced hydrolysis and base-catalyzed β-elimination, particularly at the N-terminal position.
By implementing the stringent storage and handling protocols outlined in this guide—specifically, freezer storage in a desiccated, inert atmosphere and meticulous, anhydrous technique at the bench—researchers can ensure the reagent's stability. This vigilance preserves the fidelity of the building block, translating directly into higher purity of the crude peptide product, simplified purification, and ultimately, more reliable and reproducible scientific outcomes.
References
-
Lokey Lab Protocols. (2017, March 16). Fmoc. UC Santa Cruz. Retrieved from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Activotec. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Anaspec. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. Retrieved from [Link]
-
Arendt, A., et al. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. International Journal of Peptide and Protein Research, 33(6), 468-76. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein phosphorylation. Wikipedia. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec. Retrieved from [Link]
-
Martini, I., & Conte, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Organic & Biomolecular Chemistry, 20(29), 5646-5660. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorylation. Wikipedia. Retrieved from [Link]
-
Cole, P. A. (2008). Protein Phosphorylation by Semisynthesis: From Paper to Practice. Methods in Cell Biology, 84, 145–165. Retrieved from [Link]
-
Gillespie, J. W., et al. (2011). One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens. PLoS ONE, 6(8), e23780. Retrieved from [Link]
-
Perich, J. W. (1998). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Letters in Peptide Science, 5(2-3), 115-120. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Ser[PO(OBzl)-OH]-OH. Anaspec. Retrieved from [Link]
-
Martini, I., & Conte, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS. Merck. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. shop.bachem.com [shop.bachem.com]
- 9. peptide.com [peptide.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Mechanism and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis
Abstract
Protein phosphorylation, predominantly on serine, threonine, and tyrosine residues, is a cornerstone of cellular regulation, governing a vast array of biological processes from signal transduction to cell division.[1][2] The chemical synthesis of phosphopeptides is therefore an indispensable tool for elucidating these pathways and developing novel therapeutics. The "building block" strategy, which incorporates pre-phosphorylated amino acids during Solid-Phase Peptide Synthesis (SPPS), has become the gold standard for its precision and reliability.[3][4] This guide provides an in-depth analysis of a pivotal reagent in this field: Fmoc-D-Ser(PO(OBzl)OH)-OH. We will dissect its molecular architecture, detail its mechanism of action throughout the SPPS cycle, address common synthetic challenges, and provide validated protocols for its successful application.
The Molecular Architecture: A Design for Orthogonality and Stability
The efficacy of this compound in SPPS stems from the distinct roles of its constituent parts, which are engineered for chemical orthogonality—the selective removal of one protecting group in the presence of others.
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the alpha-amino function. Its key feature is its lability to basic conditions, typically a secondary amine like piperidine.[5][6] This allows for its iterative removal at the beginning of each synthesis cycle without disturbing the acid-labile side-chain protecting groups.[6][7]
-
D-Serine Backbone: The use of a D-enantiomer is a strategic choice often employed in drug development to enhance the resulting peptide's stability against enzymatic degradation by proteases, thereby increasing its in vivo half-life.
-
Monobenzyl-Protected Phosphate Group (PO(OBzl)OH): This is the core functional moiety. The protection strategy here is critical.
-
Benzyl (Bzl) Group: This semi-permanent protecting group shields one of the phosphate's acidic hydroxyls. It is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final cleavage step.[3]
-
Free Phosphate Hydroxyl: The presence of one unprotected, acidic hydroxyl group is a crucial design feature. During the basic Fmoc deprotection step, this proton is readily abstracted, creating a negatively charged phosphate moiety. This charge is thought to electrostatically repel the approaching amine base, inhibiting the deprotonation of the α-carbon proton and thereby suppressing the primary side reaction: β-elimination.[6]
-
Diagram 1: Molecular components of this compound.
Mechanism of Action in the SPPS Cycle
The incorporation of this compound follows the standard iterative four-step process of SPPS: deprotection, washing, coupling, and washing.
Diagram 2: The SPPS workflow for incorporating a phosphoserine residue.
Coupling Step
The carboxyl group of this compound must be activated to facilitate amide bond formation with the resin-bound peptide's free N-terminus. Due to the steric bulk and electronic properties of the phosphoserine side chain, this step can be challenging.[8]
-
Activation Reagents: While standard phosphonium (PyBOP) and uronium/aminium (HBTU, TBTU) reagents are effective, care must be taken.[5][9] Phosphonium-based reagents like PyBOP can potentially react with the unprotected phosphate hydroxyl group, leading to side products.[10] Therefore, uronium-based activators such as HBTU or HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are often the preferred choice.[7]
-
Reaction Conditions: Extended coupling times (e.g., 2-4 hours or overnight) and the use of a slight excess (3-5 equivalents) of the amino acid and coupling reagents may be necessary to ensure the reaction goes to completion.[11][12] Monitoring with a qualitative test (e.g., Kaiser test) is essential.
Deprotection Step
This step involves the removal of the Nα-Fmoc group to reveal a new free amine for the next coupling cycle.
-
Standard Protocol: A solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used.[13] The mechanism is a base-catalyzed β-elimination, which liberates the highly reactive dibenzofulvene (DBF). The secondary amine (piperidine) acts as both the catalyst and a scavenger for the DBF byproduct.[7][13]
-
Stability: The monobenzyl-protected phosphate ester is stable to these conditions, allowing for the selective deprotection of the N-terminus.[9][14]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all semi-permanent side-chain protecting groups, including the benzyl group on the phosphate, are removed simultaneously.
-
Reagent Cocktail: This is achieved using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA). A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[12] Water acts as a scavenger for tert-butyl cations (from groups like Boc or tBu), while TIPS reduces potential side reactions. The benzyl group is efficiently cleaved by this acidolysis to yield the final, unprotected phosphoserine residue.[3]
Key Challenge: β-Elimination and Its Mitigation
The most significant side reaction during the synthesis of phosphoserine-containing peptides is β-elimination, which is particularly problematic under the basic conditions of Fmoc deprotection.[6][8]
Diagram 3: Mechanism of β-elimination and subsequent piperidine adduct formation.
This reaction proceeds when a base abstracts the proton from the α-carbon of the phosphoserine residue, leading to the elimination of the phosphate group and the formation of a dehydroalanine (DHA) intermediate. This highly reactive DHA can then undergo a Michael addition with piperidine from the deprotection solution, resulting in an undesirable and irreversible β-piperidinylalanine modification.[11][14]
Mitigation Strategies
While the monobenzyl protection significantly reduces this side reaction, it can still occur, especially when the phosphoserine is at the N-terminus of the peptide chain or when microwave heating is used for synthesis.[11][14]
-
Strategic Base Selection: For the single, critical deprotection step of an N-terminal Fmoc-Ser(PO(OBzl)OH) residue, piperidine should be replaced.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can efficiently remove the Fmoc group without forming an adduct. A solution of 2% DBU in DMF is effective.[14]
-
Cyclohexylamine: A bulky primary amine that is less prone to Michael addition. A 50% solution in DCM/DMF can be used to suppress the side reaction.[11]
-
-
Avoid Microwave Heating: For the Fmoc deprotection step of phosphoserine residues, conventional room temperature synthesis is recommended over microwave-assisted protocols, which have been shown to enhance the rate of β-elimination.[11][14]
| Deprotection Condition | Target Reaction | Side Reaction Risk (β-Elimination/Adduct) | Recommendation |
| 20% Piperidine / DMF | Fmoc Removal | High for N-terminal pSer | Standard for internal residues only. |
| 2% DBU / DMF | Fmoc Removal | Low | Recommended for N-terminal pSer. |
| 50% Cyclohexylamine / DCM | Fmoc Removal | Very Low | Highly Recommended for N-terminal pSer.[11] |
| Microwave + Piperidine | Accelerated Fmoc Removal | Very High | Not recommended for pSer residues. |
Table 1: Comparison of deprotection conditions for Fmoc-Ser(PO(OBzl)OH)-OH.
Experimental Protocols
Protocol: Coupling of this compound
This protocol assumes a manual synthesis starting with 0.1 mmol of free amine on the resin.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 equiv.) and HATU (0.39 mmol, 3.9 equiv.) in DMF.
-
Activation: Add DIPEA (0.8 mmol, 8 equiv.) to the amino acid/HATU solution. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; continue the reaction. If the test is negative (colorless/yellow beads), the coupling is complete.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol: Selective Deprotection of N-terminal this compound
-
Resin Preparation: Wash the peptide-resin with DMF (3x).
-
Deprotection: Add a solution of 50% cyclohexylamine in DCM to the resin. Agitate at room temperature for 20-30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) to ensure complete removal of the base before proceeding to the next coupling step.
Conclusion
This compound is a masterfully designed building block for the synthesis of phosphopeptides via Fmoc-SPPS. Its strategic use of orthogonal protecting groups—a base-labile Fmoc group and an acid-labile benzyl group—allows for its seamless integration into established synthetic workflows. The monobenzyl phosphate moiety is the key to its success, providing stability against the primary side reaction of β-elimination during routine piperidine treatment. However, for researchers aiming for the highest purity, especially in sequences with N-terminal phosphoserine, understanding and mitigating this potential side reaction through the strategic use of alternative bases is paramount. By adhering to the principles and protocols outlined in this guide, scientists can confidently leverage this powerful reagent to construct the complex phosphopeptides essential for advancing our understanding of cellular biology and drug discovery.
References
- Analytical strategies for phosphoproteomics. (2009). Proteomics, 9, 1451–1468.
-
Phosphoserine | AxisPharm. Available at: [Link]
- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1333-1343.
-
Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (n.d.). PMC - NIH. Available at: [Link]
- Synthesis of Phosphopeptides. (n.d.). Thieme Chemistry.
-
Phosphopeptide synthesis. (n.d.). Oxford Academic. Available at: [Link]
-
The Role of Fmoc-O-benzyl-L-phosphoserine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. (2006). Briefings in Functional Genomics, 5(2), 126-136.
- Enrichment Strategies for Identification and Characterization of Phosphoproteome. (n.d.). Mass Spectrometry Letters | Korea Science.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biosynthesis. Available at: [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Phosphoserine: A Basic Cellular Signal with Wide Ranging Effects. (n.d.). Bio-Techne. Available at: [Link]
-
Solid-phase synthesis of phosphopeptides. (2012). PubMed. Available at: [Link]
-
Phosphoserine - Wikipedia. (n.d.). Available at: [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis. (2022). PMC - NIH. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Available at: [Link]
- Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (n.d.).
-
Synthesis of phosphopeptide?. (2021). ResearchGate. Available at: [Link]
- Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. (n.d.).
-
Novabiochem® - Merck Millipore. (n.d.). Available at: [Link]
-
Using Phosphoserine to Study Protein Phosphorylation. (2016). Addgene Blog. Available at: [Link]
-
Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 2. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to Fmoc-D-Ser(PO(OBzl)OH)-OH for Advanced Phosphopeptide Synthesis
Abstract
Protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of signaling pathways. The chemical synthesis of phosphopeptides is therefore indispensable for dissecting these biological processes, enabling the creation of specific substrates, inhibitors, and probes for kinases, phosphatases, and protein-protein interaction domains.[1] This guide provides an in-depth technical analysis of Fmoc-D-Ser(PO(OBzl)OH)-OH , a specialized building block for Solid-Phase Peptide Synthesis (SPPS). We will move beyond simple protocols to explore the underlying chemical principles, causality behind methodological choices, and field-proven strategies to overcome common challenges. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to effectively incorporate this unnatural phosphorylated amino acid into complex peptide sequences.
The Strategic Importance of Synthetic Phosphopeptides
The study of phosphorylation-dependent signaling requires homogenous, well-defined peptide sequences that are often impossible to isolate from biological sources. Synthetic phosphopeptides serve as critical tools for:
-
Biochemical Assays: Acting as specific substrates or inhibitors to characterize the activity of protein kinases and phosphatases.
-
Interaction Studies: Probing the binding specificities of phosphoprotein-binding domains, such as SH2 and PTB domains.[2][3]
-
Antibody Production: Serving as antigens to generate highly specific antibodies that recognize a particular phosphorylation state of a protein.[4]
-
Therapeutic Development: Designing metabolically stable peptide-based drugs that can modulate signaling pathways.
The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated directly during SPPS, has become the gold standard for its reliability and efficiency.[5] The use of the D-stereoisomer, as with this compound, offers an additional layer of sophistication, allowing for the creation of peptides with enhanced resistance to proteolysis or unique conformational properties.
A Deep Dive into the Reagent: this compound
Understanding the specific role of each chemical moiety in this building block is fundamental to its successful application.
Chemical Structure and Functional Anatomy
Figure 2: SPPS Cycle for Phosphoserine Incorporation.
Step-by-Step Protocol: Activation and Coupling
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
-
Resin Preparation: Begin with the N-terminally deprotected peptidyl-resin, swollen in N,N-Dimethylformamide (DMF). The choice of resin (e.g., Rink Amide, Wang) depends on the desired C-terminal functionality. [6][7]2. Activation Solution Preparation: In a separate vessel, dissolve this compound (3–5 equivalents relative to resin loading) in DMF. Add an aminium-based coupling reagent such as HATU or HBTU (0.95 equivalents relative to the amino acid).
-
Causality: Aminium (uronium/phosphonium) reagents are highly recommended over carbodiimides for this step. [8]They form a more reactive activated species that can overcome the steric bulk and potential electrostatic repulsion from the phosphate moiety, ensuring a more complete and rapid reaction. [9]3. Initiate Activation: Add a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), to the activation solution (2 equivalents relative to the coupling reagent). Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction Time & Monitoring: Allow the coupling to proceed for 1 to 4 hours at room temperature. Due to the hindered nature of this residue, extended coupling times or a second "double coupling" step may be necessary, particularly when coupling to another bulky residue. [10][8]Monitor the reaction for completion using a qualitative method like the Kaiser test (note: false negatives can occur with N-terminal proline).
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Recommended Coupling Conditions
| Reagent | Equivalents (rel. to resin) | Purpose |
| This compound | 3 - 5 | Amino Acid Building Block |
| HATU / HBTU / TBTU | 2.8 - 4.8 | Coupling Activator |
| DIPEA / NMM | 6 - 10 | Tertiary Base for Activation |
| Solvent | DMF | --- |
| Time | 1 - 4 hours (or double couple) | --- |
The Critical Challenge: Navigating β-Elimination
The single most critical failure point in phosphoserine peptide synthesis is the base-catalyzed β-elimination that can occur during Fmoc deprotection with piperidine.
The Mechanism of Failure
The reaction proceeds via an E1cB-like mechanism. The piperidine base abstracts the α-proton, leading to the formation of an enolate intermediate, which then eliminates the protected phosphate group to form a highly reactive dehydroalanine (Dha) residue. [10][11]This Dha can then undergo a Michael addition with piperidine, resulting in an irreversible β-piperidinylalanine modification that is extremely difficult to separate from the target peptide. [10][12][13]
Figure 3: Pathway of β-Elimination Side Reaction.
A Self-Validating Mitigation Strategy
Field experience has shown that this side reaction is most severe when the phosphoserine residue is at the N-terminus of the growing chain. [12]Once the subsequent amino acid is attached, the phosphoserine becomes significantly more stable. Therefore, a specialized deprotection protocol is required for only the one step immediately following the incorporation of this compound.
Specialized Fmoc-Deprotection Protocol (Single Use):
-
After coupling the phosphoserine and washing, treat the resin with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF .
-
Perform the deprotection for 7-10 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
Crucially, for all subsequent deprotection steps in the synthesis, revert to the standard protocol (e.g., 20% piperidine in DMF).
Causality: DBU is a non-nucleophilic, sterically hindered base. It is strong enough to efficiently remove the Fmoc group but is less effective at abstracting the sterically shielded α-proton of the phosphoserine, thus kinetically favoring the desired deprotection over the undesired β-elimination. [12][9]Using DBU at low concentrations and for a controlled time provides a robust method to circumvent this critical side reaction. [9]Alternative bases like cyclohexylamine have also been reported to be effective. [12][13] Note on Microwave Synthesis: While microwave energy can accelerate coupling, it also dramatically accelerates β-elimination. [10]If using microwave-assisted SPPS, it is imperative to perform the deprotection step at room temperature or use carefully controlled, low-temperature microwave settings in combination with a DBU-based protocol. [9][14]
Final Cleavage, Purification, and Characterization
Cleavage from the Solid Support
The final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the benzyl group from the phosphate.
Standard Cleavage Protocol:
-
Wash the final peptidyl-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O .
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups. TIS and water act as scavengers, quenching the highly reactive carbocations (e.g., benzyl, t-butyl) that are generated, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [15][16]3. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. For peptides containing multiple phosphoserine residues, a longer cleavage time may be required to ensure complete debenzylation. [8]4. Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification and Characterization
The crude phosphopeptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Final verification of the product identity and purity is achieved through mass spectrometry (MALDI-TOF or ESI-MS), which will confirm the expected mass, including the addition of the phosphate group (+79.98 Da). [7]
Conclusion
This compound is a powerful, albeit challenging, reagent for the synthesis of specialized phosphopeptides. Its successful use hinges not on rigid adherence to a single protocol, but on a deep understanding of the chemical principles at play. By recognizing the critical role of the monobenzyl phosphate in preventing β-elimination and by strategically employing alternative bases like DBU for the single, vulnerable N-terminal deprotection step, researchers can reliably incorporate this building block. This enables the creation of novel, proteolytically stable probes essential for advancing our understanding of cell signaling and for the development of next-generation peptide therapeutics.
References
-
Tholey, A., & Reed, J. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]
-
Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(9), 1145-1155. [Link]
-
Schmelzle, K., & White, F. M. (2006). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. [Link]
-
Ye, M. L., & Zou, H. F. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. The Analyst, 133(9), 1145–1155. [Link]
- Perich, J. W. (2004). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme.
-
Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Retrieved from Anaspec. [Link]
-
Sal-T-Peptide. (n.d.). Solid-phase synthesis of phosphopeptides. PubMed. [Link]
- Celis, J. E. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis.
-
Fields, G. B. (2001). The synthesis of phosphopeptides. Journal of Peptide Research, 57(5), 397-404. [Link]
-
White, F. M. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics, 5(2), 126-134. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Amon, M., & Brik, A. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2151–2156. [Link]
-
Muttenthaler, M., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5127-5187. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Nature Biotechnology, 31(6), 557-564. [Link]
-
Radziwon, K. (2021). Synthesis of phosphopeptide? ResearchGate. [Link]
-
Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Organic & Biomolecular Chemistry, 18(42), 8566-8582. [Link]
-
Attard, T. J., et al. (2010). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Novabiochem®. [Link]
-
Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Sci-Hub. [Link]
-
Otvos, L. Jr., et al. (1995). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed. [Link]
-
Samarasimhareddy, M., et al. (2019). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]
-
Zhang, T., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of the American Chemical Society, 145(4), 2415-2426. [Link]
-
Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH. Retrieved from Matrix Innovation. [Link]
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. rsc.org [rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. drivehq.com [drivehq.com]
Introduction: The Critical Role of Phosphoserine in Biological Signaling
An In-Depth Technical Guide to Fmoc-D-Ser(PO(OBzl)OH)-OH: A Core Component in Phosphopeptide Synthesis
Protein phosphorylation is a ubiquitous post-translational modification (PTM) that acts as a molecular switch, governing a vast array of cellular processes including signal transduction, cell cycle regulation, and apoptosis. The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by kinases and reversed by phosphatases, creates a dynamic signaling network. Consequently, the study of phosphoproteins and phosphopeptides is paramount to understanding both normal physiology and the pathology of numerous diseases, including cancer and neurodegenerative disorders.
The chemical synthesis of peptides containing phosphorylated amino acids is an indispensable tool for researchers in this field. It allows for the creation of precisely defined phosphopeptides for use as substrates in kinase assays, as antigens for antibody production, or as probes to study protein-protein interactions. This compound is a key building block specifically designed for the incorporation of phosphoserine into peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for peptide synthesis today[1][2]. The use of the D-enantiomer allows for the synthesis of peptides that are resistant to proteolysis, making them valuable tools for developing stable therapeutic leads or biochemical probes.
This guide provides a comprehensive overview of this compound, its chemical properties, and its application in modern peptide synthesis for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for calculating reagent stoichiometry and for analytical characterization of the final peptide product.
| Property | Value | Source(s) |
| CAS Number | 1212481-01-0 | [3][4] |
| Molecular Weight | 497.44 g/mol | [3][4][5] |
| Molecular Formula | C₂₅H₂₄NO₈P | [4][5][6] |
| Synonym | N-α-Fmoc-O-benzyl-D-phosphoserine | [4][5] |
| Appearance | White to off-white solid/powder | [5][7] |
| Storage Temperature | -20°C or 15-25°C (refer to supplier) | [5][6] |
The Chemistry of Application: Fmoc-SPPS of Phosphopeptides
The design of this compound is a prime example of strategic chemical engineering for complex peptide synthesis. Its utility is grounded in the principles of orthogonal protection schemes inherent to the Fmoc/tBu (tert-butyl) strategy[8].
The Role of the Benzyl (Bzl) Protecting Group
The choice of a monobenzyl ester for the phosphate side-chain is a critical design feature[1][9]. Here's the causality behind this choice:
-
Stability to Base: The primary amine of the growing peptide chain is protected by the base-labile Fmoc group, which is removed in every cycle by treatment with a piperidine solution[8]. The phosphate group must be stable to these conditions to prevent undesired side reactions. The benzyl group is stable to piperidine.
-
Prevention of β-Elimination: A key potential side reaction during the piperidine-mediated Fmoc deprotection is the β-elimination of the phosphate group. The presence of a remaining acidic proton on the monobenzyl-protected phosphate is thought to lead to its deprotonation under the basic conditions. This creates a negatively charged phosphate moiety which inhibits the abstraction of the α-proton of the serine residue, thereby suppressing the β-elimination pathway[1].
-
Acid Lability for Final Cleavage: The benzyl group is readily cleaved during the final step of SPPS, which involves treating the peptide-resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA)[10]. This allows for the simultaneous deprotection of the phosphate group and other acid-labile side-chain protecting groups (like tBu), and cleavage of the peptide from the solid support.
Workflow for Incorporation via Fmoc-SPPS
The general workflow for incorporating an amino acid using Fmoc-SPPS is a cyclical process. The following diagram illustrates the key steps for the incorporation of this compound.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocol: Incorporation of this compound
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine. The protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvent: Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling & Preparation:
-
Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF after Fmoc deprotection to remove all residual piperidine.
-
The resin should be swollen in DMF in the reaction vessel.
-
-
Activation of the Amino Acid:
-
In a separate vial, dissolve this compound (4 eq., ~0.4 mmol, ~199 mg) and HATU (3.9 eq., ~0.39 mmol, ~148 mg) in DMF (~2 mL).
-
Add DIPEA (8 eq., ~0.8 mmol, ~139 µL) to the solution.
-
Vortex the mixture for 1-2 minutes. This is the "activation" step, where a highly reactive ester is formed.
-
-
Coupling Reaction:
-
Drain the DMF from the resin in the reaction vessel.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction time can vary based on the sequence.
-
-
Monitoring the Coupling:
-
After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.
-
If the test is positive, the coupling step can be repeated ("double coupling").
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3-5 times with DMF.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted N-terminal amines can be "capped" by acetylation (e.g., using acetic anhydride and DIPEA) to prevent the formation of deletion sequences.
-
-
Proceed to Next Cycle:
Challenges and Self-Validating Systems
A robust protocol must account for potential side reactions. The trustworthiness of this building block in synthesis relies on understanding and mitigating these issues.
Side Reaction: β-piperidinylalanine Formation
During the Fmoc deprotection of an N-terminal phosphoserine residue, the piperidine can act as a nucleophile in a Michael addition reaction following β-elimination. This is particularly problematic under microwave heating conditions.
-
Mitigation Strategy: For the specific deprotection step of an N-terminal Ser(PO(OBzl)OH), it has been shown that replacing piperidine with a less nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or using a bulkier amine like cyclohexylamine can eliminate this side reaction[12]. This targeted modification ensures the integrity of the final peptide.
The workflow for handling this potential issue can be visualized as a decision point within the synthesis protocol.
Caption: Decision workflow for Fmoc deprotection of N-terminal pSer.
Conclusion
This compound is a highly effective and essential reagent for the site-specific incorporation of D-phosphoserine into synthetic peptides. Its design, featuring a monobenzyl-protected phosphate group, provides an optimal balance of stability during the synthesis cycles and ease of deprotection during the final cleavage. By understanding the chemical principles behind its use and implementing robust, self-validating protocols that account for potential side reactions, researchers can confidently synthesize complex phosphopeptides to advance our understanding of cellular signaling and develop new therapeutic agents.
References
-
Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH. Retrieved January 19, 2026, from [Link][7]
-
Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Retrieved January 19, 2026, from [Link][9]
-
White, P. D. (2000). Phosphopeptide synthesis. In W. C. Chan & P. D. White (Eds.), Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link][10]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link][1]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link][2]
-
Anaspec. (n.d.). Fmoc-Ser[PO(OBzl)-OH]-OH. Retrieved January 19, 2026, from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved January 19, 2026, from [Link][11]
-
Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. [Link][8]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shop.bachem.com [shop.bachem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 7. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Fmoc-D-Ser(Po(Obzl)Oh)-OH solubility in different solvents
An In-Depth Technical Guide to the Solubility of Fmoc-D-Ser(PO(OBzl)OH)-OH for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Solubility in Phosphopeptide Synthesis
Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, making synthetic phosphopeptides indispensable tools in signal transduction research and drug discovery.[1][2] The Fmoc-based solid-phase peptide synthesis (SPPS) strategy is a cornerstone of this field, enabling the precise incorporation of phosphorylated amino acids.[3][4] Among the key building blocks is this compound, a derivative that allows for the introduction of a D-phosphoserine residue, which is crucial for studying enzyme-substrate interactions and developing metabolically stable peptide therapeutics.[3]
The success of any SPPS run hinges on the complete solubilization of the incoming Fmoc-amino acid in the reaction solvent. Incomplete dissolution leads to diminished coupling efficiencies, the generation of deletion sequences, and ultimately, complex purification challenges that compromise final peptide yield and purity. This guide provides a comprehensive overview of the solubility characteristics of this compound, offers field-proven strategies to enhance its dissolution, and presents a robust, self-validating protocol for determining its solubility in any given solvent system.
Solubility Profile of this compound
Quantitative solubility data for many Fmoc-protected amino acids, including the D-isomer of benzyl-protected phosphoserine, is not extensively published in the public domain.[5] Solubility is often determined empirically by researchers. However, based on available data for the corresponding L-isomer and general principles of Fmoc-amino acid chemistry, we can establish a reliable working profile.
It is a well-established principle in chemistry that enantiomers (D and L isomers) exhibit identical physical properties, including solubility, in achiral solvents. Therefore, the solubility data for Fmoc-L-Ser(PO(OBzl)OH)-OH can be confidently applied to the D-isomer.
Quantitative and Qualitative Solubility Data
| Solvent | Abbreviation | Type | Molar Mass ( g/mol ) | Solubility of this compound | Causality & Expert Insights |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 73.09 | ~50 mg/mL (Clearly Soluble) [6] | DMF is the workhorse solvent for SPPS due to its excellent ability to solvate both the resin and the protected amino acids. The high solubility of this compound in DMF makes it a primary choice for coupling reactions. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 99.13 | Expected to be High | NMP is a slightly less polar but stronger solvating agent than DMF, often used to disrupt on-resin aggregation of growing peptide chains.[7] It is an excellent alternative to DMF and is expected to readily dissolve this building block. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 78.13 | Expected to be Very High | DMSO possesses exceptional solvating power for polar and complex organic molecules.[8] While not typically used as the primary coupling solvent, it is often added to DMF to enhance the solubility of difficult-to-dissolve amino acids.[5] For reference, the parent compound Fmoc-Ser-OH is highly soluble in DMSO at 200 mg/mL.[9] |
| Dichloromethane | DCM | Nonpolar | 84.93 | Expected to be Low to Insoluble | DCM is generally a poor solvent for zwitterionic or highly polar Fmoc-amino acids and is not recommended for the dissolution of this building block during coupling.[10] Its utility in modern Fmoc-SPPS is typically limited to washing steps. |
Note: The value for DMF is based on data for the L-isomer, Fmoc-L-Ser(PO(OBzl)OH)-OH, which is reported to be "clearly soluble" at a concentration of 0.1g in 2mL.[6] This is equivalent to 50 mg/mL.
Core Factors Influencing Solubility
Understanding the underlying chemistry is key to troubleshooting solubility challenges:
-
Fmoc Group Aggregation: The large, aromatic fluorenyl group can induce intermolecular π-stacking, leading to aggregation and reduced solubility, particularly at high concentrations.[5]
-
Hydrogen Bonding: The presence of the phosphate and carboxylic acid moieties allows for extensive hydrogen bonding, which can either promote aggregation or enhance solvation depending on the solvent's properties.
-
Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine and formic acid. The presence of these impurities can negatively impact both solubility and the integrity of the Fmoc-protecting group.[5]
Strategies for Enhancing Solubility
When encountering solubility issues, the following field-tested strategies can be employed:
-
Solvent Mixtures: The addition of a small percentage of a stronger solvent like DMSO or NMP to DMF can significantly enhance solubility without drastically altering the polarity of the reaction medium.[5][8] For exceptionally challenging sequences, a "Magic Mixture" (DCM/DMF/NMP at 1:1:1) can be effective.[5]
-
Sonication: Applying ultrasonic energy can help break up aggregates and accelerate the dissolution process. A 5-10 minute treatment in an ultrasonic bath is often sufficient.[5]
-
Gentle Warming: Carefully warming the solution to approximately 37°C can increase the kinetic energy of the system and improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the amino acid derivative.
Experimental Protocol: Quantitative Solubility Determination
This protocol provides a self-validating system for accurately determining the solubility of this compound. The core principle is to prepare a saturated solution and then quantify the concentration of the dissolved solid.
Methodology
-
Material Preparation:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry 2.0 mL glass vial.
-
Select the solvent to be tested (e.g., high-purity, amine-free DMF).
-
-
Solution Preparation:
-
Add a small, precise volume of the solvent (e.g., 0.5 mL) to the vial.
-
Vortex the vial for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10 minutes.
-
Continue adding the solvent in small, precise increments (e.g., 0.1 mL), vortexing and sonicating after each addition, until the solid is completely dissolved. Record this volume as Vinitial.
-
To ensure saturation, add a small additional amount of the solid (a few milligrams) to the vial to create a solution with visible, undissolved solute.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure the solution reaches equilibrium. A vial rotator or shaker is ideal for this step.
-
-
Sample Collection & Analysis:
-
Allow the vial to stand undisturbed for 30 minutes to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. To avoid disturbing the solid, take the sample from the top layer of the liquid.
-
Transfer the supernatant to a new, pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solid (msolute) by subtracting the initial vial weight from the final weight.
-
Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = msolute (mg) / Volume of supernatant (mL)
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, perform the experiment in triplicate. The standard deviation between the measurements should be less than 5%. If a UV-Vis spectrophotometer is available, the concentration can be cross-validated by measuring the absorbance of a diluted aliquot of the supernatant at the characteristic wavelength for the Fmoc group (typically around 301 nm) and comparing it against a standard curve.
Workflow Visualization
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion: Practical Implications for Peptide Synthesis
The high solubility of this compound in standard SPPS solvents like DMF and NMP is advantageous for routine peptide synthesis. Researchers can confidently prepare stock solutions at concentrations suitable for automated synthesizers without significant risk of precipitation. However, for complex or lengthy phosphopeptides where on-resin aggregation may become a concern, understanding the principles laid out in this guide is crucial. The ability to troubleshoot potential solubility issues by employing solvent mixtures or accurately determining the solubility limit in an alternative solvent system is an essential skill for any scientist in the field of peptide chemistry. This technical guide provides both the foundational knowledge and the practical tools necessary to confidently utilize this critical building block in the synthesis of advanced phosphopeptides.
References
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. (2024). ResearchGate. Retrieved from [Link]
-
Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. (n.d.). Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [Link]
-
Phosphorylated peptide synthesis. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Fmoc-L-Ser(PO(OBzl)OH)-OH. (n.d.). Matrix Innovation. Retrieved from [Link]
-
Solid-phase synthesis of phosphopeptides. (1988). PubMed. Retrieved from [Link]
-
Phosphopeptides (Phosphorylated Peptides). (n.d.). JPT. Retrieved from [Link]
Sources
- 1. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]
- 7. biotage.com [biotage.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Spectral Analysis of Fmoc-D-Ser(PO(OBzl)OH)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fmoc-D-Ser(PO(OBzl)OH)-OH in Peptide Synthesis
This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of phosphopeptides. These molecules are indispensable tools for studying cellular signaling pathways, kinase activity, and various disease states where protein phosphorylation plays a pivotal role. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and the benzyl (Bzl) group on the phosphate moiety, allows for controlled, sequential assembly of peptides. Accurate characterization of this reagent is paramount to ensure the fidelity of the final peptide product. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for its identification and quality control.
Molecular Structure and Key Functional Groups
A thorough understanding of the spectral data begins with a clear visualization of the molecule's architecture. The key functional groups—the Fmoc group, the D-serine backbone, the benzyl-protected phosphate, and the carboxylic acid—each contribute unique signals in the various spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the different hydrogen environments in the molecule.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Fmoc) | 7.60 - 7.80 | m | Protons on the fluorenyl rings. |
| Aromatic (Fmoc) | 7.30 - 7.45 | m | Protons on the fluorenyl rings. |
| Aromatic (Benzyl) | ~7.35 | m | Protons on the benzyl protecting group. |
| NH (Amide) | ~5.80 - 6.50 | d | Coupling to Cα-H. Position can be broad and exchange with D₂O. |
| CH₂ (Benzyl) | ~5.00 | d | Coupling to the phosphorus atom. |
| Cα-H (Serine) | ~4.40 - 4.60 | m | Complex multiplicity due to coupling with NH and Cβ protons. |
| CH (Fmoc) | ~4.20 - 4.40 | t | Methylene bridge of the Fmoc group. |
| CH₂ (Fmoc) | ~4.10 - 4.30 | d | Methylene bridge of the Fmoc group. |
| Cβ-H₂ (Serine) | ~3.90 - 4.20 | m | Diastereotopic protons with complex coupling. |
Expertise & Experience: The diastereotopic Cβ protons of the serine residue often appear as a complex multiplet due to coupling with both the Cα proton and the phosphorus atom. The exact chemical shifts and coupling constants can be sensitive to the solvent and pH.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 170 - 175 | |
| C=O (Carbamate) | 155 - 157 | Fmoc carbonyl. |
| Aromatic (Fmoc) | 143 - 145 | Quaternary carbons. |
| Aromatic (Benzyl) | 135 - 137 | Quaternary carbon. |
| Aromatic (Fmoc/Benzyl) | 120 - 130 | Protonated aromatic carbons. |
| CH₂ (Benzyl) | 68 - 70 | |
| Cβ (Serine) | 65 - 68 | Attached to the phosphate group. |
| CH₂ (Fmoc) | 66 - 68 | |
| Cα (Serine) | 54 - 57 | |
| CH (Fmoc) | 46 - 48 |
Trustworthiness: The assignment of quaternary carbons in the aromatic region can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by observing their characteristically lower intensity in a standard proton-decoupled ¹³C NMR spectrum.[1][2]
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for observing the phosphorus center.[3]
| Phosphorus Atom | Expected Chemical Shift (δ, ppm) | Notes |
| Phosphate | -1 to +2 | Referenced to 85% H₃PO₄. The chemical shift is sensitive to pH and solvent.[3][4] |
Authoritative Grounding: The chemical shift of the phosphate group is influenced by the electron-withdrawing effects of the benzyl and serine moieties.[5] The presence of a single peak confirms the purity of the phosphorylation state.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3000 - 3300 | Broad |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Carbamate) | 1690 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| P=O Stretch | 1200 - 1250 | Strong |
| P-O-C Stretch | 1000 - 1100 | Strong |
Causality Behind Experimental Choices: The broadness of the O-H stretch from the carboxylic acid is a result of hydrogen bonding.[6] The two distinct C=O stretches for the carboxylic acid and the carbamate are key diagnostic peaks for confirming the integrity of the molecule.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural components.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 498.13 | Protonated molecular ion. |
| [M+Na]⁺ | 520.11 | Sodium adduct. |
| [M-H]⁻ | 496.12 | Deprotonated molecular ion. |
| [M+H - C₁₅H₁₂O₂]⁺ | 276.08 | Loss of the Fmoc group. |
Experimental Workflow for Mass Spectrometry:
Caption: A typical workflow for ESI-MS analysis.
Self-Validating System: In ESI-MS, observing both the protonated and sodiated adducts provides a cross-validation of the molecular weight. The characteristic loss of the Fmoc group in fragmentation analysis further confirms the identity of the compound.[9][10][11]
Conclusion: A Multi-faceted Approach to Quality Assurance
The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its unequivocal identification and quality assessment. Each technique offers a unique and complementary perspective on the molecule's structure. By understanding the expected spectral data presented in this guide, researchers and drug development professionals can confidently verify the integrity of this vital reagent, ensuring the successful synthesis of high-quality phosphopeptides for their research endeavors.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved from [Link]
-
Elashal, H. E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Höck, S., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]
-
Nielsen, J. E., et al. (2019). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. Journal of Biomolecular NMR. Retrieved from [Link]
-
Watanabe, T., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Journal of Solution Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Kjaergaard, M., et al. (2011). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Posewitz, M. C., & Tempst, P. (1999). Electrospray Ionization Mass Spectrometry of Phosphopeptides Isolated by On-Line Immobilized Metal-Ion Affinity Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the Fmoc-Trp-OH bulk compound, shake and non-shake xerogels. Retrieved from [Link]
-
CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
BMRB. (2017). Backbone 1H, 13C, and 15N chemical shift assignments for human SERF2. Retrieved from [Link]
-
Elashal, H. E., et al. (2019). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Frey, P. A., et al. (1998). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. PNAS. Retrieved from [Link]
-
M-J, De. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. Retrieved from [Link]
-
Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Each panel.... Retrieved from [Link]
-
University of Calgary. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of L-serine, Ser:CB[3] mixture in the molar ratio.... Retrieved from [Link]
-
Kluczyk, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P NMR chemical shifts of phosphine phosphorus atom of the ligands. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chen, H., et al. (2007). Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Jansson, A. M., et al. (1991). 1H and 31P NMR spectroscopy of phosphorylated model peptides. Journal of Magnetic Resonance. Retrieved from [Link]
-
Sci-Hub. (n.d.). Citrate Boosts the Performance of Phosphopeptide Analysis by UPLC-ESI-MS/MS. Retrieved from [Link]
-
NPTEL IIT Bombay. (2024, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometry of phosphopeptides isolated by on-line immobilized metal-ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Phosphoserine Analogues in Peptide Chemistry: From Biological Mimicry to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reversible protein phosphorylation on serine, threonine, and tyrosine residues is the cornerstone of cellular signaling, governing everything from metabolic pathways to cell cycle progression and apoptosis. The study of these intricate networks relies heavily on the use of synthetic phosphopeptides. However, native phosphoserine-containing peptides are plagued by two significant limitations: enzymatic instability due to the action of phosphatases and poor cell permeability owing to the dianionic nature of the phosphate group at physiological pH.[1][2][3] This guide provides an in-depth exploration of phosphoserine (pSer) analogues, the chemical tools designed to overcome these challenges. We will dissect the rationale behind their design, survey the major classes of analogues, provide detailed protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and examine their application in dissecting signaling pathways and developing novel therapeutics.
The Biological Imperative and the Chemical Challenge
Protein phosphorylation is a dynamic, tightly regulated process orchestrated by a balance between protein kinases and protein phosphatases. To investigate the functional consequences of a specific phosphorylation event, researchers require stable tools that can mimic the phosphorylated state and interact with binding partners (e.g., 14-3-3 proteins, SH2 domains) or inhibit enzymes without being rapidly degraded.[2][4][5]
The native phosphoserine residue, with its phosphomonoester linkage (P-O-C), is the direct substrate for phosphatases, which hydrolyze this bond and erase the signal. This inherent lability complicates in vitro assays and renders native phosphopeptides ineffective as probes in cellular environments or as potential drugs.[6][7] Furthermore, the highly charged nature of the phosphate group prevents passive diffusion across the hydrophobic cell membrane, limiting their utility in live-cell studies.[2][3]
The central challenge for peptide chemists is, therefore, to design and synthesize phosphoserine surrogates that are:
-
Biologically Relevant : They must be recognized by the target protein, mimicking the geometry and electrostatic profile of the native phosphate group.
-
Enzymatically Stable : They must be resistant to hydrolysis by phosphatases.
-
Chemically Tractable : They must be compatible with standard peptide synthesis methodologies, particularly Fmoc-based SPPS.
-
Amenable to Prodrug Strategies : Their charge must be maskable to enhance cell permeability, yet be removable by endogenous enzymes to release the active, charged form inside the cell.
A Field Guide to Phosphoserine Analogues: Structure and Rationale
To address the challenge of instability, chemists have focused on replacing the labile P-O bond with a robust P-C bond. This fundamental change gives rise to the most important classes of non-hydrolyzable pSer analogues.
Phosphonate Analogues: The Workhorse Mimetics
The most common strategy involves replacing the serine side-chain ether oxygen with a methylene group (CH₂). This creates a phosphonate, a close structural and electronic mimic of a phosphate.
-
Homophosphoserine (hSer(PO₃H₂)) : The direct methylene substitution. While stable, the pKa values of the phosphonate are slightly different from the phosphate, which can influence binding affinity.
-
4-Phosphono(difluoromethyl)-L-alanine (F₂Pmp) : This analogue, while more commonly discussed for phosphotyrosine, has principles applicable to phosphoserine mimetics.[1] The introduction of electron-withdrawing fluorine atoms on the methylene bridge more closely aligns the pKa values of the phosphonate with those of the native phosphate group.[1][8] This makes it a superior isostere in terms of electronic mimicry.[1][8]
Phosphinate Analogues: Modulating the Backbone
Phosphinates are characterized by a P-CH₂ linkage replacing the peptide bond itself, creating what are known as phosphinic pseudopeptides. These are particularly useful as transition-state analogue inhibitors of metalloproteases. They are exceptionally stable across the entire pH range and are compatible with standard Fmoc-SPPS methodologies when prepared as dipeptide building blocks.[9]
Genetically Encoded Analogues
A revolutionary approach bypasses chemical synthesis altogether for protein-level studies. By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a non-hydrolyzable pSer analogue can be directly incorporated into a protein during translation in E. coli or even mammalian cells.[6][7][10] A key example is the incorporation of a pSer mimic where the γ-oxygen is replaced by a methylene group, rendering it impervious to hydrolysis.[6] This "PermaPhos" system is invaluable for producing large quantities of permanently phosphorylated proteins for structural and functional studies.[6]
Data Summary: Comparison of Key Phosphoserine Analogues
| Analogue Class | Key Structural Feature | Stability | pKa Mimicry | Primary Application |
| Phosphoserine (pSer) | P-O-C Linkage | Labile | - | Biological Standard |
| Phosphonate (hSer) | P-CH₂-C Linkage | High | Good | General Mimicry, PPI Studies |
| Difluorophosphonate | P-CF₂-C Linkage | High | Excellent | High-Fidelity Mimicry, Kinase/Phosphatase Probes |
| Phosphinate | -P(O)(OH)CH₂- in backbone | Very High | N/A | Transition-State Enzyme Inhibition |
| Genetically Encoded | P-CH₂-C Linkage | High | Good | Production of full-length phospho-proteins |
Synthesis and Incorporation: A Practical Workflow
The "building block" strategy, where a fully protected pSer analogue is synthesized first and then incorporated during SPPS, is the most robust and widely used method.[11] It offers greater control and avoids the side reactions associated with phosphorylating a peptide after it has been assembled on the resin.[12]
The Logic of Orthogonal Protection
Successful synthesis hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[13] For incorporating a pSer analogue using the standard Fmoc/t-Bu strategy:
-
α-Amino Group : Protected with Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile (removed by piperidine).[13][14]
-
Phosphonate/Phosphate Group : The acidic protons are protected with acid-labile groups like t-Butyl (tBu) or base-labile groups like cyanoethyl .[12][15] Sometimes, a more stable group like Benzyl (Bzl) is used, which requires harsher final cleavage conditions. The choice is critical to prevent side reactions. For instance, fully protected phosphotriesters of serine can be prone to β-elimination during the piperidine treatment used for Fmoc removal.
-
Carboxyl Group (if applicable) : Protected with an acid-labile group like t-Butyl (tBu) .
Caption: Inhibition of 14-3-3 binding using a pSer analogue.
Developing Phosphatase-Resistant Therapeutics
In diseases characterized by aberrant kinase activity, such as many cancers, peptides designed to block specific kinase-substrate interactions are a promising therapeutic strategy. However, their utility is limited if they are rapidly dephosphorylated. Incorporating non-hydrolyzable pSer analogues makes these peptide inhibitors resistant to phosphatases, dramatically increasing their stability and therapeutic window. [3]
Creating Bioactive Materials
Phosphoserine is known to play a role in biomineralization and cell adhesion. [16]Peptides and scaffolds functionalized with pSer analogues have been shown to promote calcium phosphate nucleation and enhance the adhesive properties of bone cements, opening new avenues in tissue engineering and regenerative medicine. [16]
Conclusion and Future Outlook
Phosphoserine analogues have matured from simple chemical curiosities into indispensable tools for the modern life scientist. By providing a stable and biologically relevant mimic of the phosphorylated state, they allow researchers to freeze a dynamic signaling event, probe its function, and design molecules to modulate it. The synergy between advanced organic synthesis, solid-phase peptide chemistry, and even genetic engineering continues to push the boundaries of what is possible. Future developments will likely focus on creating novel analogues with fine-tuned electronic properties, developing more sophisticated prodrug strategies for targeted delivery, and expanding the genetic code to incorporate an even wider array of these powerful mimics into living systems.
References
-
Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. (n.d.). Luxembourg Bio Technologies. Retrieved January 19, 2026, from [Link]
-
Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. (2020). ACS Central Science. Retrieved January 19, 2026, from [Link]
-
Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Synthesis and Modifications of Phosphinic Dipeptide Analogues. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Phosphotyrosine Isosteres: Past, Present and Future. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthetic Methods of Phosphonopeptides. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Phosphate Isosteres in Medicinal Chemistry. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. (1990). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. (n.d.). Cell Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Novel Phosphate Derivatives as Scaffolds for the Preparation of Synthetic Phosphoserine-Based Peptides Using the Fmoc/t-Bu Solid. (n.d.). Organic Letters. Retrieved January 19, 2026, from [Link]
-
Phosphotyrosine isosteres: past, present and future. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. (2021). bioRxiv. Retrieved January 19, 2026, from [Link]
-
The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Phosphate isosteres in medicinal chemistry. (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog. (2015). Nature Chemical Biology. Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphotyrosine isosteres: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog [authors.library.caltech.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Standard Coupling Methodologies for Fmoc-D-Ser(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Importance of Phosphoserine Incorporation
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes.[1] The synthesis of peptides containing phosphorylated residues, particularly phosphoserine (pSer), is therefore crucial for biochemical and therapeutic research. The "building block" approach, utilizing pre-phosphorylated and protected amino acids like Fmoc-D-Ser(PO(OBzl)OH)-OH, is the most common strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]
However, the incorporation of this compound is not trivial. Several factors contribute to the synthetic difficulty:
-
Steric Hindrance: The bulky phosphoserine side chain, even with the benzyl protecting group, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Side-Chain Reactivity: The partially protected phosphate group possesses a reactive hydroxyl moiety that can interfere with the activation process, especially with certain coupling reagents.[3]
-
β-Elimination: Under the basic conditions required for Fmoc-deprotection (typically using piperidine), the protected phosphate group is susceptible to β-elimination, leading to the formation of a dehydroalanine residue. This is a significant side reaction that can truncate the peptide or lead to undesired modifications.[4][5]
This application note provides a comprehensive guide to the most effective coupling methods for this compound, offering detailed protocols, a comparative analysis of common reagents, and troubleshooting strategies to mitigate common side reactions.
Foundational Chemistry: Understanding the Substrate
The this compound building block is designed to balance reactivity and stability.
-
Fmoc Group: Provides temporary N-terminal protection, removed by a mild base.
-
Benzyl (Bzl) Group: Protects one of the phosphate hydroxyls, reducing negative charge and preventing side reactions at that position. It is typically removed during the final acid-mediated cleavage from the resin.[3]
-
Free Phosphate Hydroxyl: This acidic proton can be deprotonated by the bases used during the coupling step, creating a negatively charged phosphotriester. This charge can cause electrostatic repulsion and, more critically, can interfere with certain activation mechanisms.[5]
Comparative Analysis of Standard Coupling Reagents
The choice of coupling reagent is paramount for achieving high efficiency and minimizing side reactions. Uranium/Aminium salt-based reagents are generally preferred over carbodiimides for this application due to their higher reactivity and reduced side reactions.[3][6]
| Reagent Class | Coupling Reagent | Base | Advantages | Disadvantages & Mitigation |
| Uronium/Aminium Salts | HATU (or HCTU) | DIPEA, 2,4,6-Collidine | High reactivity, fast kinetics, and proven efficacy for sterically hindered couplings.[6][7] The 7-azabenzotriazole (HOAt) moiety in HATU is superior to the HOBt in HBTU, accelerating coupling and suppressing racemization.[7][8] | Can react with the unprotected N-terminal if used in large excess. Mitigation: Use a slight excess (e.g., 3.5-4 eq) and ensure immediate addition to the resin after activation. |
| Uronium/Aminium Salts | HBTU (or TBTU) | DIPEA, NMM | Very efficient and widely used.[6] Generally provides good yields. | Less reactive than HATU for challenging couplings.[6] The byproduct, tetramethylurea, can be difficult to remove in some cases. |
| Phosphonium Salts | PyBOP | DIPEA, NMM | High coupling efficiency, similar to HBTU.[6] Byproducts are generally less hazardous than those from BOP.[6] | Use with phosphorylated amino acids is sometimes discouraged due to potential for undesired side reactions between the reagent and the unprotected phosphate hydroxyl.[9] |
| Carbodiimides | DIC / HOBt | None required (or catalytic DIPEA) | Cost-effective and widely available. The urea byproduct of DIC is soluble in common washing solvents like DMF and DCM.[6][10] | Slower reaction kinetics compared to uronium salts. Less effective for sterically hindered couplings. Carbodiimides can promote dehydration of Asn/Gln side chains.[6] Poor incorporations have been observed with phosphoserine, possibly due to the phosphate hydroxyl interfering with activation.[3] |
Recommendation: For this compound, HATU is the reagent of choice due to its superior reactivity, which is essential for overcoming the steric bulk of the phosphoserine side chain.
Visualization of Key Mechanisms and Workflows
HATU Activation and Coupling Mechanism
The diagram below illustrates the two-stage process of amide bond formation using HATU. First, the carboxylate of this compound attacks HATU to form a highly reactive OAt-active ester. This intermediate then rapidly reacts with the free N-terminal amine of the peptide-resin to form the desired peptide bond.[8][11][12]
Caption: Mechanism of HATU-mediated peptide coupling.
SPPS Workflow for Phosphoserine Incorporation
The following workflow outlines the critical steps for successfully incorporating a this compound residue into a peptide sequence on a solid support.
Caption: Workflow for a single phosphoserine coupling cycle in SPPS.
Detailed Experimental Protocols
These protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.
Protocol 1: HATU-Mediated Coupling (Recommended)
This protocol is optimized for high efficiency and is the preferred method for incorporating this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (199 mg, 0.4 mmol, 4 eq)
-
HATU (152 mg, 0.4 mmol, 4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (209 µL, 1.2 mmol, 12 eq)[3]
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test). Swell the resin in DMF for at least 20 minutes. Drain the DMF just before adding the coupling solution.
-
Activation Solution Preparation: In a separate glass vial, dissolve this compound and HATU in ~2 mL of DMF. Sonicate briefly if needed to aid dissolution.
-
Activation and Coupling: Add the DIPEA to the activation solution. Scientist's Note: A higher excess of base (e.g., 12-15 eq) has been shown to be beneficial for coupling partially protected phospho-amino acids, likely by ensuring the phosphate hydroxyl remains deprotonated without interfering with the reaction.[3] Immediately add the now-active solution to the drained peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.[3]
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.
-
Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Troubleshooting: If the Kaiser test is positive, a second coupling (recoupling) is necessary. Repeat steps 2-6, potentially with a longer reaction time (e.g., 2-4 hours).
Protocol 2: DIC/HOBt Coupling (Alternative Method)
While not the primary recommendation, this method can be used if uronium salt reagents are unavailable.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (249 mg, 0.5 mmol, 5 eq)
-
1-Hydroxybenzotriazole (HOBt) (77 mg, 0.5 mmol, 5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (78 µL, 0.5 mmol, 5 eq)[10]
-
Anhydrous, amine-free DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Solution Preparation: In a separate vial, dissolve this compound and HOBt in ~2 mL of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add the DIC. Rationale: HOBt is added to form the HOBt-active ester, which is more reactive than the initial O-acylisourea intermediate and, crucially, minimizes the risk of racemization.[6][9]
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with HATU, often requiring 2-4 hours.
-
Monitoring & Washing: Follow steps 5-7 from Protocol 1. Due to the slower kinetics, a recoupling is more frequently required with this method.
Troubleshooting Common Side Reactions
| Problem | Cause | Identification | Solution & Prevention |
| Incomplete Coupling | Steric hindrance; insufficient reagent excess or reaction time. | Positive Kaiser test after coupling. Mass spectrometry shows deletion of the pSer residue. | Solution: Recouple immediately. Prevention: Use HATU with an extended coupling time (2-4 hours). Ensure high-quality, anhydrous DMF is used.[13] |
| β-Elimination | Occurs during Fmoc deprotection with piperidine, especially at the N-terminal pSer residue.[4] Elevated temperatures (e.g., microwave synthesis) exacerbate this issue.[5] | Mass spectrometry shows a mass loss of ~185 Da (C₇H₇O₃P) corresponding to the loss of the benzylphosphate group. | Prevention: For the deprotection step immediately following the incorporation of pSer, use a milder base solution such as 50% cyclohexylamine in DCM or a low concentration (e.g., 2-5%) of DBU in DMF instead of 20% piperidine.[4][5] Avoid microwave heating for this specific step. |
| Racemization | Activation conditions, particularly with prolonged exposure to base before coupling is complete. | Chiral HPLC analysis of the hydrolyzed final peptide. | Prevention: Use HATU, as the HOAt additive is highly effective at suppressing racemization.[7][9] Ensure the activated amino acid solution is added to the resin immediately. |
Conclusion
The successful incorporation of this compound into synthetic peptides is a critical capability for researchers in cell biology and drug discovery. While challenging, high-yield coupling with minimal side reactions is readily achievable through the careful selection of reagents and protocols. The use of HATU as the coupling agent, in conjunction with an adequate excess of DIPEA , is the most robust and reliable method. Furthermore, proactive management of the subsequent Fmoc-deprotection step by substituting piperidine with a milder base is key to preventing β-elimination. By adhering to these validated protocols, researchers can confidently synthesize high-purity phosphoserine-containing peptides for their downstream applications.
References
-
Wang, S. S., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies Resources. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
-
Valerio, R. M., et al. (1995). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. International Journal of Peptide and Protein Research, 45(3), 200-207. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? [Link]
-
Novabiochem®. (n.d.). Phosphopeptide Synthesis Innovation. Merck Millipore Technical Document. [Link]
-
Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol, 12(21), e4541. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore Technical Document. [Link]
-
Perich, J. W., et al. (2000). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Journal of Peptide Science, 6(3), 116-122. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1047, 191-199. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol, 12(21), e4541. [Link]
-
ResearchGate. (2015). How do I incorporate phosphoserine in recombinant proteins? [Link]
-
Tale-Saied, H., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2465–2472. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
Fmoc-D-Ser(Po(Obzl)Oh)-OH in automated peptide synthesizers
Application Note & Protocol Guide
Topic: Strategic Implementation of Fmoc-D-Ser(PO(OBzl)OH)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.
Abstract
Protein phosphorylation is a cornerstone of cellular regulation, and synthetic phosphopeptides are indispensable tools for dissecting these complex signaling pathways.[1][2] The incorporation of phosphorylated residues, such as phosphoserine, into synthetic peptides presents unique challenges within the framework of automated Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis and detailed protocols for the effective use of N-α-Fmoc-D-phosphoserine(O-benzyl)-OH (this compound), a critical building block for this purpose.[3][4] By leveraging a mechanistic understanding of the potential pitfalls—including β-elimination, inefficient coupling, and side-chain mediated reactions—we present field-proven strategies to ensure high-yield, high-purity synthesis of D-phosphoserine-containing peptides on modern automated platforms.
Foundational Principles: The 'Building Block' Advantage
The synthesis of phosphopeptides can be approached in two primary ways: post-synthetic "global" phosphorylation of a completed peptide or the direct incorporation of a protected phosphoamino acid "building block" during SPPS. The building block method, utilizing reagents like this compound, is overwhelmingly preferred as it circumvents the harsh conditions and potential for incomplete or non-specific phosphorylation associated with the global approach.[5]
The design of this compound is inherently compatible with standard Fmoc-SPPS workflows:
-
N-α-Fmoc Group: Provides temporary protection of the alpha-amine, removed with a mild base (typically piperidine) at each cycle.[6]
-
Monobenzyl (Bzl) Phosphate Protection: This group is critical. It neutralizes one of the phosphate's acidic protons, reducing electrostatic repulsion and side reactions during synthesis. Crucially, the benzyl group is labile to strong acids, allowing for its removal during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. The introduction of this monobenzyl protection was a significant advancement that minimizes the risk of β-elimination.[7]
Caption: Structure of this compound.
Core Challenges & Mechanistic Solutions
Successful automated synthesis requires anticipating and mitigating several key challenges inherent to this specific amino acid derivative.
Challenge: Inefficient Coupling
The steric bulk and residual acidity of the monobenzyl-protected phosphate group can impede the rate of acylation.[2] This can lead to deletion sequences, resulting in difficult-to-remove impurities.
Mechanistic Solution: Enhanced Activation Standard carbodiimide activation (e.g., DIC) can be sluggish. The use of uronium/aminium-based coupling reagents such as HATU , HBTU , or HCTU is strongly recommended.[2] These reagents react with the amino acid's carboxyl group to form a highly reactive O-acylisourea or active ester intermediate, which more rapidly acylates the resin-bound amine. For microwave synthesizers, which often use carbodiimide chemistry at elevated temperatures, specialized protocols like CEM's CarboMAX, which includes a small amount of DIEA, can help stabilize the acid-labile phosphate linkage.[8][9]
Challenge: β-Elimination
This is the most significant potential side reaction. Under the basic conditions of Fmoc deprotection, piperidine can catalyze the elimination of the protected phosphate group, converting the serine residue into dehydroalanine (Dha). This is particularly problematic at elevated temperatures.[1][10][11]
Caption: The β-Elimination side reaction pathway.
Mechanistic Solution: Controlled Deprotection
-
Temperature Management: For microwave-assisted synthesis, program the instrument to perform the Fmoc deprotection step immediately after the phosphoserine coupling at room temperature, even if subsequent cycles use elevated temperatures.[8]
-
Alternative Bases: For particularly sensitive sequences with multiple phosphorylations, using a milder base system like 5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be effective, though reaction times may need optimization.[1]
Challenge: Piperidine Salt Formation
The remaining acidic proton on the phosphate group can be deprotonated during Fmoc removal, forming a piperidinium salt. This salt can effectively "quench" a portion of the incoming activated amino acid in the next coupling step by acting as a competing nucleophile.[2] This issue is magnified in sequences with multiple phosphorylation sites.[2]
Mechanistic Solution: Reagent Stoichiometry & Base Exchange
-
Increase Equivalents: A straightforward solution is to increase the equivalents of the subsequent amino acid and coupling reagents (from a standard 5-fold excess to 7- or 10-fold) to overcome the quenching effect.
-
Tertiary Amine Exchange: After Fmoc deprotection, performing an extra wash step with a solution containing a tertiary amine like N,N-Diisopropylethylamine (DIEA) can exchange the piperidinium counterion, mitigating the issue.
Experimental Protocols for Automated Synthesizers
The following protocols are designed as robust starting points. Optimization may be required based on the specific peptide sequence and synthesizer.
Protocol 1: Standard Automated Synthesizer (Room Temperature)
This protocol is suitable for synthesizers operating at ambient temperature.
-
Resin & Scale: Use a suitable resin (e.g., Rink Amide for C-terminal amides) at a 0.1 mmol scale.
-
Standard Cycles: Perform standard deprotection (20% piperidine in DMF) and coupling cycles for all non-phosphorylated amino acids.
-
This compound Coupling Cycle:
-
Activation: Prepare a solution of this compound (5 eq.), HATU (4.95 eq.), and DIEA (10 eq.) in DMF. Pre-activate for 1-2 minutes before adding to the reaction vessel.
-
Coupling: Allow the coupling reaction to proceed for at least 2 hours. For sequences where the phosphoserine is preceded by a bulky residue, a double coupling is recommended.
-
Verification (Optional but Recommended): After the coupling time, take a small resin sample and perform a Kaiser or TNBS test to confirm the absence of free amines.[2] If the test is positive, repeat the coupling step.
-
-
Post-Phosphoamino Acid Coupling:
-
Thorough Washing: Perform extra DMF washes (e.g., 5-7 times) after the phosphoserine coupling is complete.
-
Subsequent Coupling: For the amino acid immediately following the phosphoserine, consider increasing the equivalents of amino acid and coupling reagents to 7-fold to counteract any potential salt-quenching effects.
-
-
Final Cleavage & Deprotection:
-
Cleavage Cocktail: Use a standard cleavage cocktail such as Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2) or a similar mixture (e.g., 95:2.5:2.5 TFA/TIS/H₂O).
-
Reaction Time: Cleave the peptide from the resin for 2-3 hours at room temperature to ensure complete removal of the benzyl protecting group.
-
Protocol 2: Microwave-Assisted Automated Synthesizer (e.g., CEM Liberty Blue)
This protocol leverages microwave energy for accelerated synthesis while mitigating temperature-related side reactions.[8][9]
-
Resin & Scale: Use a suitable resin (e.g., Rink Amide ProTide™ LL) at a 0.1 mmol scale.
-
Microwave Cycles: Use standard microwave-assisted deprotection (e.g., 75°C) and coupling (e.g., 90°C) methods for non-phosphorylated residues.
-
This compound Coupling Cycle:
-
Coupling Method: Use a carbodiimide-based method optimized for microwave use, such as DIC (1.0 M) and Oxyma Pure (1.0 M) with 0.4 M DIEA (CarboMAX methodology).[8] Use a 5-fold excess of this compound.
-
Microwave Parameters: Couple for 4-5 minutes at a maximum temperature of 90°C.[8] The use of microwave energy is powerful for coupling bulky phosphoamino acid derivatives.[9]
-
-
Critical Post-Coupling Deprotection:
-
Modify Method: Program the synthesizer to perform the first Fmoc deprotection step after the phosphoserine has been coupled at room temperature . This is the single most critical step to prevent β-elimination.[8] A typical method would be 2 x 5-minute treatments with 20% piperidine/0.1 M Oxyma in DMF without microwave heating.
-
Resume Microwave Conditions: For all subsequent cycles, the synthesizer can revert to standard high-temperature deprotection and coupling methods.
-
-
Final Cleavage & Deprotection:
-
Cleavage Cocktail: Use a scavenger-rich cocktail suitable for peptides, such as 92.5:2.5:2.5:2.5 TFA/TIS/H₂O/DODT.
-
Reaction Time: Cleave for 2-3 hours at room temperature.
-
Caption: Generalized automated SPPS workflow.
Data & Troubleshooting
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Room Temperature Synthesizer | Microwave-Assisted Synthesizer | Rationale |
| Activator | HATU / HCTU / HBTU | DIC / Oxyma Pure (+DIEA) | Uronium salts are highly efficient at RT.[2] CarboMAX stabilizes the phosphate at high temp.[8] |
| Equivalents (AA) | 5-fold (Standard), 7-fold (Difficult) | 5-fold | Increased equivalents can overcome steric hindrance and salt formation. |
| Equivalents (Base) | 10-fold DIEA | 0.4 M DIEA in activator | A larger excess of base benefits the coupling of the acidic phosphoamino acid.[2] |
| Coupling Time | 2 - 4 hours | 4 - 5 minutes | Extended time at RT ensures completion. Microwave accelerates the reaction significantly. |
| Temperature | Ambient | ≤ 90°C | High temperature can damage the phosphate linkage without proper stabilization.[8] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Deletion Sequence | 1. Incomplete coupling of pSer. 2. Quenching by piperidine salt. | 1. Use HATU/HCTU; perform a double coupling. 2. Increase equivalents of the next amino acid; add a DIEA wash post-deprotection. |
| +18 Da mass addition (Dehydroalanine) | β-Elimination of the phosphate group. | 1. Perform the deprotection step after pSer at room temperature.[8] 2. Consider using a milder base like DBU for very sensitive sequences.[1] |
| Incomplete Benzyl Deprotection | Insufficient cleavage time or scavenger activity. | 1. Extend cleavage time to 3 hours. 2. Ensure appropriate scavengers (TIS) are used in the cocktail. |
| Aggregation during synthesis | Sequence-dependent secondary structure formation. | 1. Incorporate pseudoproline dipeptides in the sequence if possible.[12] 2. Use chaotropic salts in wash steps.[12] |
Conclusion
The successful incorporation of this compound into synthetic peptides using automated synthesizers is readily achievable with a scientifically informed approach. By understanding the underlying chemical challenges—primarily coupling efficiency and the risk of β-elimination—and implementing targeted protocol modifications, researchers can reliably produce high-quality phosphopeptides. The key to success lies in employing robust activation strategies, carefully managing reaction temperatures during deprotection, and adjusting reagent stoichiometry to preempt common side reactions. The protocols and troubleshooting guides provided herein serve as a validated framework for achieving these goals, empowering further research into the critical role of protein phosphorylation.
References
-
ResearchGate. (2022). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of phosphopeptides. Comparison of two possible strategies to.... Available at: [Link]
-
CEM Corporation. (2018). High Efficiency Synthesis of Phosphopeptides. Available at: [Link]
-
Merck KGaA. (n.d.). Novabiochem® Innovation: Synthesis of Phosphotyrosine and F2Pmp-Containing Peptides. Available at: [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. Available at: [Link]
-
Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Available at: [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
CEM Corporation. (n.d.). High Efficiency Synthesis of Phosphopeptides. Available at: [Link]
-
Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology. Available at: [Link]
-
Harpaz, Z., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. Available at: [Link]
-
Harpaz, Z., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. High Efficiency Synthesis of Phosphopeptides [cem.com]
- 10. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes & Protocols for the Synthesis of Kinase Substrates Using Fmoc-D-Ser(PO(OBzl)OH)-OH
Introduction: The Critical Role of Synthetic Phosphopeptides in Kinase Research
Protein phosphorylation, a reversible post-translational modification orchestrated by kinases and phosphatases, stands as a cornerstone of cellular signaling.[1] Understanding the intricate networks governed by these enzymes is paramount in cell biology and drug discovery. A crucial tool in this endeavor is the synthetic phosphopeptide, which serves as a defined substrate for assessing kinase activity, specificity, and inhibition.[2][3] The ability to precisely incorporate phosphorylated residues into a peptide sequence allows researchers to mimic physiological kinase targets, enabling robust and reproducible in vitro kinase assays.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of D-phosphoserine-containing peptides using Fmoc-D-Ser(PO(OBzl)OH)-OH. This building block is expertly designed for Fmoc-based solid-phase peptide synthesis (SPPS), offering a strategic approach to producing high-purity kinase substrates. We will delve into the chemical rationale behind the methodology, provide step-by-step protocols from synthesis to purification, and discuss critical quality control measures, empowering researchers to confidently produce these vital reagents.
Reagent Profile: this compound
This compound is a pseudophosphorylated amino acid derivative where the phosphate group is mono-protected with a benzyl (Bzl) group. This design is a key strategic choice for successful phosphopeptide synthesis.
Causality Behind the Design:
-
Fmoc Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for orthogonal deprotection under mild basic conditions (typically piperidine), leaving acid-labile side-chain protecting groups intact until the final cleavage step.[6]
-
Mono-Benzyl Phosphate Protection: The single benzyl group strikes a critical balance. It neutralizes one of the phosphate's acidic protons, preventing problematic side reactions and improving solubility during synthesis. The remaining free acidic proton can sometimes interfere with coupling efficiency, but this is manageable with appropriate activation strategies.[7] Crucially, the benzyl group is stable to the piperidine used for Fmoc removal but can be efficiently cleaved during the final acid-mediated resin cleavage and deprotection step (e.g., with Trifluoroacetic acid) or by catalytic hydrogenolysis.[8][9]
Key Properties Summary:
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-(benzylphospho)-D-serine | [10][11] |
| Molecular Formula | C₂₅H₂₄NO₈P | [10] |
| Molecular Weight | 497.43 g/mol | [10] |
| Appearance | White to off-white solid | [10][12] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [10][12] |
| Storage Conditions | -20°C for long-term stability | [11][12] |
Core Principle: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of amino acids while excess reagents and byproducts are simply washed away.[6] The Fmoc-SPPS cycle is the most common approach and involves four key steps, repeated for each amino acid addition.
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
Application Note I: Strategic Considerations for Phosphopeptide Synthesis
Synthesizing phosphopeptides presents unique challenges compared to standard sequences. The choice of reagents and conditions is critical for success.
-
Coupling Reagent Selection: The partially exposed phosphate group on this compound can interfere with the activation process. Therefore, potent uronium/aminium-based coupling reagents are strongly recommended over carbodiimides.[7] Reagents like HCTU , HATU , or PyBOP are highly effective.[10][11][12] These activators rapidly form an active ester, promoting efficient peptide bond formation and minimizing side reactions.
-
Base Additive: The activation process requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA). For phosphoserine derivatives, using a slightly higher excess of DIPEA (e.g., 3-4 equivalents relative to the amino acid) can be beneficial to ensure the phosphate's acidic proton is fully neutralized, preventing it from interfering with the coupling reaction.[7]
-
Mitigating Side Reactions: A known side reaction during the Fmoc deprotection of a phosphoserine residue, particularly when it is at the N-terminus of the peptide, is the formation of β-piperidinylalanine.[11][12] This occurs when piperidine acts as a nucleophile. While less common with internal residues, it can be minimized by using a weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for that specific deprotection step.[6][12]
Protocol I: Step-by-Step Synthesis of a Model Phosphopeptide
This protocol outlines the manual synthesis of a model kinase substrate, Ac-Ala-Ala-D-Ser(P)-Ala-Ala-Lys-NH₂, on a Rink Amide resin at a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA Resin (substitution ~0.5 mmol/g)
-
This compound
-
Other required Fmoc-amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, DIPEA, Acetic Anhydride
-
Coupling Reagent: HCTU (or HATU)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Workflow Overview:
Caption: Overall workflow for phosphopeptide synthesis, purification, and QC.
Procedure:
-
Resin Preparation (Day 1):
-
Weigh 200 mg of Rink Amide resin into a synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF. Add 20% piperidine in DMF and agitate for 20 minutes to remove the initial Fmoc group.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (2x).
-
-
Peptide Elongation (Cycles 1-3: Lys, Ala, Ala):
-
For each amino acid:
-
Coupling: Dissolve Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Wash: Drain and wash with DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling (beads remain colorless). If positive (blue), recouple.
-
Deprotection: Add 20% piperidine in DMF and agitate for 20 minutes.
-
Wash: Drain and wash with DMF (5x).
-
-
-
Incorporation of Phosphoserine (Cycle 4):
-
Coupling: Dissolve This compound (2 eq.), HCTU (1.9 eq.), and DIPEA (4 eq.) in DMF. Add to the resin and allow to couple for 2-4 hours. Note the reduced equivalency due to the reagent's cost; a longer coupling time compensates.
-
Wash & Test: Wash thoroughly with DMF (5x) and perform a Kaiser test. Recouple if necessary.
-
Deprotection & Wash: Proceed with the standard 20% piperidine deprotection and DMF washes.
-
-
Final Elongation and Capping (Cycles 5-6 & Capping):
-
Repeat the standard coupling/deprotection cycle for the final two Ala residues.
-
After the final Fmoc deprotection, wash the resin with DMF.
-
N-terminal Acetylation: Add a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash the completed peptide-resin thoroughly with DMF (5x), DCM (5x), and dry under vacuum.
-
Protocol II: Cleavage and Global Deprotection
This step removes the peptide from the resin and simultaneously cleaves all side-chain protecting groups, including the benzyl group from the phosphoserine.
Safety: Perform this procedure in a certified chemical fume hood. TFA is highly corrosive.
-
Cleavage Reaction (Day 2):
-
Place the dried resin in a reaction vessel.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.
-
Add ~5 mL of the cocktail to the resin. Agitate gently at room temperature for 3 hours. The TIS acts as a scavenger to trap reactive cations released during deprotection.
-
Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing ice-cold diethyl ether (~40 mL).
-
A white precipitate should form. Centrifuge the tube at 3000 x g for 5 minutes.
-
Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Application Note II: Quality Control and Characterization
Validation of the final product is a non-negotiable step to ensure its suitability for kinase assays.
-
Purity Analysis (RP-HPLC):
-
Dissolve a small amount of the crude peptide in a water/acetonitrile solution.
-
Analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. A typical gradient runs from 5% to 65% acetonitrile (with 0.1% TFA) over 30 minutes.
-
The resulting chromatogram will show the purity of the peptide. The main peak should be collected during preparative HPLC for purification.
-
-
Identity Verification (Mass Spectrometry):
-
The identity of the purified peptide must be confirmed by mass spectrometry (MS).[13][14]
-
Techniques like MALDI-TOF or ESI-LC/MS are used to determine the molecular weight of the peptide.[15]
-
The observed mass should match the calculated theoretical mass for the desired phosphopeptide. For our model peptide (Ac-Ala-Ala-D-Ser(P)-Ala-Ala-Lys-NH₂), the expected monoisotopic mass is approximately 707.32 Da. A successful synthesis will show a prominent peak at this mass.
-
QC Data Summary Table:
| Analysis | Parameter | Expected Result |
| RP-HPLC | Purity | >95% after purification |
| Mass Spec | Observed [M+H]⁺ | 708.33 Da (Monoisotopic) |
| Mass Spec | Calculated [M+H]⁺ | 708.33 Da (Monoisotopic) |
Application Note III: Utilizing Synthetic Substrates in Kinase Assays
Once synthesized and validated, the phosphopeptide is ready for use. These substrates are integral to various kinase assay formats.[3]
-
Direct Kinase Activity Measurement: The peptide can be used in assays that detect the consumption of ATP or the production of ADP, often using luminescence-based reporters.[3]
-
Substrate Specificity Studies: A panel of synthetic peptides with variations around the phosphorylation site can be used to determine the consensus sequence for a particular kinase.[5]
-
Inhibitor Screening: The peptide serves as a constant, reliable substrate in high-throughput screening campaigns to identify small molecule inhibitors of a target kinase.
The high purity and defined identity of a substrate synthesized via the methods described here are essential for generating accurate and reproducible data in these critical downstream applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Peaks in HPLC | Incomplete coupling or deprotection at one or more steps. | Use a potent coupling reagent (HCTU/HATU). Double-couple difficult residues, especially the phosphoserine. Confirm completion of each step with a Kaiser test. |
| Incorrect Mass Detected (e.g., -80 Da) | Loss of the phosphate group during synthesis or analysis. | Ensure mild handling conditions. In the mass spectrometer, use a less energetic ionization method if possible. The benzyl group helps stabilize the phosphate during synthesis. |
| No or Low Yield of Crude Peptide | Poor initial loading on the resin. Inefficient cleavage from the resin. | Verify resin loading capacity from the supplier. Ensure a sufficient volume of fresh TFA cleavage cocktail is used for an adequate duration (2-3 hours). |
| Side Reaction Peak (+85 Da) | Piperidinylalanine formation during Fmoc deprotection of the phosphoserine residue. | For the deprotection step immediately following phosphoserine coupling, consider using 2% DBU / 2% Piperidine in DMF instead of 20% piperidine.[12] |
References
-
Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468. [Link]
-
Ye, M., Yu, Y., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1326-1333. [Link]
-
Zhang, Y., Wolf-Yadlin, A., Ross, P. L., Lauffenburger, D. A., & White, F. M. (2005). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 301, 193–208. [Link]
-
Ye, M., Yu, Y., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. The Analyst, 133(10), 1326–1333. [Link]
-
Wolf-Yadlin, A., Hautaniemi, S., Lauffenburger, D. A., & White, F. M. (2007). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in functional genomics & proteomics, 5(4), 239–247. [Link]
-
Wu, X., Sklodowski, K., & Li, J. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology, 2339, 219-226. [Link]
-
Yi, E. C., Li, X. J., Cooke, K., Lee, H., Raught, B., Aebersold, R., & Watts, J. D. (2008). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences of the United States of America, 105(12), 4642–4647. [Link]
-
Meggio, F., Perich, J. W., Reynolds, E. C., & Pinna, L. A. (1990). Synthetic phosphopeptides are substrates for casein kinase II. FEBS letters, 261(1), 117–120. [Link]
-
Im, Y. J., et al. (2009). Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. Journal of medicinal chemistry, 52(16), 5148–5161. [Link]
-
Allen, J. J., & Shokat, K. M. (2007). A Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. Current protocols in chemical biology, 1, 1.1-1.1.20. [Link]
-
Wu, X., Sklodowski, K., & Li, J. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in molecular biology (Clifton, N.J.), 2339, 219–226. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 11(3), 529-548. [Link]
-
AAPPTec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH. Retrieved from [Link]
-
Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J.S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Perich, J. W., & Reynolds, E. C. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International journal of peptide and protein research, 42(2), 155–158. [Link]
-
Gose, C., et al. (2020). Novel Substrates for Kinases Involved in the Biosynthesis of Inositol Pyrophosphates and Their Enhancement of ATPase Activity of a Kinase. Molecules (Basel, Switzerland), 25(18), 4296. [Link]
-
Lazar, S., et al. (2010). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Synthesis, 2010(14), 2351-2354. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
Im, Y. J., et al. (2009). Synthesis and biological evaluation of sphingosine kinase substrates as sphingosine-1-phosphate receptor prodrugs. Journal of medicinal chemistry, 52(16), 5148–5161. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Wang, Z., et al. (2024). A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates. bioRxiv. [Link]
-
Eblen, S. T., et al. (2003). Identification of novel ERK2 substrates through use of an engineered kinase and ATP analogs. The Journal of biological chemistry, 278(17), 14926–14935. [Link]
Sources
- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthetic phosphopeptides are substrates for casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 13. Development of phosphopeptide enrichment techniques for phosphoproteome analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Probing Signal Transduction with Fmoc-D-Ser(PO(OBzl)OH)-OH
Authored by: A Senior Application Scientist
Abstract
Protein phosphorylation is a ubiquitous post-translational modification that serves as a molecular switch in a vast array of cellular signaling pathways. The transient nature of the phosphate group, governed by the balanced act of kinases and phosphatases, makes studying its precise role a significant challenge. Synthetic peptides containing phosphorylated residues are invaluable tools for dissecting these mechanisms. This guide details the application of Fmoc-D-Ser(PO(OBzl)OH)-OH , a protected D-enantiomer of phosphoserine, for the synthesis of highly stable peptide probes. By incorporating a D-amino acid, the resulting phosphopeptides gain remarkable resistance to proteolytic degradation, significantly enhancing their utility for in-vitro and in-vivo studies of signal transduction, including kinase-substrate interactions and phosphatase inhibition.
Introduction: The Stability Advantage of D-Amino Acids in Signaling Probes
Serine, threonine, and tyrosine phosphorylation are central to the regulation of nearly every cellular process. Researchers traditionally use synthetic peptides containing L-phosphoamino acids to investigate these pathways. However, a major limitation of L-peptides is their rapid degradation by endogenous proteases, which severely curtails their half-life and bioavailability in biological systems.[1]
The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful solution.[2] Peptides constructed with D-amino acids are largely invisible to proteases, which are stereospecific for L-amino acid substrates.[1][3][4] This enzymatic resistance translates into a dramatically increased biological half-life, making D-peptides superior probes for studying sustained signaling events, developing enzyme inhibitors, and creating potential therapeutics.[4][5] By using this compound, researchers can create phosphopeptide analogs that not only mimic a specific phosphorylation state but also persist long enough to effectively probe, modulate, or inhibit their intended targets within complex biological milieus.
Reagent Profile: this compound
A thorough understanding of the building block is critical for successful synthesis. This compound is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile Fmoc group, while the phosphate moiety is monobenzyl-protected. This monobenzyl protection is crucial as it minimizes the risk of β-elimination, a common side reaction during the piperidine-mediated Fmoc deprotection step.[6][7][8]
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphosphono)-D-serine |
| Molecular Formula | C₂₅H₂₄NO₈P[9] |
| Molecular Weight | 497.43 g/mol [9] |
| CAS Number | 1212481-01-0[10] |
| Appearance | White to off-white solid[9] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis[9] |
Storage and Handling:
-
Store at -20°C to maintain long-term stability.
-
Keep desiccated to prevent hydrolysis of the phosphate group.
-
Allow the reagent to warm to room temperature before opening to avoid moisture condensation.
-
Handle in a well-ventilated area, using appropriate personal protective equipment (PPE).
Probing Signaling Pathways: Mechanism of Action
Peptides synthesized with this compound serve as non-hydrolyzable and protease-resistant mimics of phosphorylated signaling proteins. Their utility stems from two primary mechanisms:
-
Competitive Inhibition: A D-phosphopeptide can bind to the active site of a protein tyrosine phosphatase (PTP) or a phosphoserine/threonine phosphatase (PSP). Due to its stereochemistry and the stability of the phosphate group, it can act as a potent and long-lasting competitive inhibitor, allowing researchers to study the downstream effects of sustained phosphorylation.[11]
-
Molecular Probes: These peptides can bind to phosphoserine-binding domains (like SH2 or 14-3-3 domains) with high affinity. Their stability makes them ideal for pull-down assays to identify binding partners, for surface plasmon resonance (SPR) to quantify binding kinetics, or as imaging probes when conjugated to a fluorophore.
Below is a conceptual diagram illustrating how a D-phosphopeptide probe can be used to investigate a generic kinase-phosphatase signaling pathway.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Phosphoserine Peptide
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ala-Gly-D-pSer-Phe-Val) on a Rink Amide resin (0.1 mmol scale).
Workflow Overview:
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids and this compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step-by-Step Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: First residue, Fmoc-Val-OH):
-
In a separate vial, dissolve Fmoc-Val-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence: Fmoc-Phe-OH, This compound , Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
Expert Note: For coupling the bulky this compound, extending the coupling time to 2-4 hours or performing a double coupling is recommended to ensure high efficiency.[12]
-
-
Final Deprotection:
-
After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin.
-
Agitate for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves all side-chain protecting groups, including the benzyl group from the phosphate.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide using mass spectrometry and lyophilize the pure fractions.
-
Protocol 2: In-Vitro Phosphatase Inhibition Assay
This protocol provides a general framework for testing the inhibitory potential of the synthesized D-phosphopeptide against a serine/threonine phosphatase like PP2C.
Materials:
-
Purified phosphatase enzyme (e.g., PP2C)
-
Synthesized D-phosphopeptide inhibitor
-
Phosphatase substrate (e.g., a known phosphopeptide substrate for the enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
Phosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit)
-
96-well microplate and plate reader
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the D-phosphopeptide inhibitor in assay buffer.
-
Prepare serial dilutions of the inhibitor to test a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare solutions of the phosphatase and its substrate at the desired final concentrations in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the assay buffer to each well.
-
Add the D-phosphopeptide inhibitor at various concentrations to the test wells. Add buffer only to the "no inhibitor" control wells.
-
Add the phosphatase enzyme to all wells except the "no enzyme" background control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent, which also serves to detect the released inorganic phosphate.
-
-
Data Acquisition and Analysis:
-
Allow color to develop according to the kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Subtract the background reading ("no enzyme" control) from all other readings.
-
Plot the phosphatase activity (absorbance) against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide Synthesis: Low Yield | Incomplete coupling, especially of this compound. | Use a more potent coupling agent (e.g., HATU). Double couple the difficult residue. Increase coupling time. |
| Peptide Synthesis: Side Products | β-elimination of the phosphate group during Fmoc deprotection. | For N-terminal phosphoserine residues, consider using 50% cyclohexylamine or 1-5% DBU in DMF for deprotection instead of piperidine.[13][14] |
| Assay: High Background Signal | Contaminating phosphate in reagents. Autohydrolysis of the substrate. | Use high-purity water and reagents. Run a "no enzyme" control for every condition and subtract the background. |
| Assay: No Inhibition Observed | Inhibitor concentration too low. Peptide is not an inhibitor for the chosen enzyme. | Test a wider and higher range of inhibitor concentrations. Verify the target with a known positive control inhibitor. |
Conclusion and Future Outlook
This compound is a powerful and essential reagent for researchers in cell signaling and drug discovery. The ability to synthesize protease-resistant phosphopeptides opens the door to more reliable and physiologically relevant studies of phosphorylation-dependent processes.[1][3] These stable probes can be used to validate kinase targets, discover potent phosphatase inhibitors, and map complex protein-protein interaction networks. Future applications may involve the development of cell-penetrating D-phosphopeptides for in-vivo modulation of signaling pathways or their use as stable antigens for generating highly specific phospho-antibodies.
References
-
Li, L., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]
-
Christensen, M. K., & Scharff-Poulsen, P. (2009). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology. [Link]
-
Otvos Jr, L., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research. [Link]
-
Attard, T. J., et al. (2008). Synthesis of Phosphopeptides in the Fmoc Mode. ChemInform. [Link]
-
Wakamiya, T., et al. (1994). Efficient Procedure for Solid-Phase Synthesis of Phosphopeptides by the Fmoc Strategy. Chemistry Letters. [Link]
-
Niemi, N. (2016). Using Phosphoserine to Study Protein Phosphorylation. Addgene Blog. [Link]
-
Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog. Nature Chemical Biology. [Link]
-
Al-Khazaleh, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules. [Link]
-
Rogerson, D. T., et al. (2015). (PDF) Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog. ResearchGate. [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link]
-
Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog. OneSearch. [Link]
-
Cole, P. A. (2008). Protein Phosphorylation by Semisynthesis: From Paper to Practice. Methods in Enzymology. [Link]
-
AAPPTEC. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. AAPPTEC. [Link]
-
Shpakov, A. O., & Derkach, K. V. (2015). Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. [Link]
-
Leiman, S. A., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Hawkinson, J. E., et al. (1994). Novel phosphoserine phosphatase inhibitors. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
O'Brien-Simpson, N. M., et al. (2003). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Kuru, E., et al. (2015). D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. ResearchGate. [Link]
-
Fuhrtbauer, L. J., & Olejnik, J. (2007). Phosphoamino acids and their mimics. ResearchGate. [Link]
-
Pidgeon, S. E., et al. (2015). D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Phosphomimetics. Wikipedia. [Link]
-
Marforio, T. D., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. International Journal of Molecular Sciences. [Link]
-
Ihalainen, T. O., et al. (2019). Hanks-Type Serine/Threonine Protein Kinases and Phosphatases in Bacteria: Roles in Signaling and Adaptation to Various Environments. International Journal of Molecular Sciences. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
Application Note: Utilizing Fmoc-D-Ser(PO(OBzl)OH)-OH for the Synthesis and Application of D-Phosphoserine Peptides in Protein-Protein Interaction Studies
Authored by: A Senior Application Scientist
Abstract
Reversible protein phosphorylation is a cornerstone of cellular signaling, governing a vast array of biological processes. The study of these phosphorylation-dependent protein-protein interactions (PPIs) is crucial for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-D-Ser(PO(OBzl)OH)-OH in the solid-phase synthesis of D-phosphoserine-containing peptides. The incorporation of this stable phosphoserine analog enables the creation of robust tools to investigate and modulate PPIs that are often transient and difficult to study. We will delve into the rationale behind experimental design, from peptide synthesis and purification to the application of these peptides in biochemical binding assays.
Introduction: The Significance of D-Phosphoserine in PPI Research
Protein phosphorylation is a critical post-translational modification that dictates the function and interaction of a majority of proteins within a cell.[1] Serine phosphorylation, in particular, is a key event in numerous signaling pathways.[1] The study of these phosphorylation events is often hampered by the lability of the phosphate group, which can be readily cleaved by phosphatases. The use of synthetic peptides containing phosphoserine or its mimetics provides a powerful approach to dissecting these complex biological systems.[2][3]
This compound is a pivotal building block for the synthesis of peptides containing a D-phosphoserine residue.[4] The D-configuration of the amino acid can confer resistance to proteolytic degradation, enhancing the in-vivo and in-vitro stability of the peptide probe. Furthermore, the monobenzyl protection of the phosphate group minimizes the risk of β-elimination, a common side reaction during Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] This allows for the efficient and reliable synthesis of phosphopeptides, which can then be employed to:
-
Identify and characterize phosphoserine-binding proteins.
-
Validate predicted protein-protein interactions.[7]
-
Act as competitive inhibitors to disrupt specific PPIs.[3][8]
-
Serve as substrates in kinase and phosphatase assays.[9]
This application note will provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to successfully synthesize and utilize this compound-derived peptides for the investigation of protein-protein interactions.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphosphono)-D-serine |
| Molecular Formula | C₂₅H₂₄NO₈P |
| Molecular Weight | 497.43 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Handling: this compound is a stable compound but should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Protocol: Solid-Phase Synthesis of a D-Phosphoserine Containing Peptide
This protocol outlines the manual synthesis of a model biotinylated D-phosphoserine peptide using this compound. The synthesis is performed on a rink amide resin to yield a C-terminally amidated peptide.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Other Fmoc-protected amino acids
-
Biotin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Solid Phase Peptide Synthesis vessel
-
Shaker/vortexer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
For the coupling of this compound, use the same procedure as in step 3. The monobenzyl-protected phosphate is stable to the standard coupling and deprotection conditions.[11]
-
-
Biotinylation (Optional):
-
After the final Fmoc deprotection, dissolve biotin (5 equivalents) and HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the solution to the resin and agitate for 4 hours.
-
-
Final Wash: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5 v/v/v/w). The DTT is included as a scavenger for any potential side reactions.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.[12][13]
Caption: Workflow for the solid-phase synthesis of a D-phosphoserine peptide.
Protocol: In-Vitro Pull-Down Assay to Identify Binding Partners
This protocol describes the use of the synthesized biotinylated D-phosphoserine peptide to identify interacting proteins from a cell lysate. A non-phosphorylated control peptide should also be synthesized and used in parallel to identify phosphorylation-dependent interactions.
Materials and Reagents
-
Biotinylated D-phosphoserine peptide and non-phosphorylated control peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Coomassie stain or silver stain
-
Mass spectrometer for protein identification
Step-by-Step Pull-Down Protocol
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Peptide Immobilization:
-
Incubate the beads with the biotinylated D-phosphoserine peptide or the control peptide for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound peptide.
-
-
Protein Binding:
-
Incubate the peptide-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Excise the protein bands of interest and identify them by mass spectrometry.[14]
-
Caption: Workflow for a pull-down assay using a synthetic phosphopeptide.
Data Interpretation and Expected Results
The primary outcome of the pull-down assay is the identification of proteins that specifically bind to the D-phosphoserine peptide.
| Peptide Probe | Protein A | Protein B | Protein C |
| Biotin-D-pSer Peptide | +++ | + | - |
| Biotin-D-Ser Peptide (Control) | - | + | - |
In this hypothetical result, Protein A shows strong binding to the phosphopeptide but not the control, indicating a phosphorylation-dependent interaction. Protein B binds to both peptides, suggesting a non-specific or phosphorylation-independent interaction. Protein C does not bind to either peptide.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low peptide yield after synthesis | Incomplete coupling or deprotection | Optimize coupling times and reagents; use fresh reagents. |
| Multiple peaks in HPLC | Incomplete synthesis or side reactions | Optimize synthesis and cleavage conditions; improve purification gradient. |
| High background in pull-down | Insufficient washing or non-specific binding | Increase the number of washes and the stringency of the wash buffer. |
| No specific binders identified | Low abundance of target protein or weak interaction | Increase the amount of cell lysate; optimize binding conditions (time, temperature). |
Conclusion
This compound is an invaluable reagent for the synthesis of D-phosphoserine-containing peptides. These synthetic peptides are powerful tools for the investigation of protein-protein interactions that are regulated by serine phosphorylation. The protocols provided in this application note offer a robust framework for the synthesis, purification, and application of these peptides in biochemical assays. By enabling the detailed study of phosphorylation-dependent signaling events, the use of this compound can significantly contribute to advancements in cell biology and drug discovery.
References
-
Solid-phase synthesis of phosphopeptides. PubMed. [Link]
-
Solid-phase synthesis of phosphopeptides. PubMed. [Link]
-
Synthesis of Phosphopeptides in the Fmoc Mode. ChemInform. [Link]
-
Efficient Procedure for Solid-Phase Synthesis of Phosphopeptides by the Fmoc Strategy. Chemistry Letters. [Link]
-
Peptide-binding Characteristics: Protein Interactions. LifeTein. [Link]
-
Peptide-based Interaction Proteomics. PubMed Central. [Link]
-
Characterization and kinetic analysis of the intracellular domain of human protein tyrosine phosphatase beta (HPTP beta) using synthetic phosphopeptides. PubMed Central. [Link]
-
Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PubMed Central. [Link]
-
Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. ScienceDirect. [Link]
-
Using Synthetic Peptides for Exploring Protein-Protein Interactions in the Assembly of the NADPH Oxidase Complex. Springer Nature Experiments. [Link]
-
Exploring Protein-Protein Interactions with Synthetic Peptide Arrays. ResearchGate. [Link]
-
Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. PubMed Central. [Link]
-
Characterization of Biases in Phosphopeptide Enrichment by Ti4+-Immobilized Metal Affinity Chromatography and TiO2 Using a Massive Synthetic Library and Human Cell Digests. ACS Publications. [Link]
-
A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Nature Biotechnology. [Link]
-
Synthesis of a phosphoserine mimetic prodrug with potent 14-3-3 protein inhibitory activity. PubMed. [Link]
-
Peptide Library Approach to Uncover Phosphomimetic Inhibitors of the BRCA1 C-Terminal Domain. PubMed Central. [Link]
-
PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. bioRxiv. [Link]
-
SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. ACS Publications. [Link]
-
Novabiochem®. MilliporeSigma. [Link]
-
Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Anaspec. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
On mimicking Phosphoserine: does it really work? ResearchGate. [Link]
-
Biochemical approaches for discovering protein-protein interactions. PubMed. [Link]
-
Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine. [Link]
-
Principles of phosphoproteomics and applications in cancer research. Semantic Scholar. [Link]
-
Biochemical approaches to studying protein-protein & protein-nucleic acid interactions. YouTube. [Link]
-
Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec. [Link]
-
Recent applications of covalent chemistries in protein–protein interaction inhibitors. PubMed Central. [Link]
-
Molecular basis for protein–protein interactions. Beilstein Journals. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Library Approach to Uncover Phosphomimetic Inhibitors of the BRCA1 C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lifetein.com [lifetein.com]
- 8. Recent applications of covalent chemistries in protein–protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and kinetic analysis of the intracellular domain of human protein tyrosine phosphatase beta (HPTP beta) using synthetic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.bachem.com [shop.bachem.com]
- 11. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 12. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Ser(Po(Obzl)Oh)-OH in the synthesis of phosphorylated inhibitors
Strategic Incorporation of Fmoc-D-Ser(PO(OBzl)OH)-OH for the Synthesis of Potent Phosphorylated Inhibitors
Abstract
Protein phosphorylation, a cornerstone of cellular signaling, is a reversible post-translational modification orchestrated by kinases and phosphatases. Dysregulation of these signaling cascades is a hallmark of numerous pathologies, making the enzymes involved prime targets for therapeutic intervention. Synthetic phosphopeptides that mimic endogenous substrates or allosteric regulators are invaluable tools for dissecting these pathways and developing novel inhibitors. This guide provides a comprehensive technical overview and detailed protocols for the utilization of this compound, a key building block for the solid-phase peptide synthesis (SPPS) of D-phosphoserine-containing peptide inhibitors. We delve into the causality behind experimental choices, from coupling strategies to post-synthesis characterization, to empower researchers in drug discovery and chemical biology.
Introduction: The Rationale for D-Phosphoserine Analogs
The vast majority of cellular proteins are subject to phosphorylation, a process that dynamically regulates their activity, localization, and interaction with other macromolecules.[1] Serine/threonine and tyrosine kinases/phosphatases govern these intricate signaling networks.[2] Consequently, inhibitors of these enzymes, particularly protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases, have emerged as promising therapeutic agents for diseases ranging from cancer to autoimmune disorders.[3]
Synthetic phosphopeptides serve as powerful probes to study the kinetics and structure-activity relationships of these enzymes.[4] While L-phosphoamino acids are the natural substrates, the incorporation of their D-enantiomers, such as D-phosphoserine, can offer significant advantages in inhibitor design. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to a longer biological half-life, a crucial attribute for therapeutic candidates. This compound is a purpose-designed building block for this application, enabling the precise, site-specific incorporation of a D-phosphoserine residue into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The monobenzyl protection of the phosphate group is a key feature, minimizing the risk of β-elimination, a common side reaction, during the basic conditions of Fmoc deprotection.[7][8]
The Chemistry of this compound
This compound is an N-α-Fmoc protected D-serine derivative where the side-chain hydroxyl is phosphorylated and one of the phosphate hydroxyls is protected by a benzyl group.[9] This design is critical for its successful application in Fmoc SPPS.
-
Fmoc Group: Provides temporary protection of the alpha-amino group, which is readily cleaved by a secondary amine base, typically piperidine, without affecting acid-labile side-chain protecting groups.[7]
-
Monobenzyl Phosphate Protection: The benzyl group is stable to the basic conditions of Fmoc deprotection but can be removed during the final acidolytic cleavage from the resin.[10] The remaining acidic phosphate hydroxyl is thought to become deprotonated during the Fmoc deprotection step, which helps to inhibit the deprotonation of the amino acid's α-proton and subsequent β-elimination.[7]
Chemical Structure and Properties
| Property | Value |
| Chemical Formula | C₂₅H₂₄NO₈P[5] |
| Molecular Weight | 497.43 g/mol [5] |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in DMF, NMP |
| Storage | Store at -20°C[11] |
Experimental Protocols: Synthesis of a Model Phosphopeptide Inhibitor
This section details a step-by-step protocol for the manual synthesis of a model pentapeptide inhibitor, Ac-Ala-Asp-D-pSer-Leu-Arg-NH₂, on a Rink Amide resin.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Arg(Pbf)-OH | Various | Synthesis Grade |
| Fmoc-Leu-OH | Various | Synthesis Grade |
| This compound | Sigma-Aldrich, Bachem | Synthesis Grade [5][6] |
| Fmoc-Asp(OtBu)-OH | Various | Synthesis Grade |
| Fmoc-Ala-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Acetic Anhydride | Various | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
SPPS Workflow Diagram
Caption: Iterative workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Synthesis Protocol
Resin Preparation:
-
Place 0.2 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
Synthesis Cycle (Example for Fmoc-Arg(Pbf)-OH):
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.8 mmol), Oxyma Pure (4 eq, 0.8 mmol) in DMF.
-
Add DIC (4 eq, 0.8 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin negative).
-
Washing: Wash the resin with DMF (5 times).
Repeat the synthesis cycle for Fmoc-Leu-OH, this compound, Fmoc-Asp(OtBu)-OH, and Fmoc-Ala-OH in sequence.
Causality Behind Coupling Choices: The combination of DIC and Oxyma Pure is a highly efficient and low-racemization coupling strategy.[12] For the sterically hindered and potentially problematic coupling of this compound, extending the coupling time to overnight may be beneficial.[13] Uronium-based reagents like HBTU or HATU are also excellent alternatives.[14]
Special Consideration for this compound Deprotection: Recent studies have shown that piperidine-mediated Fmoc deprotection of an N-terminal phosphoserine residue can sometimes lead to a β-piperidinylalanine side product, especially under microwave conditions.[11][14] If this side reaction is observed, consider using 50% cyclohexylamine in DCM for the deprotection of the Fmoc group from the this compound residue specifically.[15]
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Ala), wash the resin as described above.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin.
-
Incubate at room temperature with occasional agitation for 2-3 hours. The TIS acts as a scavenger to protect against side reactions from cleaved protecting groups.[7]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether. Wash the pellet with cold ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.
Characterization and Analysis
Accurate characterization is paramount to validate the synthesis of the target phosphopeptide.
Mass Spectrometry
Mass spectrometry (MS) is the primary tool for confirming the molecular weight of the synthesized peptide.[17] High-resolution MS (e.g., Orbitrap) is recommended for unambiguous identification.[18]
Challenges in Phosphopeptide MS:
-
Neutral Loss: Phosphopeptides are prone to the neutral loss of phosphoric acid (H₃PO₄, 98 Da) during collision-induced dissociation (CID), which can dominate the MS/MS spectrum and obscure sequence information.[19][20]
-
Low Ionization Efficiency: The negative charge of the phosphate group can suppress ionization efficiency in positive ion mode.[21]
Strategies for Improved MS Analysis:
-
Alternative Fragmentation: Methods like Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) can reduce neutral loss and provide better sequence coverage.[19][22]
-
Enrichment: For complex samples, enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography can selectively isolate phosphopeptides prior to MS analysis.[23][24]
Analytical HPLC
Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.
Application: Inhibition of Protein Phosphatases
Phosphopeptides synthesized with this compound can act as inhibitors of protein phosphatases, such as Protein Phosphatase 1 (PP1) or Protein Tyrosine Phosphatases (PTPs), by mimicking the substrate and binding to the active site.[3][25]
Signaling Pathway Example: The PP1 Regulatory Pathway
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that regulates a multitude of cellular processes. Its activity is tightly controlled by various regulatory and inhibitory proteins. For instance, Inhibitor-1 (I-1) is a potent endogenous inhibitor of PP1, but only when it is phosphorylated on Threonine 35 by Protein Kinase A (PKA).[25]
Caption: Inhibition of Protein Phosphatase 1 (PP1) signaling.
A synthetic peptide containing D-phosphoserine could be designed to bind to the active site of PP1 with high affinity, thereby inhibiting its ability to dephosphorylate its natural substrates. The D-amino acid would confer resistance to cellular proteases, making it a more stable and potentially more effective inhibitor for in vitro and in vivo studies.
Enzyme Inhibition Assay
The inhibitory potency of the synthesized phosphopeptide can be determined using an enzyme inhibition assay. A common method involves measuring the release of inorganic phosphate from a known substrate in the presence and absence of the inhibitor.[4] The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.
Conclusion
This compound is a cornerstone reagent for the synthesis of proteolytically stable phosphopeptide inhibitors. A thorough understanding of its chemistry, coupled with optimized SPPS protocols and robust analytical characterization, enables the generation of high-quality research tools essential for the exploration of phosphorylation-dependent signaling pathways and the development of novel therapeutics. By carefully considering potential side reactions and employing appropriate coupling and deprotection strategies, researchers can successfully incorporate this valuable building block to advance the frontiers of chemical biology and drug discovery.
References
-
Boersema, P. J., Mohammed, S., & Heck, A. J. R. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(6), 861–878. Available at: [Link]
-
Gauci, V. J., et al. (2008). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry, 80(13), 4999–5008. Available at: [Link]
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
-
Juhl, H., & Soderling, T. R. (1983). Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. Methods in Enzymology, 99, 37–48. Available at: [Link]
-
Patsnap. (2024). What are PTPs inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Kole, S., et al. (1995). Characterization and kinetic analysis of the intracellular domain of human protein tyrosine phosphatase beta (HPTP beta) using synthetic phosphopeptides. Biochemical Journal, 311(Pt 3), 997–1003. Available at: [Link]
-
TenBroek, E. M., et al. (2003). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Molecular & Cellular Proteomics, 2(9), 567–576. Available at: [Link]
-
Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Israel Journal of Chemistry, 50(2), 249-264. Available at: [Link]
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press. (General reference for SPPS concepts).
-
Weiland, K. L., & Reily, M. D. (2001). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. Journal of the American Society for Mass Spectrometry, 12(6), 639-648. Available at: [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (Conceptual basis for Fmoc SPPS).
-
Gaucher-Di-Stasio, C., et al. (2014). Characterization of Biases in Phosphopeptide Enrichment by Ti4+-Immobilized Metal Affinity Chromatography and TiO2 Using a Massive Synthetic Library and Human Cell Digests. Analytical Chemistry, 86(16), 8214–8221. Available at: [Link]
-
Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Nature Biotechnology, 31(6), 557–564. Available at: [Link]
-
Husi, H., & Laczko, R. (2020). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. Molecules, 25(22), 5463. Available at: [Link]
-
Szewczuk, L. M., et al. (2011). Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. ACS Medicinal Chemistry Letters, 2(1), 58-63. Available at: [Link]
-
News in Proteomics Research. (2014). Enrich phosphopeptides on your HPLC! News-in-proteomics-research.blogspot.com. Available at: [Link]
- Attard, T., et al. (2016). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Journal of Organic Chemistry, 81(15), 6446-6455.
-
Cantin, L., & Lavoie, G. (2018). Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis. Bio-protocol, 8(15), e2960. Available at: [Link]
- Kitas, E. A., et al. (1991). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. Helvetica Chimica Acta, 74(7), 1314-1328. (Conceptual basis for benzyl deprotection).
-
Biondi, L., & De Zotti, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Organic & Biomolecular Chemistry, 20(24), 4880-4901. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.com. Available at: [Link]
- De la Torre, B. G., et al. (1994). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. Letters in Peptide Science, 1(2), 113-118.
-
Radziwon, K. (2021). Synthesis of phosphopeptide? ResearchGate. Available at: [Link]
- Merck Millipore. (n.d.). Novabiochem®. MerckMillipore.com.
-
Jensen, K. J. (2012). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 893, 319–331. Available at: [Link]
- Medicosis Perfectionalis. (2019, July 16). Phosphodiesterase (PDE) Inhibitors - Pharmacology Basics [Video]. YouTube.
- Solution-Pharmacy. (2019, September 15). Mechanism of action of PDE Inhibitors | Anti CHF drugs [Video]. YouTube.
- Merck Millipore. (n.d.). Synthesis of Phosphotyrosine and F2Pmp-Containing Peptides. MerckMillipore.com. (Technical Article).
-
Guttman, M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society, 144(29), 13019–13025. Available at: [Link]
-
Huang, H. B., et al. (2001). Ser67-phosphorylated inhibitor 1 is a potent protein phosphatase 1 inhibitor. Proceedings of the National Academy of Sciences, 98(2), 565–570. Available at: [Link]
-
Petrou, C., & Peti, W. (2017). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. International Journal of Molecular Sciences, 18(11), 2291. Available at: [Link]
-
Singh, A., et al. (2023). Identification of Small Molecule Inhibitors Targeting Phosphoserine Phosphatase: A Novel Target for the Development of Antiamoebic Drugs. ACS Omega, 8(25), 22695–22706. Available at: [Link]
- BenchChem. (2025).
-
McKenna, C. (Ed.). (n.d.). Special Issue : Phosphates and Their Analogues in Drug Discovery. MDPI.com. Available at: [Link]
Sources
- 1. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization and kinetic analysis of the intracellular domain of human protein tyrosine phosphatase beta (HPTP beta) using synthetic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 19. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sci-Hub: are you are robot? [sci-hub.box]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sci-Hub. A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics / Nature Biotechnology, 2013 [sci-hub.box]
- 23. learn.cellsignal.com [learn.cellsignal.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pnas.org [pnas.org]
Application Notes: Cleavage and Deprotection of Peptides with Fmoc-D-Ser(PO(OBzl)OH)-OH
Abstract
The synthesis of phosphopeptides is a cornerstone of modern chemical biology, enabling detailed studies of signal transduction, protein regulation, and disease pathology. The "building block" approach, utilizing pre-phosphorylated and protected amino acids, is the most reliable method for solid-phase peptide synthesis (SPPS). Fmoc-D-Ser(PO(OBzl)OH)-OH is a key reagent for introducing phosphoserine residues. Its unique monobenzyl phosphate protection scheme necessitates a specific two-stage cleavage and deprotection strategy. This guide provides a comprehensive overview of the chemistry, detailed protocols, and critical considerations for successfully cleaving peptides containing this residue from the solid support and subsequently removing the benzyl protecting group to yield the final phosphopeptide.
Introduction: The Phosphopeptide Synthesis Challenge
Protein phosphorylation is a ubiquitous post-translational modification that governs countless cellular processes. Synthesizing phosphopeptides with high fidelity is essential for creating tools to investigate these pathways. The this compound building block offers a robust solution, but its use presents a distinct challenge compared to standard peptide synthesis.
The core issue lies in the stability of the phosphate-benzyl (P-OBzl) ester bond. While most common side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by strong acids like trifluoroacetic acid (TFA), the P-OBzl bond is largely resistant to these conditions.[1] Therefore, a standard "global" deprotection with a single TFA-based cocktail is insufficient. The process must be bifurcated:
-
Stage 1: TFA-Mediated Cleavage: The peptide is first cleaved from the solid-phase resin, and all acid-labile side-chain protecting groups are removed. This yields a crude peptide that is still benzylated on the phosphoserine residue.
-
Stage 2: Phosphate Debenzylation: A second, more rigorous deprotection step is required to specifically cleave the stable P-OBzl bond, finally yielding the desired phosphopeptide.
This two-stage approach is critical for obtaining high-purity phosphopeptides and avoiding incomplete deprotection, which can lead to impurities that are difficult to separate.[2]
The Chemistry of Benzyl Phosphate Protection
This compound is supplied as a monobenzyl phosphodiester.[3][4] This specific design is a crucial compromise. A fully protected phosphotriester is highly susceptible to β-elimination under the basic conditions (e.g., piperidine) used for Fmoc group removal during synthesis, leading to the formation of dehydroalanine byproducts.[2] The partially protected phosphodiester minimizes this side reaction, making it the building block of choice for incorporating phosphoserine.[2][3]
However, the stability that protects the group during synthesis becomes a challenge at the final deprotection stage. The benzyl group's resistance to standard TFA acidolysis necessitates dedicated deprotection methods, such as strong acidolysis or catalytic transfer hydrogenation.[5][6]
Experimental Workflow Overview
The overall process can be visualized as a sequential workflow, starting from the fully protected peptide anchored to the resin and concluding with the purified, fully deprotected phosphopeptide.
Caption: Overall workflow for phosphopeptide synthesis.
Detailed Protocols
Safety Precaution: All procedures involving strong acids like TFA and TFMSA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Stage 1 - Cleavage from Resin & Primary Deprotection
This protocol is designed to cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) and remove standard acid-labile protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (scintillation vial or small round-bottom flask)
-
Apparatus for filtration and peptide precipitation
Cleavage Cocktail Preparation: A standard and effective cocktail for most peptides is Reagent K or a simplified version thereof.[7][8] The scavengers (TIS, H₂O) are critical for quenching reactive carbocations generated during deprotection, preventing side reactions like the alkylation of sensitive residues (e.g., Trp, Met, Tyr).[9][10]
| Component | Percentage (v/v) | Volume for 10 mL | Purpose |
| TFA | 95% | 9.5 mL | Cleavage agent; removes acid-labile groups |
| H₂O | 2.5% | 0.25 mL | Cation scavenger |
| TIS | 2.5% | 0.25 mL | Potent cation scavenger, reduces silanes |
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cocktail Addition: Prepare the cleavage cocktail fresh and add it to the resin (approx. 5-10 mL per 0.25 mmol of resin).[11] Ensure the resin is fully submerged and swells.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Longer times may be needed for peptides with multiple Arg(Pbf) residues, but should not exceed 4 hours to minimize potential side reactions.[11]
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a filter syringe to separate the resin beads. Collect the filtrate, which contains the peptide.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA, followed by a wash with DCM. Combine all filtrates.[7]
-
Precipitation: In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the collected filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude, benzyl-protected peptide should form.[7]
-
Isolation: Centrifuge the mixture (e.g., 3000 x g, 5 min). Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the product is the crude peptide with the phosphoserine residue still protected by the benzyl group.
Protocol 2: Stage 2 - Phosphate Debenzylation
Two primary methods are employed for the removal of the benzyl group from the phosphate: strong acidolysis with Trifluoromethanesulfonic acid (TFMSA) or catalytic transfer hydrogenation.
This method is highly effective but uses extremely corrosive reagents. It is based on the "low-high" HF cleavage system adapted for TFMSA, where TFMSA provides the high acidity needed for an SN2 or SN1 mechanism to cleave the benzyl group.[6]
Materials:
-
Dried, benzyl-protected crude peptide
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS) or Thioanisole
-
m-Cresol
-
Cold diethyl ether
Deprotection Cocktail: A recommended mixture for an efficient SN2 deprotection is TFMSA-TFA-DMS-m-cresol (10:50:30:10, v/v).[6]
| Component | Percentage (v/v) | Purpose |
| TFMSA | 10% | Strong acid catalyst |
| TFA | 50% | Solvent, acid |
| DMS | 30% | Soft nucleophile (scavenger) |
| m-Cresol | 10% | Cation scavenger |
Procedure:
-
Peptide Dissolution: Dissolve the crude peptide in the pre-chilled (0 °C) deprotection cocktail.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and react for an additional 1-2 hours.
-
Precipitation & Isolation: Precipitate, centrifuge, wash, and dry the peptide using the same cold diethyl ether method described in Protocol 1 (Steps 6-9).
-
Analysis: The resulting crude peptide should be fully deprotected. Analyze via Mass Spectrometry to confirm the loss of the benzyl group (mass change of -90 Da). Proceed to purification.
This method is significantly milder and avoids highly corrosive acids, making it suitable for sensitive peptides.[12] It uses a hydrogen donor (like formic acid or ammonium formate) and a palladium catalyst to hydrogenolyze the P-OBzl bond.[13][14]
Materials:
-
Dried, benzyl-protected crude peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Formic acid or Ammonium formate
-
Celite® for filtration
Caption: Catalytic transfer hydrogenation deprotection.
Procedure:
-
Peptide Dissolution: Dissolve the crude peptide in methanol (approx. 10-20 mL per 100 mg of peptide).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approx. 10-20% by weight of the peptide).[14]
-
Hydrogen Donor: Add the hydrogen donor. A common choice is formic acid (5-10 equivalents).[13]
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by Mass Spectrometry or HPLC until the starting material is consumed (typically 2-6 hours).
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Lyophilization: The resulting crude product can be dissolved in a water/acetonitrile mixture and lyophilized before final purification.
Purification and Characterization
The final crude phosphopeptide, obtained after Stage 2 deprotection, must be purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phases: Use a standard gradient of Solvent A (0.1% TFA in H₂O) and Solvent B (0.1% TFA in acetonitrile).
-
Column: A C18 column is generally effective.
-
Characterization: Confirm the identity and purity of the final product by:
-
Analytical HPLC: To assess purity.
-
Mass Spectrometry (ESI-MS): To confirm the correct molecular weight of the fully deprotected phosphopeptide.
-
Troubleshooting and Key Considerations
-
β-Elimination: While minimized by using the monobenzyl protected form, β-elimination can still occur, especially during Fmoc deprotection of the phosphoserine residue itself.[15] For sensitive sequences, using a milder base like 50% cyclohexylamine in DCM for this specific deprotection step can suppress this side reaction.[15][16]
-
Incomplete Debenzylation: If MS analysis shows a persistent mass corresponding to the benzyl-protected peptide (+90 Da), the debenzylation reaction (Protocol 2) was incomplete. Extend the reaction time or, if using hydrogenation, ensure the catalyst is active.[2]
-
Resin Choice: Using a highly acid-labile resin like 2-chlorotrityl chloride (2-Cl-Trt) can be beneficial, as it may facilitate more complete removal of the benzyl groups during subsequent cleavage steps.[2]
-
Scavenger Importance: Never omit scavengers from the TFA cleavage cocktail. Their absence can lead to irreversible modification of the peptide.[9]
References
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. BenchChem Technical Support.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids.
- AnaSpec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides.
- Attard, T. J., O'Brien-Simpson, N. M., & Reynolds, E. C. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15, 69–79.
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Phosphopeptide Synthesis: A Comparative Guide to Fmoc-Thr(PO(OBzl)OH). BenchChem Technical Support.
- D'Alessio, R., & Pignaffo, C. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5485-5523.
- Offer, J., & Johnson, T. (2004). Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 175-194). Oxford University Press.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation using formic acid and palladium on carbon. Journal of Chemical Research, Synopses, (7), 108.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- CEM Corporation. (2008). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Sole, N. A., & Barany, G. (1992). Optimization of solid-phase peptide synthesis for Boc and Fmoc chemistries. Methods in Enzymology, 289, 195-219.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
- Lazar, S., et al. (2018). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane.
- Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- ResearchGate. (2017). Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? [Q&A forum post].
- ACS GCI Pharmaceutical Roundtable. (2016). Hydrogenolysis. Reagent Guides.
- BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. BenchChem Technical Support.
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- Yoshino, H., Tsuchiya, Y., Saito, I., & Tsujii, M. (1987). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical & Pharmaceutical Bulletin, 35(8), 3438-3441.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: A Guide to Using Fmoc-D-Ser(PO(OBzl)OH)-OH for the Elucidation of Signaling Pathways
Introduction: Beyond the Transient Phosphosignal
Protein phosphorylation, a reversible post-translational modification orchestrated by kinases and phosphatases, stands as the central regulatory language of the cell. This dynamic switch governs nearly every aspect of cellular life, from proliferation and differentiation to apoptosis.[1] The transient nature of phosphorylation, however, presents a formidable challenge for researchers aiming to decipher these intricate signaling networks. The rapid turnover of phosphate groups often obscures the stable interactions and enzymatic activities that are crucial for pathway function.
To overcome this limitation, chemical biologists have developed tools to "freeze" these transient states. Synthetic peptides containing stable, non-hydrolyzable phosphorylation mimics or protease-resistant backbones are invaluable for capturing and analyzing these fleeting events. This guide focuses on a particularly powerful building block: Fmoc-D-Ser(PO(OBzl)OH)-OH . The incorporation of a D-amino acid confers exceptional stability against proteolytic degradation in complex biological samples like cell lysates, while the phosphoserine moiety allows for the precise interrogation of phosphorylation-dependent interactions.
This document provides a comprehensive framework for utilizing this compound, guiding researchers from the principles of phosphopeptide synthesis to detailed protocols for its application in kinase assays and protein-protein interaction studies. By synthesizing peptides that act as stable probes, substrates, or inhibitors, researchers can unlock a deeper understanding of the signaling pathways that drive health and disease.
Part 1: The Cornerstone Technology - Solid-Phase Synthesis of D-Phosphoserine Peptides
The foundation of any study using a synthetic peptide is its high-purity synthesis. The use of this compound within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow allows for the precise, site-specific incorporation of a D-phosphoserine residue.
Expertise & Experience: Why the Monobenzyl Protection Strategy is Critical
The choice of protecting group for the phosphate is paramount for successful synthesis. While fully protected phosphate triesters might seem intuitive, they are highly susceptible to β-elimination during the basic conditions required for Fmoc-group removal with piperidine.[1] This side reaction leads to the formation of a dehydroalanine residue, an undesirable and difficult-to-remove impurity.
The monobenzyl (OBzl) protected phosphate of this compound strikes a critical balance. The remaining acidic hydroxyl on the phosphate minimizes β-elimination, making it the building block of choice for incorporating phosphoserine and phosphothreonine. This stability, however, requires specific considerations during the coupling step to ensure high efficiency.
Visualizing the Synthesis Workflow
The following diagram outlines the core iterative process of Fmoc-SPPS for incorporating the D-phosphoserine building block.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis of a D-Phosphoserine Containing Peptide
This protocol outlines a manual synthesis procedure. Reagent equivalents are based on the initial loading capacity of the resin.
Materials:
-
Resin: Rink Amide MBHA resin (for C-terminal amide peptides)
-
Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
Wash the resin with DMF (3x).
-
-
This compound Coupling (Critical Step):
-
Rationale: The free phosphate hydroxyl can interfere with activation. Using a uronium-based activator like HATU and a sufficient excess of non-nucleophilic base is crucial for efficient coupling.
-
In a separate tube, dissolve this compound (2 eq.) and HATU (1.9 eq.) in DMF.
-
Add DIPEA (4 eq.) to the mixture and immediately add it to the deprotected resin.
-
Allow the coupling to proceed for at least 4 hours, or overnight for challenging sequences.
-
Wash thoroughly with DMF (5x). A Kaiser test is recommended.
-
-
Chain Elongation: Repeat steps of deprotection (Step 2, but with a 5 min + 15 min treatment) and coupling (Step 3) for the remaining amino acids in the sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and simultaneously remove side-chain protecting groups, including the benzyl group from the phosphate.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet. Purify by reverse-phase HPLC (RP-HPLC) and confirm identity by mass spectrometry.
-
| Parameter | Standard AA Coupling | This compound Coupling |
| Equivalents (AA) | 3 | 2 |
| Coupling Reagent | HATU (2.9 eq.) | HATU (1.9 eq.) |
| Base | DIPEA (6 eq.) | DIPEA (4 eq.) |
| Coupling Time | 1-2 hours | 4+ hours (or overnight) |
Part 2: Application in Cell Signaling Research
Once synthesized and purified, the D-phosphoserine peptide becomes a powerful tool for probing signaling pathways. Its resistance to cellular proteases ensures that the observed effects are due to the specific phosphorylation event and not peptide degradation.
Application 1: Probing Kinase Activity and Specificity
Synthetic peptides are widely used as substrates to measure the activity of purified kinases in vitro.[2] A D-phosphoserine peptide can be used in several ways:
-
As a Stable Inhibitor: By synthesizing a peptide sequence that mimics a kinase's substrate binding site but contains the D-pSer, it can act as a competitive inhibitor that binds to the kinase's active site but cannot be processed or degraded, allowing for the study of binding kinetics and inhibitor screening.
-
To Study Stereospecificity: Comparing the phosphorylation rate of an all-L-amino acid peptide versus one containing a D-serine at the target site can reveal important insights into the steric constraints of a kinase's active site.
This protocol uses a commercially available kit (e.g., ADP-Glo™, Promega) that quantifies kinase activity by measuring the amount of ADP produced. The D-phosphoserine peptide is used here as a potential competitive inhibitor.
Materials:
-
Purified, active kinase of interest
-
Known L-amino acid peptide substrate for the kinase
-
Synthesized D-pSer peptide (potential inhibitor)
-
Kinase reaction buffer (typically 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, pH 7.5)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the D-pSer inhibitor peptide and the L-substrate peptide in kinase buffer. Prepare the kinase and ATP solutions at 2x the final desired concentration.
-
Kinase Reaction Setup:
-
To the wells, add the D-pSer inhibitor at various concentrations.
-
Add the known L-substrate peptide at a concentration near its Km.
-
Initiate the reaction by adding the 2x kinase solution.
-
Immediately add the 2x ATP solution to start the reaction. The final volume is typically 10-25 µL.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value. A decrease in signal indicates inhibition of kinase activity.
Application 2: Identifying Phospho-Dependent Binding Partners
A key function of phosphorylation is to create docking sites for other proteins, such as those containing SH2 or 14-3-3 domains.[2] A biotinylated D-phosphoserine peptide can be used as a stable "bait" to capture these binding partners from cell lysates.
Caption: Workflow for a pull-down assay using a biotinylated D-pSer peptide.
Materials:
-
Biotinylated D-pSer peptide and a non-phosphorylated D-Ser control peptide
-
Streptavidin-coated magnetic beads
-
Cell culture plates and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the required amount to a fresh tube.
-
Wash the beads with lysis buffer three times using the magnetic rack to separate the beads.
-
Resuspend the beads in lysis buffer.
-
-
Peptide Immobilization:
-
Add the biotinylated D-pSer peptide (or control peptide) to the washed beads. Incubate with end-over-end rotation for 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer to remove unbound peptide.
-
-
Cell Lysis:
-
Grow and treat cells as required for your experiment.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
-
Binding/Pull-Down:
-
Add a defined amount of cell lysate (e.g., 1-2 mg total protein) to the peptide-coated beads.
-
Incubate with end-over-end rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant (flow-through).
-
Wash the beads 3-5 times with cold wash buffer. Thorough washing is critical to minimize non-specific binding.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer (e.g., 1x Laemmli buffer) to the beads and boil for 5-10 minutes to denature and elute the bound proteins.
-
-
Analysis:
-
Separate the beads using the magnetic rack and collect the supernatant (eluate).
-
Analyze the eluate by SDS-PAGE followed by silver staining or Western blotting for a candidate protein. For unbiased discovery, the entire eluate can be submitted for analysis by mass spectrometry to identify all interacting partners.
-
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a key that unlocks the ability to stabilize and dissect the complex and dynamic protein phosphorylation networks that regulate cellular function. The inherent protease resistance of the D-amino acid backbone provides a critical advantage, ensuring the integrity of synthetic peptide probes in biologically relevant environments. By combining high-fidelity solid-phase peptide synthesis with robust downstream biochemical and proteomic assays, researchers can confidently map kinase-substrate relationships, identify novel phospho-dependent protein interactions, and develop potent and stable modulators of signaling pathways. The methodologies outlined in this guide provide a validated starting point for these investigations, empowering scientists and drug development professionals to shed new light on the fundamental mechanisms of cell signaling.
References
-
Purification and identification of protein-tyrosine kinase-binding proteins using synthetic phosphopeptides as affinity reagents. (n.d.). PubMed. Retrieved from [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing. Retrieved from [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Solid-phase synthesis of phosphopeptides. (n.d.). PubMed. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 2. Purification and identification of protein-tyrosine kinase-binding proteins using synthetic phosphopeptides as affinity reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing β-elimination with Fmoc-D-Ser(Po(Obzl)Oh)-OH
Topic: Preventing β-Elimination with Fmoc-D-Ser(PO(OBzl)OH)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of phosphopeptides using this compound. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate β-elimination and other common side reactions, ensuring the successful synthesis of your target phosphopeptide.
Part 1: Understanding the Problem - FAQs about β-Elimination
This section addresses the fundamental chemical challenges associated with Fmoc-protected phosphoserine.
Q1: What exactly is β-elimination in the context of Fmoc-Ser(PO(OBzl)OH)-OH synthesis?
A: β-elimination is a common side reaction that occurs during solid-phase peptide synthesis (SPPS) when using protected phosphoserine or phosphothreonine residues.[1] The reaction is initiated by a base, typically the piperidine used for Fmoc-group deprotection. The base abstracts the α-proton of the phosphoserine residue, leading to the elimination of the phosphate group and the formation of a dehydroalanine (Dha) intermediate.[1][2] This highly reactive intermediate can then be attacked by the piperidine in the solution, forming a stable and undesirable piperidinyl-alanine adduct.[3][4]
Caption: Workflow for selective use of mild base after pSer incorporation.
Coupling Reactions
A: This is another common issue stemming from the nature of the this compound building block. The partially protected phosphate group is acidic and can form an ion pair with the piperidinium cation left over from the deprotection step. This salt formation can interfere with the subsequent acylation reaction. [5]
-
Recommended Solution: Use Optimized Coupling Reagents and Excess Base.
-
Coupling Reagents: Uronium-based reagents like HBTU or HATU are highly recommended for coupling both the phosphoserine building block and the subsequent amino acid. [5][6] * Base: Increase the amount of N,N-Diisopropylethylamine (DIPEA) from the typical 2-3 equivalents to a three-fold excess (or more) relative to the amino acid. [5]This helps to neutralize the piperidinium salt and ensures the N-terminal amine is sufficiently nucleophilic for the coupling reaction to proceed efficiently.
-
Double Coupling: For particularly difficult sequences, especially those with multiple adjacent phosphorylations, performing a double coupling for the residue immediately following the phosphoserine can be beneficial. [3]
-
Synthesis Conditions
A: Yes, absolutely. High temperatures significantly promote the β-elimination of protected phosphoserine during the Fmoc deprotection step. [3]Microwave-assisted SPPS, while excellent for accelerating couplings, is known to enhance β-elimination when used during the piperidine deprotection step. [3][4][7]
-
Recommended Solution: Avoid Heat During Deprotection.
-
Perform the critical Fmoc deprotection step for the N-terminal phosphoserine residue at room temperature . [3] * If using a microwave synthesizer, ensure the microwave protocol is applied only during the coupling steps and not during the deprotection steps involving the phosphoserine residue.
-
Cleavage from Resin
A: This side reaction is known as benzylation, where the benzyl cation (C₇H₇⁺), liberated from the phosphate group during TFA cleavage, re-attaches to nucleophilic residues like methionine or tryptophan. [8]
-
Recommended Solution: Optimize Your Cleavage Cocktail.
-
Perform Cleavage at Room Temperature: Avoid using microwave irradiation during the final cleavage from the resin, as this can exacerbate benzylation. [8] * Use Effective Scavengers: Ensure your cleavage cocktail contains appropriate scavengers to trap the benzyl cations. A standard Reagent B cocktail (TFA/phenol/water/TIPS, 88:5:5:2) is a good starting point, but for sequences with sensitive residues, adding 1-2% 1,2-ethanedithiol (EDT) can be beneficial.
-
Part 3: Validated Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency and minimize side reactions associated with the acidic phosphate group.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino group (e.g., 20% piperidine in DMF, 2 x 10 min) and wash thoroughly with DMF (6 x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 eq.), TBTU (5 eq.), and HOBt (5 eq.) in a minimum volume of DMF. [5]3. Activation: Add DIPEA (15 eq.) to the activation mixture and mix briefly. [5]The large excess of DIPEA is critical.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. [5]6. Monitoring: Wash the resin and check for reaction completeness using a qualitative method like the Kaiser or TNBS test. If the test is positive (indicating incomplete reaction), repeat steps 2-5 (double coupling).
Protocol 2: Modified Fmoc Deprotection for N-Terminal pSer Residues
This protocol should be used only for the deprotection step immediately following the incorporation of this compound.
-
Resin Preparation: After the coupling of this compound is confirmed to be complete, wash the peptide-resin thoroughly with DMF (3x) and then with DCM (3x).
-
Deprotection: Add a solution of 50% cyclohexylamine in DCM (v/v) to the resin. [3]3. Reaction: Allow the deprotection reaction to proceed for 2 x 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3x) and then with DMF (6x) to prepare for the coupling of the next amino acid.
-
Resume Standard Protocol: For all subsequent Fmoc deprotections, revert to your standard protocol (e.g., 20% piperidine in DMF).
Part 4: Summary of Recommendations
The following table summarizes the key parameters to control for minimizing β-elimination.
| Parameter | Standard SPPS Condition | Optimized Condition for pSer | Rationale |
| Coupling Activator | Standard carbodiimides or uronium salts | HATU or HBTU with HOBt [5][6] | High efficiency for sterically hindered and electrostatically challenging couplings. |
| Coupling Base | 2-3 eq. DIPEA | ≥ 3 eq. DIPEA (up to 15 eq. recommended) [5] | Neutralizes piperidinium salts and overcomes repulsion from the phosphate group. |
| pSer Deprotection Base | 20% Piperidine/DMF | 50% Cyclohexylamine/DCM or 0.5% DBU/DMF [2][3] | Milder basicity and/or steric hindrance reduces the rate of β-elimination. |
| Deprotection Temp. | Room Temp or Microwave | Room Temperature ONLY [3] | Heat accelerates the β-elimination side reaction significantly. |
| Cleavage Cocktail | Standard TFA cocktail | Standard TFA cocktail with effective scavengers (e.g., EDT, TIPS) | Traps benzyl cations to prevent re-attachment to nucleophilic side chains. |
References
- Fields, G. B., Lauer-Fields, J. L., & Perich, J. W. (2003). Synthesis of Phosphopeptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
PubChem. Fmoc-Ser(PO(OBzl)OH)-OH. National Center for Biotechnology Information. [Link]
- Attard, T. J., et al. (2010). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO₃Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- BenchChem. Technical Support Center: D-Phosphopeptide Synthesis.
-
Amir, Z., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development. [Link]
- Albericio, F., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
- ResearchGate. Troubleshoot methods for phosphopeptide enrichment?
-
De la Torre, B. G., et al. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International Journal of Peptide and Protein Research. [Link]
-
Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research. [Link]
-
SB-PEPTIDE. Phosphorylated peptide synthesis. [Link]
- Bondalapati, S., et al. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Science.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- ResearchGate. The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology. Academic Press.
- BenchChem. Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis.
-
Luxembourg Bio Technologies. Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. [Link]
-
Zaykov, A. N., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews. [Link]
- AAPPTec.
-
Medzihradszky, K. F., et al. (2011). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
Biotage. What do you do when your peptide synthesis fails?[Link]
- ResearchGate.
-
Takara Bio. Phosphopeptide Enrichment Spin Columns User Manual. [Link]
-
CEM GmbH. Total wash elimination for solid phase peptide synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 5. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Optimizing coupling efficiency of Fmoc-D-Ser(Po(Obzl)Oh)-OH
<_ _>
Welcome to the technical support center for Fmoc-D-Ser(PO(OBzl)OH)-OH . This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome the unique challenges associated with incorporating this sterically hindered and electronically complex amino acid into your peptide sequences.
Understanding the Challenge: Why is This Reagent Different?
This compound is an essential building block for creating phosphopeptides, which are critical for studying cellular signaling, protein regulation, and kinase activity. However, its successful application in Fmoc-based SPPS is often hampered by several factors:
-
Steric Hindrance: The bulky benzyl-protected phosphate group significantly obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.
-
Electrostatic Repulsion: The partially protected phosphate group carries a negative charge, which can cause electrostatic repulsion with the resin-bound peptide, further impeding efficient coupling.[1]
-
Side Reactions: The phosphoserine moiety is susceptible to base-catalyzed side reactions, most notably β-elimination, during the piperidine-mediated Fmoc deprotection step.[2][3]
This guide will equip you with the strategies to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common queries received by our technical support team.
Q1: What are the optimal coupling reagents for this compound?
Due to significant steric hindrance, standard carbodiimide reagents like DIC are often insufficient. Uronium/aminium-based reagents are strongly recommended.[4][5]
-
HATU is the superior choice. Experimental evidence consistently shows that HATU outperforms HBTU and other reagents for difficult couplings.[6][7][8][9] This is because HATU forms a highly reactive OAt-ester intermediate, which is more effective at overcoming steric hindrance and leads to faster, more complete reactions with a lower risk of racemization.[6][7][10]
-
HBTU/TBTU can be effective but may require longer reaction times or a second coupling (double coupling) to achieve the same efficiency as a single HATU coupling.[4][5][6]
-
PyBOP is another suitable phosphonium-based reagent that can be used.[11]
Q2: My coupling reaction is incomplete. How can I confirm this, and what should I do?
An incomplete coupling will result in deletion sequences in your final peptide product.
-
Confirmation: The most reliable method to check for completion is the Kaiser test (or ninhydrin test).[12][13][14][15] After the coupling step, a few resin beads are tested. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated and the reaction is complete.[12][14] A positive result (intense blue beads) confirms the presence of unreacted N-terminal amines, signifying an incomplete reaction.[13][14]
-
Solution: If the Kaiser test is positive, do not proceed to the next deprotection step. Instead, perform a second coupling (recoupling) using a fresh solution of the activated amino acid and coupling reagents. Allow the reaction to proceed for the same duration as the first coupling, and then repeat the Kaiser test.
Q3: How can I minimize the risk of β-elimination during Fmoc deprotection?
β-elimination is a significant side reaction for phosphoserine, where the phosphate group is eliminated under basic conditions (e.g., piperidine treatment), forming a dehydroalanine intermediate.[2]
-
Minimize Base Exposure: Use the shortest possible Fmoc deprotection times. Standard protocols often use two treatments (e.g., 3 minutes followed by 7 minutes) with 20% piperidine in DMF.[12] For sensitive sequences containing phosphoserine, consider reducing the duration if monitoring shows complete deprotection.
-
Use Alternative Bases: For particularly sensitive sequences, consider replacing piperidine with a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at a low concentration (e.g., 2%) in combination with piperidine (e.g., 2%) to scavenge the dibenzofulvene byproduct.[1]
-
Positional Stability: β-elimination is most pronounced when the phosphoserine residue is at the N-terminus. Once the next amino acid is coupled, the phosphoserine residue becomes significantly more stable to piperidine treatment.[2] Therefore, pay special attention to the deprotection step immediately following the phosphoserine coupling.
Q4: What is the best practice for dissolving and activating this compound?
The partially protected phosphate can cause solubility issues and interfere with activation.
-
Solvent: Use high-purity, amine-free N,N-Dimethylformamide (DMF).
-
Activation Cocktail: Dissolve the amino acid, coupling reagent (e.g., HATU), and an additive like HOAt in DMF. Just before adding to the resin, add the tertiary base (e.g., DIPEA).
-
Base Equivalents: For phosphoserine derivatives, using a higher excess of DIPEA (e.g., 6-8 equivalents relative to the resin loading) can be beneficial to ensure the reaction environment is sufficiently basic and to counteract the acidic nature of the phosphate group.[1][4]
Troubleshooting Guide: Diagnosing and Solving Coupling Failures
This section provides a systematic approach to troubleshooting common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 1st Coupling | 1. Insufficient Activation/Reactivity: The coupling reagent is not efficient enough for the sterically hindered residue. 2. Peptide Aggregation: The growing peptide chain on the resin has folded, blocking access to the N-terminal amine. 3. Low Reagent Equivalents: Insufficient excess of amino acid or coupling reagents. | 1. Switch to HATU: If using HBTU or other reagents, switch to HATU for superior reactivity.[6][7] 2. Perform a Second Coupling: Immediately recouple with a fresh reagent mixture. 3. Solvent Disruption: After washing, try swelling the resin in a different solvent (e.g., DCM) and then re-swelling in DMF to disrupt secondary structures before recoupling. 4. Increase Equivalents: For the recoupling step, consider increasing the equivalents of the amino acid and reagents from 3 eq. to 5 eq. |
| Mass Spectrometry shows Deletion Sequence (-Ser(PO(OBzl)OH)) | Incomplete Coupling: The previous coupling step failed, and the unreacted amine was capped in a subsequent step or carried through the synthesis. | Implement Routine Kaiser Testing: Always perform a Kaiser test after coupling this compound and any other difficult residue. Do not proceed until a negative result is obtained.[15] |
| Mass Spectrometry shows a mass loss of ~98 Da from the phosphoserine residue. | β-Elimination: The phosphate group was lost during a piperidine deprotection step, forming dehydroalanine. | Modify Deprotection Protocol: 1. Reduce piperidine exposure time to the minimum required. 2. Consider using 2% DBU / 2% Piperidine in DMF for the deprotection step immediately following the pSer residue.[1] |
| Low overall yield of the final peptide. | 1. Cumulative Incomplete Couplings: Minor inefficiencies at each step, especially at the phosphoserine addition, lead to a significant loss of final product. 2. Side Reactions: Accumulation of byproducts from β-elimination or other side reactions. 3. Premature Cleavage: Loss of peptide from the resin during synthesis cycles. | 1. Optimize Coupling for pSer: Use the high-efficiency HATU protocol (see Section 4) and confirm completion with the Kaiser test. 2. Use a More Stable Linker: If using a highly acid-labile resin (e.g., 2-chlorotrityl chloride), ensure that repeated coupling cycles are not causing premature chain loss. |
Experimental Protocols & Workflows
Visual Workflow for Coupling this compound
Caption: Standard workflow for coupling this compound in SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for all couplings of this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
-
Activation Solution Preparation (perform immediately before use):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly (1-2 minutes).
-
-
Coupling Reaction:
-
Add the complete activation solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours. For sequences known to be difficult, extend this time to 4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads (~5-10 mg) and wash them thoroughly.
-
Perform the Kaiser test (see Protocol 3).
-
If the test is negative (yellow beads), wash the bulk resin with DMF (5x). The resin is now ready for the next Fmoc deprotection step.
-
If the test is positive (blue beads), wash the bulk resin (3x DMF) and repeat steps 2-4 for a second coupling.
-
Protocol 2: The Kaiser Test for Primary Amines
This test is a critical checkpoint for ensuring coupling completion.[13][14]
-
Reagent Preparation:
-
Solution A: 5g ninhydrin in 100 mL ethanol.[12]
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN(aq) diluted in 98 mL of pyridine.
-
-
Test Procedure:
-
Interpreting Results:
Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting this compound coupling issues.
Final Cleavage and Deprotection Considerations
The benzyl (Bzl) protecting group on the phosphate is typically removed during the final TFA cleavage cocktail.
-
Standard Cleavage: A standard cleavage cocktail like TFA/TIS/water (95:2.5:2.5) is usually sufficient to remove the benzyl group within 2-4 hours.[4]
-
Scavengers are Crucial: The released benzyl cation is highly reactive and can modify sensitive residues like Tryptophan or Methionine. The use of scavengers like triisopropylsilane (TIS) is essential.
-
Alternative Deprotection: While TFA cleavage is standard, catalytic hydrogenolysis (H₂/Pd-C) is the classic method for benzyl group removal, though it is not performed on resin.[16][17] Stronger acid conditions or reagents like TMSBr can also be used for debenzylation in specific solution-phase applications but are not typical for standard SPPS cleavage.[17][18]
By implementing these optimized protocols and systematic troubleshooting strategies, you can significantly improve the success rate of synthesizing complex phosphopeptides using this compound.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme. Retrieved from [Link]
- Perich, J. W., & Reynolds, E. C. (1991). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International Journal of Peptide and Protein Research, 37(5), 468-474.
- Otvos Jr, L., Elekes, I., & Lee, V. M. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129-133.
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- George, A. M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.
-
Chem-Station. (n.d.). Benzyl (Bn) Protective Group. Retrieved from [Link]
- Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.
-
ResearchGate. (n.d.). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
Sources
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Aggregation in Phosphopeptide Synthesis with Fmoc-D-Ser(PO(OBzl)OH)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of peptide aggregation during solid-phase peptide synthesis (SPPS) when incorporating Fmoc-D-Ser(PO(OBzl)OH)-OH. Our goal is to equip you with the expertise and practical solutions to successfully synthesize these critical molecules.
Introduction: The Challenge of Phosphopeptide Synthesis
The synthesis of phosphopeptides, particularly those containing D-amino acids, presents a unique set of obstacles. The bulky, negatively charged phosphate group can induce significant steric hindrance and electrostatic repulsion, leading to incomplete coupling reactions.[1] Furthermore, the inherent propensity of certain peptide sequences to form secondary structures, such as β-sheets, can lead to on-resin aggregation. This aggregation can render the N-terminus of the growing peptide chain inaccessible, halting the synthesis.[2] The use of a D-amino acid like this compound can further complicate matters by altering the peptide backbone conformation and potentially increasing the risk of racemization.[3]
This guide will provide a systematic approach to diagnosing and overcoming these challenges, ensuring a higher success rate in your phosphopeptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during the synthesis of phosphopeptides?
A1: Peptide aggregation during SPPS is a multifactorial issue. The primary drivers include:
-
Intermolecular Hydrogen Bonding: Growing peptide chains can form hydrogen bonds with each other, leading to the formation of stable β-sheet structures that are insoluble in standard SPPS solvents.[2]
-
Hydrophobic Interactions: Sequences rich in hydrophobic amino acids have a strong tendency to self-associate and aggregate.
-
Steric Hindrance: The bulky nature of the benzyl-protected phosphate group on this compound can physically impede the approach of the incoming activated amino acid, leading to incomplete coupling and promoting aggregation of unreacted chains.[1]
-
Electrostatic Repulsion: The negatively charged phosphate groups can cause electrostatic repulsion between peptide chains, which can sometimes, counterintuitively, lead to aggregation as the peptide seeks a lower energy state.[1]
Q2: What are the visible signs of on-resin aggregation?
A2: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a classic sign of aggregation.
-
Slow or Incomplete Deprotection: Difficulty in removing the Fmoc group, often indicated by a persistent blue color in the resin after piperidine treatment (using a chloranil test), suggests that the N-terminus is inaccessible.
-
Positive Kaiser Test After Coupling: A positive Kaiser test (or other amine test) after a coupling step signifies the presence of unreacted free amines, indicating a failed or incomplete coupling reaction.
-
Formation of a Gel-like Substance: In severe cases, the peptide-resin can form a gelatinous mass that is difficult to agitate.
Q3: Are there any specific side reactions to be aware of when using this compound?
A3: Yes, a notable side reaction is β-elimination , which can be particularly problematic for phosphoserine residues. Under the basic conditions of Fmoc deprotection with piperidine, the phosphate group can be eliminated, leading to the formation of a dehydroalanine residue. This is more likely to occur when the phosphoserine is at the N-terminus of the peptide.[4][5] Microwave heating during deprotection can also enhance this side reaction.[5][6] To mitigate this, using alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclohexylamine for the deprotection of the Fmoc group from the phosphoserine residue is recommended.[5][6]
Q4: Can the D-configuration of the serine residue affect the synthesis?
A4: Absolutely. The D-configuration can influence the peptide's secondary structure, potentially leading to different aggregation tendencies compared to its L-counterpart. More importantly, D-amino acids can be more susceptible to racemization during the activation step of the coupling reaction, especially with certain coupling reagents and under basic conditions.[3] It is crucial to use coupling conditions that are known to minimize racemization.
In-Depth Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of phosphopeptides containing this compound.
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of a deletion sequence (missing the D-phosphoserine residue) in the final peptide, as determined by mass spectrometry.
Causality Analysis: Incomplete coupling of the bulky this compound is often due to steric hindrance and the growing peptide chain's aggregation, which blocks access to the N-terminal amine.
Troubleshooting Workflow:
Caption: Decision-making flowchart for mitigating aggregation.
Experimental Protocols
Protocol 1: High-Temperature Coupling with HATU
This protocol is recommended for the coupling of this compound.
| Step | Procedure |
| 1. | Swell the resin in DMF for 30 minutes. |
| 2. | Perform Fmoc deprotection using 20% piperidine in DMF. |
| 3. | Wash the resin thoroughly with DMF (5 x 1 min). |
| 4. | In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. |
| 5. | Add the activated amino acid solution to the resin. |
| 6. | Agitate the reaction mixture at 50°C for 2 hours. |
| 7. | Wash the resin with DMF (5 x 1 min). |
| 8. | Perform a Kaiser test to confirm complete coupling. If positive, repeat steps 4-7. |
Protocol 2: DBU-Mediated Fmoc Deprotection to Minimize β-Elimination
This protocol should be used for the deprotection step immediately following the coupling of this compound, especially if it is at the N-terminus.
| Step | Procedure |
| 1. | After coupling and washing, add a solution of 2% DBU in DMF to the resin. |
| 2. | Agitate for 10-15 minutes at room temperature. |
| 3. | Drain the deprotection solution. |
| 4. | Wash the resin thoroughly with DMF (5 x 1 min). |
| 5. | Proceed to the next coupling step. |
Analytical Characterization of D-Phosphopeptides
After cleavage and purification, it is essential to thoroughly characterize the final peptide to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the phosphoserine residue.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthetic peptide.
-
Amino Acid Analysis: This can be used to confirm the amino acid composition of the peptide and to check for racemization of the D-serine residue.
References
-
White, C. J., & Hart, J. R. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology, 3(8), 926-957. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 24(2), e202200537. [Link]
-
Matrix Innovation. Fmoc-L-Ser(PO(OBzl)OH)-OH. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
Attard, T. J., et al. (2011). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 76(15), 6041-6050. [Link]
-
Shapiro, G., et al. (1997). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. Bioorganic & Medicinal Chemistry, 5(1), 147-156. [Link]
-
Harpaz, Y., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2056-2062. [Link]
-
Li, W., et al. (2002). Identification of Phosphoserine and Phosphothreonine as Cysteic Acid and β-Methylcysteic Acid Residues in Peptides by Tandem Mass Spectrometric Sequencing. Analytical Chemistry, 74(22), 5701-5710. [Link]
-
Collins, J. M., & Collins, K. D. (2022). Accelerated Multiphosphorylated Peptide Synthesis. ACS Omega, 7(29), 25005-25012. [Link]
-
PubChem. Fmoc-Ser(PO(OBzl)OH)-OH. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]
-
Merck Millipore. Novabiochem®. [Link]
-
Bofill, J. M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. [Link]
Sources
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Navigating Difficult Couplings with Fmoc-D-Ser(PO(Obzl)OH)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of phosphopeptides, specifically focusing on the incorporation of Fmoc-D-Ser(PO(Obzl)OH)-OH. This resource is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome common hurdles in your experiments.
The synthesis of phosphopeptides is a critical yet often challenging endeavor in chemical biology and drug discovery. The unique chemical properties of phosphorylated amino acid building blocks, such as this compound, necessitate specialized protocols and a nuanced understanding of potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging problems encountered during the incorporation of this compound into a peptide sequence.
Question 1: Why am I observing low coupling efficiency or incomplete reactions when using this compound?
Answer:
Low coupling efficiency is the most common issue when working with this compound and stems from a combination of steric hindrance and electrostatic repulsion. The bulky benzyl-protected phosphate group on the serine side chain can physically obstruct the approach of the activated amino acid to the free N-terminus of the growing peptide chain. Additionally, the negatively charged phosphate moiety can cause repulsive forces, further impeding the reaction.[1]
Core Causality:
-
Steric Hindrance: The voluminous nature of the PO(OBzl)OH group creates a sterically crowded environment around the reactive carboxyl group.
-
Electrostatic Repulsion: The partially protected phosphate group can carry a negative charge, which can repel the incoming activated amino acid, particularly in sequences with multiple phosphorylation sites.[1]
-
Peptide Aggregation: The growing phosphopeptide chain itself can aggregate on the solid support, leading to poor solvation and reduced accessibility of the reactive sites.[2][3]
Solutions & Protocols:
To overcome these challenges, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and strategic protocol adjustments is recommended.
1. Choice of Coupling Reagent:
Uronium-based coupling reagents are generally the most effective for coupling sterically hindered amino acids like this compound.[4] Reagents like HBTU, TBTU, and HATU have demonstrated superior performance.[5][6] Phosphonium-based reagents, however, should be avoided as they can react with the unprotected phosphoryl side-chain.[5]
| Coupling Reagent | Recommended Additive | Base (Excess) | Key Advantages |
| HBTU/TBTU | HOBt | DIPEA (3-fold) | Highly efficient, by-products are soluble.[5] |
| HATU | HOAt | DIPEA (3-fold) | Higher reaction rates, effective for N-methyl amino acids.[5][6] |
| COMU | (Internal Oxyma) | DIPEA | Safer handling, good solubility, suitable for microwave SPPS.[5] |
2. Optimized Coupling Protocol:
A double coupling strategy is often necessary to achieve a complete reaction.
Experimental Protocol: Double Coupling of this compound
-
Initial Coupling:
-
Pre-activate a solution of this compound (3-5 eq.), your chosen uronium reagent (e.g., HATU, 2.5-4.5 eq.), and an additive (e.g., HOAt) in DMF.[6]
-
Add DIPEA (6-8 eq.) to the mixture and immediately add it to the deprotected peptide-resin.[6]
-
Allow the coupling to proceed for 1-2 hours at room temperature, or for 5-10 minutes under microwave irradiation at 75°C.[6]
-
-
Wash:
-
Thoroughly wash the resin with DMF and DCM.
-
-
Kaiser Test:
-
Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated this compound.
-
-
Final Wash:
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
-
3. Addressing Peptide Aggregation:
If aggregation is suspected, consider the following:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP).[3]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly enhance coupling efficiency by providing localized heating and disrupting aggregation.[4][6]
Question 2: I am observing a significant side product that I suspect is due to β-elimination. What causes this and how can I prevent it?
Answer:
β-elimination is a well-documented side reaction that plagues the synthesis of phosphoserine-containing peptides.[1][4] It occurs under the basic conditions required for the removal of the Fmoc protecting group, typically using piperidine. The electron-withdrawing effect of the phosphate group makes the proton on the α-carbon of the serine residue acidic and susceptible to abstraction by the base. This leads to the formation of a dehydroalanine intermediate, which can then be attacked by piperidine to form a β-piperidinylalanine adduct.[4][7]
Mechanism of β-Elimination:
Caption: Workflow of Fmoc deprotection and the competing β-elimination side reaction.
Preventative Measures:
Minimizing the risk of β-elimination requires careful selection of the deprotection conditions.
-
Use of Milder Bases: For the deprotection of the Fmoc group immediately following the incorporation of this compound, consider replacing piperidine with a milder base.[7][8]
-
Reduced Reaction Time and Temperature: If using piperidine, minimize the exposure time and perform the deprotection at room temperature. Avoid elevated temperatures, especially with microwave synthesis, for this specific deprotection step.[4][7]
-
Sequence Considerations: The risk of β-elimination is highest for the N-terminal phosphoserine residue.[7] Once the next amino acid is coupled, the phosphoserine residue becomes more stable to piperidine treatment.[7]
Question 3: What are the best practices for the final cleavage and deprotection of my phosphopeptide?
Answer:
The final cleavage from the resin and removal of all side-chain protecting groups, including the benzyl group from the phosphate, is a critical step that dictates the purity of your final product. The primary concern is to ensure complete deprotection without causing any degradation of the phosphopeptide.
Recommended Cleavage Cocktail:
A standard cleavage cocktail for phosphopeptides is a mixture of trifluoroacetic acid (TFA) with scavengers to prevent the re-attachment of cleaved protecting groups to sensitive residues.
| Reagent | Percentage | Purpose |
| TFA | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups.[9] |
| Water | 2.5% | Scavenger for carbocations.[9] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan.[9] |
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the dried peptide-resin with DCM and allow it to swell.
-
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.
-
-
Drying:
-
Dry the peptide pellet under vacuum.
-
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: This reagent should be stored at -20°C to maintain its stability.
Q: Is the benzyl protecting group on the phosphate completely stable to the piperidine used for Fmoc deprotection? A: Yes, the mono-benzyl phosphate protecting group is stable to the standard piperidine conditions used in Fmoc-SPPS.[8]
Q: Can I use Boc-chemistry for the synthesis of phosphopeptides? A: While possible, Fmoc-chemistry is generally preferred for phosphopeptide synthesis due to the milder cleavage conditions. The harsh HF cleavage required in Boc-SPPS can be detrimental to the phosphate group.[10]
Q: What analytical techniques are best for characterizing my final phosphopeptide? A: A combination of techniques is recommended for comprehensive characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS to confirm the molecular weight of the phosphopeptide.[11][12]
-
Tandem MS (MS/MS): To confirm the peptide sequence and pinpoint the location of the phosphorylation.[11][13]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized peptide.
References
- Tholey, A., & Reed, J. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1333-1343.
- Villen, J., & Gygi, S. P. (2008). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 439, 103–115.
- BenchChem. (2025).
- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1333-1343.
- Sigma-Aldrich.
- Alfa Chemistry. CAS 158171-14-3 Fmoc-Ser(PO(OBzl)OH)-OH.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol, 12(21), e4541.
- McLachlin, D. T., & Chait, B. T. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in functional genomics & proteomics, 5(1), 47–56.
- Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol, 12(21), e4541.
- Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International journal of peptide and protein research, 42(5), 450–454.
- GCE4All - Oregon State University. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli.
- Kumar, K. S., & Brik, A. (2014). A targeted approach for the synthesis of multi-phosphorylated peptides. Chemical communications (Cambridge, England), 50(74), 10873–10876.
- Regev, N., & Brik, A. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society, 144(29), 13038–13045.
- Sigma-Aldrich. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3.
- De Luca, A., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society reviews, 51(13), 5483–5512.
- Khemthong, C., et al. (2009). Solid-phase synthesis of phosphopeptides. Methods in molecular biology (Clifton, N.J.), 527, 269–281.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Lacombe, J. M., Andriamanampisoa, F., & Pavia, A. A. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International journal of peptide and protein research, 36(3), 275–280.
- Sigma-Aldrich.
- Tapia, V., et al. (2008). Evaluating the coupling efficiency of phosphorylated amino acids for SPOT synthesis. Journal of peptide science : an official publication of the European Peptide Society, 14(12), 1309–1314.
- Perich, J. W., & Reynolds, E. C. (1998). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Letters in Peptide Science, 5(5), 411-418.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- De Bont, H. B., et al. (1989). Solid-phase synthesis of phosphopeptides. International journal of peptide and protein research, 34(2), 129–133.
- AAPPTEC.
- Sigma-Aldrich. This compound.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine.
- de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Chem-Impex International. Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides.
- Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1366, 9–28.
- Matrix Innov
- Zuo, C., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- AAPPTEC. Fmoc-Ser(HPO3Bzl)-OH [158171-14-3].
Sources
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Development of phosphopeptide enrichment techniques for phosphoproteome analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization During Fmoc-D-Ser(PO(OBzl)OH)-OH Coupling
Introduction
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the coupling of Fmoc-D-Ser(PO(OBzl)OH)-OH. The stereochemical integrity of phosphorylated amino acids is paramount for the biological activity and therapeutic efficacy of synthetic phosphopeptides. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful incorporation of this critical building block with minimal epimerization.
Why is Racemization a Critical Issue with Phosphoserine Derivatives?
The acidic proton on the α-carbon of an activated amino acid is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1][2] For this compound, this results in the undesired Fmoc-L-Ser(PO(OBzl)OH)-OH diastereomer. The presence of the bulky and electron-withdrawing phosphoserine moiety can exacerbate this issue. Even small amounts of the incorrect diastereomer can be difficult to separate and can significantly impact the peptide's final structure, function, and immunogenicity.[1]
Troubleshooting Guide: Diagnosis and Mitigation of Racemization
This section addresses common issues encountered during the coupling of this compound and provides actionable solutions.
Issue 1: Detection of Diastereomeric Impurity in Final Peptide
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude or purified peptide shows a peak corresponding to the peptide containing L-phosphoserine instead of the intended D-phosphoserine.
Root Cause Analysis: The primary cause is racemization during the coupling step, which is influenced by the choice of coupling reagents, additives, base, and reaction conditions.
Solutions:
-
Optimize Coupling Reagent and Additive Combination:
-
Avoid Phosphonium Reagents: Reagents like BOP and PyBOP® can potentially react with the unprotected phosphate hydroxyl group, leading to side reactions.[3] While TBTU and HBTU are often recommended for phosphorylated amino acids, careful selection of additives and bases is crucial.[3]
-
Carbodiimides with High-Efficiency Additives: The use of carbodiimides like Diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives is a preferred strategy.[3][4]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma has demonstrated superior performance in suppressing racemization compared to the traditional additive 1-Hydroxybenzotriazole (HOBt).[5][6][7] In some cases, its performance is comparable or even better than 1-hydroxy-7-azabenzotriazole (HOAt), without the associated explosive risk of benzotriazole derivatives.[7][8]
-
Recommendation: A DIC/Oxyma coupling strategy is highly recommended for minimizing racemization of sensitive amino acids.[4]
-
-
-
Select an Appropriate Base:
-
The base used during coupling plays a critical role in proton abstraction from the α-carbon.
-
Avoid Strong, Non-Hindered Bases: While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can promote racemization.
-
Use Weaker or Sterically Hindered Bases:
-
-
Control Reaction Temperature and Time:
-
Minimize Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the greater the opportunity for racemization.[1] Add the coupling reagents to the amino acid solution and immediately introduce it to the resin-bound peptide.
-
Avoid Elevated Temperatures: If using microwave-assisted peptide synthesis, consider reducing the coupling temperature for the phosphoserine residue. Lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like Cysteine and Histidine.[9][11] For standard batch synthesis, perform the coupling at room temperature.
-
Issue 2: Incomplete Coupling or Low Yield
Symptom: The coupling reaction of this compound is inefficient, leading to deletion sequences.
Root Cause Analysis: The bulky nature of the protected phosphoserine can sterically hinder the coupling reaction. Additionally, aggregation of the growing peptide chain can prevent access of the activated amino acid.[12]
Solutions:
-
Increase Equivalents and Reaction Time: For sterically hindered couplings, increasing the equivalents of the amino acid and coupling reagents (e.g., to 5 equivalents) and extending the coupling time (e.g., 1-2 hours) can improve efficiency.[13]
-
Use Uronium-Based Reagents for Difficult Couplings: While caution is advised due to potential side reactions with the phosphate group, uronium-based reagents like HBTU, HATU, or HCTU are highly efficient and can be effective for challenging couplings.[3][14] When using these, an increased excess of a hindered base like DIPEA (up to 15 equivalents) may be beneficial.[13]
-
Disrupt Peptide Aggregation: If aggregation is suspected, consider the following:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The most common mechanism is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1] This occurs after the carboxyl group is activated. The proton at the α-carbon of the oxazolone is acidic and can be removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with the amine can occur from either side, resulting in a mixture of L and D forms.[1]
Q2: Are there specific coupling reagents that should be avoided when incorporating this compound?
A2: Phosphonium-based reagents like BOP and PyBOP® should be used with caution. They can potentially react with the unprotected hydroxyl group on the phosphate moiety, leading to undesired side products.[3]
Q3: Is HOBt still a good choice as an additive for minimizing racemization?
A3: While HOBt has been a standard additive for decades to suppress racemization, newer additives like Oxyma Pure® have shown superior performance in many cases.[5][6][7] Given the reclassification of HOBt as a desensitized explosive and the superior racemization suppression of Oxyma, Oxyma is now the preferred choice.[5]
Q4: Can β-elimination be a problem with this compound?
A4: Yes, β-elimination of the protected phosphate group is a known side reaction for phosphoserine and phosphothreonine residues, particularly under the basic conditions of Fmoc deprotection with piperidine.[15][16] This is more pronounced for N-terminal phosphoserine residues.[15] Using milder deprotection conditions, such as 50% cyclohexylamine/DCM, for the phosphoserine-containing residue can mitigate this side reaction.[15]
Q5: How can I analytically confirm the extent of racemization?
A5: The most common methods involve:
-
Chiral Amino Acid Analysis: After total hydrolysis of the peptide, the resulting amino acids are derivatized and analyzed by GC or HPLC on a chiral column.
-
Enzymatic Digestion: Using enzymes that are specific for L-amino acids (e.g., aminopeptidase M) can help determine the stereochemical purity.[4]
-
HPLC/UPLC with Chiral Mobile Phase Additives or on a Chiral Stationary Phase.
-
Capillary Electrophoresis: This technique can be used to separate all possible optical isomers of a peptide in a single run.[2]
Optimized Protocols and Data
Table 1: Recommended Coupling Conditions to Minimize Racemization
| Parameter | Recommendation | Rationale |
| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate that is less prone to oxazolone formation.[3] |
| Additive | Oxyma Pure® | Superior racemization suppression compared to HOBt, without the explosive hazard.[5][6][7] |
| Base | 2,4,6-Collidine or NMM | Weaker/hindered bases reduce the rate of proton abstraction from the α-carbon.[3][9][10] |
| Stoichiometry | 5 eq. Amino Acid, 5 eq. DIC, 5 eq. Oxyma | Increased equivalents can overcome steric hindrance from the phosphoserine moiety.[6][13] |
| Pre-activation Time | Minimal (< 2 minutes) | Reduces the time the amino acid spends in the highly reactive, racemization-prone activated state.[1][6] |
| Temperature | Room Temperature (or 50°C for microwave) | Avoids acceleration of the racemization process.[9][11] |
Experimental Protocol: Minimized Racemization Coupling of this compound
This protocol is designed for standard solid-phase peptide synthesis (SPPS) on a resin.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (5 eq.) and Oxyma Pure® (5 eq.) in a minimal volume of DMF.
-
Coupling: Add DIC (5 eq.) to the activation solution. Immediately add the complete activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualizing the Mechanism and Workflow
Diagram 1: Racemization Pathway via Oxazolone Intermediate
Caption: Mechanism of racemization during peptide coupling.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: Decision tree for troubleshooting racemization.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (2009). Novabiochem® Letter 1/09. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Nojima, T., et al. (2018). Oxyma-based phosphates for racemization-free peptide segment couplings. PLoS One, 13(1), e0191798. [Link]
- Subirós-Funosas, R., et al. (2013). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. 23rd American Peptide Symposium.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Craik, D. J. (2019). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
McMurray, J. S. (2001). The synthesis of phosphopeptides. Current Protocols in Protein Science, Chapter 13, Unit 13.10. [Link]
-
Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 613-619. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Eagner-Redeker, W., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 763(1-2), 247-254. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Perich, J. W., et al. (2001). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Australian Journal of Chemistry, 54(1), 31-36. [Link]
-
Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Methods in Molecular Biology, 1180, 201-213. [Link]
-
De la Torre, B. G., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129-133. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Innovation. Retrieved from [Link]
-
Talebian, A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2398-2405. [Link]
- Behrendt, R., et al. (2016). Solid-Phase Peptide Synthesis: An Introduction. In Peptide Synthesis (pp. 1-29). Springer, New York, NY.
-
Paquet, A., et al. (1994). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. International Journal of Peptide and Protein Research, 43(2), 141-146. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Riley, N. M., & Coon, J. J. (2016). Computational approaches to identify sites of phosphorylation. Analytical Chemistry, 88(1), 7-24. [Link]
-
Lim, Y. P., & Botelho, D. (2006). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Molecular and Cellular Proteomics, 5(11), 1954-1962. [Link]
-
Gronborg, M., et al. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]
-
McManus, F. P., et al. (2023). A bespoke analytical workflow for the confident identification of sulfopeptides and their discrimination from phosphopeptides. bioRxiv. [Link]
-
Knight, Z. A., et al. (2002). Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry. Analytical Chemistry, 74(4), 867-874. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 14. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc Deprotection of Phosphoserine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Challenges of Fmoc-D-Ser(PO(OBzl)OH)-OH Deprotection
Welcome to our dedicated technical support guide for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that incorporating post-translationally modified amino acids like phosphoserine presents unique challenges. The deprotection of this compound is a critical step where standard protocols can lead to undesirable side reactions, compromising peptide purity and yield.
This guide provides an in-depth analysis of alternative bases for Fmoc deprotection of this specific derivative. We will explore the causality behind common experimental failures and offer field-proven troubleshooting strategies and validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when working with benzyl-protected phosphoserine.
Q1: Why is this compound particularly susceptible to side reactions during the Fmoc deprotection step?
A1: The primary issue is the inherent chemical nature of the phosphoserine side chain. Under the basic conditions required for Fmoc removal, the phosphate group, even when protected with a benzyl group, is an effective leaving group. The base can catalyze a β-elimination reaction, where the phosphate moiety is eliminated from the side chain.[1][2] This side reaction competes with the desired deprotection of the N-terminal Fmoc group.
Q2: What is the main side product observed when using the standard piperidine protocol with this amino acid?
A2: The β-elimination reaction initially forms a highly reactive dehydroalanine (Dha) intermediate on the peptide backbone. The deprotection reagent itself, typically piperidine, is a nucleophile and can subsequently attack this intermediate via a Michael addition reaction. This results in the formation of a stable and irreversible 3-(1-piperidinyl)alanyl-peptide adduct, which is a common impurity that can be difficult to separate from the target peptide.[3][4]
Q3: Is the standard 20% piperidine in DMF ever acceptable for deprotecting this compound?
A3: Yes, under specific conditions. The monobenzyl protected phosphoserine residue is generally stable to standard piperidine treatment when it is located within the peptide sequence (i.e., not at the N-terminus).[5][6] However, the risk of β-elimination significantly increases with:
-
N-Terminal Position: When Fmoc-D-Ser(PO(OBzl)OH) is the N-terminal residue, it is most vulnerable to this side reaction.[3][6]
-
Elevated Temperatures: Microwave-assisted synthesis, which uses high temperatures, dramatically enhances the rate of β-elimination.[2][3][6]
-
Extended Reaction Times: Prolonged exposure to the basic deprotection solution increases the formation of the side product.
Q4: What are the primary classes of alternative bases used to mitigate these side reactions?
A4: To minimize β-elimination, several alternative strategies have been developed, which can be broadly categorized:
-
Milder Secondary Amines: Reagents like piperazine and morpholine are less basic than piperidine and can reduce the incidence of side reactions, although they may require longer deprotection times.[3][7][8]
-
Non-Nucleophilic Strong Bases: A non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can efficiently remove the Fmoc group without forming an adduct with the dehydroalanine intermediate.[3][6][9] It is often used at low concentrations and can be paired with a scavenger.
-
Primary Amines: Certain primary amines, such as cyclohexylamine, have been shown to effectively suppress the β-elimination side reaction.[3][10]
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you might encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Mass spec of my crude peptide shows a significant peak at [Target Mass + 84 Da]. | This mass increase is the classic signature of the 3-(1-piperidinyl)alanyl adduct formed after β-elimination of the phosphate group and subsequent reaction with piperidine. | Solution: Avoid using piperidine for the deprotection of the N-terminal phosphoserine residue. The most effective reported method is to switch to a 50% cyclohexylamine in DCM (v/v) solution specifically for this single deprotection step.[3][10] Cyclohexylamine has been shown to suppress β-elimination effectively.[3] Also, avoid microwave heating for this specific step.[3][6] |
| Using a milder base like 4-methylpiperidine or piperazine results in incomplete Fmoc deprotection. | Milder bases are less reactive than piperidine.[7] Factors like steric hindrance from adjacent amino acids or peptide aggregation can prevent these weaker bases from completely removing the Fmoc group within the standard timeframe.[11] | Solution: First, confirm incomplete deprotection using a qualitative method like the Kaiser test (a negative yellow result indicates a blocked amine).[11] To resolve this, you can either increase the deprotection time (e.g., 2 x 10 minutes) or switch to a more potent, optimized cocktail like 2% DBU / 5% piperazine in NMP .[12] This combination is very rapid and has been shown to reduce certain side reactions like diketopiperazine formation.[12] |
| During the synthesis of a multi-phosphorylated peptide, I observe accumulating side products and deletion sequences. | The synthesis of peptides with multiple, clustered phosphorylation sites is exceptionally challenging.[2] Repeated piperidine treatments increase the probability of β-elimination at each phosphoserine. Furthermore, electrostatic repulsion between the negatively charged phosphate groups can hinder coupling and deprotection efficiency, leading to deletion sequences.[2] | Solution: A multi-pronged strategy is required. For the deprotection immediately following a phosphoserine coupling, use the 50% cyclohexylamine/DCM protocol.[3] For subsequent deprotections within the multi-phosphorylated cluster, a protocol using a very low concentration of DBU (0.5% DBU in DMF at 90°C for 5 minutes ) has been developed to accelerate synthesis while minimizing β-elimination.[2] |
Comparative Overview of Deprotection Reagents
The choice of reagent is critical. This table summarizes the performance and characteristics of common alternatives to piperidine for deprotecting this compound.
| Reagent/Cocktail | Typical Concentration | Advantages | Potential Disadvantages & Side Reactions |
| Piperidine | 20% in DMF | Well-established, effective for most standard amino acids.[13] | High risk of β-elimination with N-terminal pSer(OBzl), especially with heat.[2][3][6] Can also cause aspartimide formation and DKP formation in sensitive sequences.[4][14] |
| Piperazine | 10% w/v in DMF/EtOH | Milder than piperidine, reducing the risk of β-elimination and aspartimide formation.[7][8] Less toxic alternative. | Slower deprotection kinetics may lead to incomplete removal, especially in sterically hindered contexts.[7] |
| DBU / Piperazine | 2% DBU / 5% Piperazine in NMP | Very rapid and efficient deprotection.[15] Piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[15] Shown to suppress diketopiperazine (DKP) formation.[12] | DBU is a very strong base and can still promote side reactions if not used carefully. The combination is highly effective but requires optimization for sensitive sequences. |
| Cyclohexylamine | 50% in DCM | Excellent suppression of β-elimination for N-terminal phosphoserine.[3][10] This is the recommended choice for this specific, critical step. | May not be suitable as a general deprotection reagent for the entire synthesis due to different solvent requirements (DCM vs. DMF). |
| DBU (low conc.) | 0.5% in DMF | Extremely fast deprotection at high temperatures (90°C), enabling accelerated synthesis of multi-phosphorylated peptides with minimal β-elimination.[2] | Requires precise temperature control and short reaction times. DBU is non-nucleophilic and requires efficient washing to remove the DBF byproduct.[9] |
Visualizing the Chemistry: Mechanisms and Side Reactions
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired deprotection mechanism and the competing side reaction.
Caption: General mechanism of base-catalyzed Fmoc deprotection.
Caption: Pathway of the β-elimination side reaction specific to phosphoserine.
Validated Experimental Protocols
Follow these step-by-step methodologies for successful deprotection. Always perform syntheses in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Deprotection (For Internal pSer Residues ONLY)
This protocol uses 20% piperidine and is suitable only when the this compound residue is not at the N-terminus and when not using microwave heating.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain: Drain the swelling solvent from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16] Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 7-10 minutes at room temperature.
-
Drain: Drain the solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.[11]
Protocol 2: Recommended Alternative for N-Terminal this compound Deprotection
This protocol is specifically designed to suppress β-elimination at the most vulnerable position using cyclohexylamine.[3][10]
-
Resin Swelling & Washing: Swell the peptide-resin in DMF, then wash thoroughly with dichloromethane (DCM) (3-5 times) to perform a solvent exchange.
-
Drain: Drain the final DCM wash.
-
Deprotection: Add a solution of 50% (v/v) cyclohexylamine in DCM to the resin. Agitate for 20-30 minutes at room temperature. Note: A single, longer treatment is often used.
-
Drain: Drain the deprotection solution.
-
Washing:
-
Wash the resin thoroughly with DCM (5-7 times).
-
Perform a solvent exchange by washing with DMF (3-5 times) to prepare the resin for the next coupling step in DMF.
-
-
Confirmation: Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling.
References
-
Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
Brasil, M. C. O. D. A., et al. (2023). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Current Organic Synthesis. [Link]
-
Organic Chemistry (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Lenci, E., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]
-
Loffredo, M. R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
Góngora-Benítez, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]
-
Miller, C. A., et al. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters. [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Attard, T. J., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Yeh, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Amblard, M., et al. (2016). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. ResearchGate. [Link]
-
Mondal, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. [Link]
-
Vazquez, M. E. (2017). Response to "Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?". ResearchGate. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Phosphopeptides with Fmoc-D-Ser(PO(OBzl)OH)-OH
Welcome to the technical support center for phosphopeptide synthesis. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the successful incorporation of Fmoc-D-Ser(PO(OBzl)OH)-OH. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthesis for maximum yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the cause and the solution for common problems encountered during Solid-Phase Peptide Synthesis (SPPS).
Question 1: Why is my overall peptide yield unexpectedly low after incorporating this compound?
Answer:
Low peptide yield following the incorporation of a phosphorylated residue is a frequent challenge, often stemming from inefficient coupling reactions. The partially protected phosphate group introduces unique steric and electronic hurdles that must be addressed.
Root Causes:
-
Steric Hindrance: The bulky Fmoc protecting group combined with the benzyl-protected phosphate moiety makes the amino acid sterically hindered, which can slow down the coupling reaction.[1]
-
Electrostatic Repulsion: During the SPPS cycle, the acidic proton on the monobenzyl phosphate can be deprotonated, especially after the Fmoc-deprotection step. This creates a negatively charged phosphate which can form salts with piperidine or repel the incoming activated amino acid, thereby reducing coupling efficiency. This is a significant issue when synthesizing peptides with multiple or clustered phosphorylation sites.[1]
-
Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent access to the reactive N-terminus.
Solutions & Optimization Protocol:
-
Choice of Coupling Reagent: Avoid phosphonium-based reagents like BOP or PyBOP®, as they can react with the unprotected hydroxyl on the phosphate side chain.[2] Uronium/aminium-based activators are strongly recommended.
-
Optimize Reagent Stoichiometry: To overcome electrostatic repulsion and drive the reaction to completion, an increased excess of reagents is often necessary.
-
Protocol: Use a 3- to 4-fold excess of the this compound, the coupling reagent (e.g., HBTU), and a base like N,N-Diisopropylethylamine (DIPEA). For coupling the residue following the phosphoserine, it is beneficial to increase the excess of DIPEA to 3-fold relative to the amino acid to counteract any piperidine salts formed on the phosphate group.[3]
-
-
Extended Coupling Time: Allow for longer reaction times (e.g., 2-4 hours) for both the incorporation of the phosphoserine residue and the subsequent amino acid.
-
Perform a Double Coupling: If the sequence is known to be difficult, perform a second coupling step with a fresh mixture of activated amino acid to ensure the reaction goes to completion.
-
Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test or TNBS test to confirm the absence of free amines before proceeding to the next deprotection step. A negative test result is crucial for preventing deletion sequences.
Question 2: My final product is impure, showing a major side-product with a mass of -98 Da. What is causing this?
Answer:
A mass loss of 98 Da (the mass of H₃PO₄) is the hallmark of β-elimination, a notorious side reaction in phosphopeptide synthesis. This occurs when the phosphate group is eliminated from the serine side chain, forming a dehydroalanine (Dha) residue.
Root Cause:
-
Base-Mediated β-Elimination: The standard Fmoc deprotection reagent, piperidine, is a relatively strong base. It can abstract the α-proton of the phosphoserine residue, particularly when it is at the N-terminus of the peptide chain, initiating the elimination of the phosphate group.[4][5] This side reaction is significantly accelerated by heat, making it a critical concern in microwave-assisted SPPS.[1][5]
Solutions & Optimization Protocol:
The key is to use a milder base for the deprotection step immediately following the incorporation of this compound, especially if this residue is at the N-terminus.[5]
-
Use an Alternative, Milder Base: For the critical deprotection step of the phosphoserine residue, replace the standard 20% piperidine in DMF with one of the following:
-
50% Cyclohexylamine in DCM (v/v): This has been shown to provide the crude peptide with the highest purity by completely suppressing β-elimination.[5][6]
-
Low Concentration of DBU: A very low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 0.5-2% in DMF, can efficiently remove the Fmoc group while minimizing the β-elimination side reaction, even at elevated temperatures.[5][7]
-
-
Return to Standard Conditions: After the next amino acid has been successfully coupled, the phosphoserine residue is no longer at the N-terminus and is significantly more stable. You can revert to using standard 20% piperidine in DMF for all subsequent deprotection steps.[5]
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting logic for purity issues.
Question 3: How do I ensure complete removal of the benzyl (Bzl) protecting group from the phosphate during final cleavage?
Answer:
The monobenzyl ester protecting group on the phosphate is designed for stability during synthesis and lability during final cleavage. Its removal is generally efficient, but success depends on using an appropriate cleavage cocktail and sufficient reaction time.
Root Cause of Incomplete Cleavage:
-
Insufficient Reaction Time: While relatively labile, the benzyl group requires adequate time for the strong acid (TFA) to fully cleave it.
-
Scavenger Interference (Rare): In very rare cases, certain scavenger combinations could theoretically hinder cleavage, though this is not a common issue.
-
Side Reactions: During cleavage, the released benzyl cation is a reactive electrophile that can modify nucleophilic residues like Tryptophan (Trp) or Methionine (Met) if not properly "scavenged".
Optimized Cleavage Protocol:
A standard, well-chosen cleavage cocktail is typically sufficient. The use of complex, malodorous cocktails is often unnecessary if modern protected amino acids are used.
| Component | Purpose | Recommended Percentage |
| TFA | Trifluoroacetic Acid | Strong acid for cleavage |
| Water | Proton source, suppresses side reactions | Suppresses t-butylation |
| TIS | Triisopropylsilane | Scavenger for cations |
Procedure:
-
Preparation: After synthesis, wash the dried peptidyl-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Workup: Filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.
-
Verification: After purification, confirm complete deprotection via mass spectrometry. The final mass should correspond to the fully deprotected phosphopeptide.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound?
A: Proper storage is critical to maintain the reagent's integrity. It should be stored at -20°C in a tightly sealed container to protect it from moisture.[8] Before use, allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis.
Q: Can I use microwave-assisted peptide synthesis (MW-SPPS) with this building block?
A: Yes, but with significant caution. Microwave heating dramatically accelerates reactions, including the undesirable β-elimination side reaction during Fmoc deprotection with piperidine.[5] If using a microwave synthesizer, it is imperative to use an alternative, milder base like 0.5-2% DBU in DMF for the deprotection of the phosphoserine residue to prevent the formation of the dehydroalanine byproduct.[7]
Q: What is the best way to purify the final phosphopeptide?
A: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying phosphopeptides. However, their hydrophilic nature can sometimes lead to poor retention on C18 columns.
-
RP-HPLC Optimization: Use a shallow gradient and a mobile phase with an ion-pairing agent like 0.1% TFA or 0.1% formic acid.
-
Alternative Methods: For highly phosphorylated or difficult-to-purify peptides, other techniques can be more effective. These include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography, which specifically enrich for phosphorylated species.[9][10][11] For preparative purification of very polar peptides, anion-exchange chromatography can also be a powerful tool.[5]
Q: How do I definitively confirm the identity and phosphorylation site of my synthetic peptide?
A: A combination of analytical techniques is required.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical mass of the desired phosphopeptide.[12]
-
Tandem Mass Spectrometry (MS/MS): This is the gold standard for confirming the sequence and pinpointing the location of the modification.[11][12] In the MS/MS spectrum, look for the characteristic neutral loss of phosphoric acid (a mass difference of 98 Da) from the parent ion, which is a strong indicator of a phosphoserine or phosphothreonine residue. Fragmentation ions (b- and y-ions) will allow you to map the exact location of the phosphorylation.
SPPS Workflow for Phosphoserine Incorporation
Caption: Optimized SPPS cycle for incorporating this compound.
References
- Jensen, S. S., & Larsen, M. R. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468.
- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1325-1332.
- McLachlin, D. T., & Chait, B. T. (2009). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Methods in Molecular Biology, 527, 37-53.
- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. The Royal Society of Chemistry.
- Venable, J. D., & Yates, J. R. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics, 4(4), 298-309.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Attard, T. J., O'Brien-Simpson, N. M., & Reynolds, E. C. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15, 69–79.
-
ResearchGate. (2012). Troubleshoot methods for phosphopeptide enrichment?. Retrieved from [Link]
-
ResearchGate. (2017). Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
- Amon, R., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2131-2138.
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]
- Amon, R., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis.
- Li, N., et al. (2017). Highly Efficient Single-Step Enrichment of Low Abundance Phosphopeptides from Plant Membrane Preparations. Frontiers in Plant Science, 8, 1683.
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
Sources
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 10. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of phosphopeptide enrichment techniques for phosphoproteome analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Sterically Hindered Phosphoserine Integration: A Technical Guide
Technical Support Center | Senior Application Scientist Series
Welcome to the Technical Support Center. As Senior Application Scientists, we bridge the gap between complex chemistry and practical application. This guide is dedicated to researchers, chemists, and drug development professionals working with the sterically demanding building block, Fmoc-D-Ser(PO(Obzl)OH)-OH . The incorporation of phosphorylated amino acids is a cornerstone of modern peptidomimetics and drug design, yet it presents unique synthetic hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to ensure the successful integration of this critical reagent into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
The primary challenge stems from significant steric hindrance. The bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, combined with the large, partially protected phosphate moiety on the serine side chain, creates a sterically crowded environment around the carboxylic acid. This bulkiness physically obstructs the approach of the incoming N-terminal amine of the resin-bound peptide, slowing down the kinetics of amide bond formation and often leading to incomplete coupling reactions.[1][2]
Q2: What are the primary side reactions I should be aware of when using this compound?
The most significant side reaction is β-elimination of the phosphate group, particularly during the base-mediated Fmoc deprotection step.[2][3] The use of piperidine, the standard base for Fmoc removal, can lead to the formation of dehydroalanine, an undesirable and reactive intermediate. This is especially problematic when the phosphoserine residue is at the N-terminus of the peptide.[4] Another potential issue is the formation of 3-(1-piperidinyl)alanine if piperidine is used for deprotection, especially under microwave conditions.[4]
Q3: Can I use standard coupling reagents like DIC/HOBt for this amino acid?
While not impossible, it is highly discouraged. Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) are often not potent enough to overcome the severe steric hindrance of this compound. This can result in low coupling yields and the need for excessively long reaction times, which in turn can increase the risk of side reactions.
Troubleshooting Guide: Overcoming Coupling Inefficiencies
This section provides a structured approach to troubleshooting common issues encountered during the incorporation of this compound.
Problem 1: Low Coupling Yield / Incomplete Reaction
Root Cause Analysis:
The most likely cause is insufficient activation of the carboxylic acid to overcome the steric barrier. The choice of coupling reagent, solvent, and reaction conditions are critical.
Solutions & Strategies:
-
Employ High-Potency Coupling Reagents: Switch from carbodiimide-based activators to more powerful onium salt-based reagents. Aminium/uronium salts like HATU and HBTU , or phosphonium salts like PyBOP , are significantly more effective.[5][6][7] These reagents form highly reactive esters that can overcome the steric hindrance.[5] COMU is another excellent choice, especially for microwave-assisted synthesis, due to its high reactivity and safety profile.[5][8]
-
Optimize Your Solvent System: The solvent must effectively solvate the growing peptide chain and the incoming amino acid. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to disrupt peptide aggregation. For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down reaction kinetics. Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields. Alternatively, Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) can be highly effective.[1] The application of microwave energy can accelerate the reaction and drive difficult couplings to completion in a much shorter timeframe.[9][10][11]
-
Implement a Double Coupling Strategy: If a single coupling fails to go to completion, a second coupling with a fresh solution of activated amino acid is a reliable strategy. This ensures that any unreacted N-terminal amines are acylated.
Workflow for Optimizing Coupling:
Caption: Troubleshooting workflow for low coupling yields.
Comparative Performance of Recommended Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficacy for Hindered Residues | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-60 minutes | Very High | Highly efficient, often the first choice for difficult couplings.[7][8] |
| HBTU | Aminium/Uronium Salt | 20-90 minutes | High | A cost-effective alternative to HATU with slightly slower kinetics.[7] |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Very effective, but byproducts can be more difficult to remove. Should be avoided if the peptide contains unprotected phosphate groups.[5] |
| COMU | Aminium/Uronium Salt | 15-45 minutes | Very High | Excellent performance, particularly in microwave SPPS. Safer handling profile than HOBt/HOAt-based reagents.[5][8] |
| DIC/HOBt | Carbodiimide/Additive | 60-240+ minutes | Low to Moderate | Generally not recommended for this application due to lower reactivity. |
Problem 2: Suspected β-Elimination During Fmoc Deprotection
Root Cause Analysis:
The standard Fmoc deprotection reagent, 20% piperidine in DMF, is basic enough to catalyze the elimination of the benzyl-protected phosphate group, especially when the phosphoserine is at the N-terminus.[4] This side reaction is exacerbated by elevated temperatures, such as those used in microwave-assisted synthesis.[2][4]
Solutions & Strategies:
-
Use an Alternative, Milder Base: For the deprotection of the Fmoc group from the N-terminal phosphoserine, replace the standard piperidine solution with a milder base.[4] Effective alternatives include:
-
Perform Deprotection at Room Temperature: If using microwave heating for the coupling steps, ensure that the deprotection steps are carried out at ambient temperature to minimize the risk of β-elimination.[1]
Mechanism of Piperidine-Induced β-Elimination
Caption: Simplified mechanism of β-elimination.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended for ensuring the complete incorporation of the sterically hindered phosphoserine residue.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Take a small sample of resin beads for a Kaiser test. If the test is negative (beads remain colorless or yellowish), the coupling is complete. If positive (blue beads), proceed to the second coupling.
-
-
Second Coupling:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the coupling procedure (Step 2) with a fresh solution of activated this compound.
-
After 2 hours, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Proceed to the next Fmoc deprotection step.
-
Protocol 2: Fmoc Deprotection using DBU to Minimize β-Elimination
This protocol is specifically for the deprotection of an N-terminal this compound residue.
-
Resin Preparation:
-
Following a successful coupling of this compound, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
DBU Deprotection:
-
Prepare a fresh solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[12]
-
Add the DBU/piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 15-20 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with the DBU solution for another 15-20 minutes.
-
-
Washing:
-
Wash the resin extensively with DMF (at least 7x) to ensure all traces of DBU are removed before the next coupling step. DBU is a strong base and can interfere with subsequent reactions if not completely washed away.
-
Proceed with the coupling of the next amino acid.
-
References
-
Microwave-assisted synthesis of cyclic phosphopeptide on solid support. PubMed. [Link]
-
Microwave-assisted synthesis of cyclic phosphopeptide on solid support. Bar-Ilan University Research Portal. [Link]
-
Microwave-assisted Synthesis of Cyclic Phosphopeptide on Solid Support. Ovid. [Link]
-
Solid-phase synthesis of phosphopeptides. PubMed. [Link]
-
The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]
-
The synthesis of phosphopeptides via the Bpoc-based approach. Royal Society of Chemistry. [Link]
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith University Research Online. [Link]
-
Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis. National Institutes of Health. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
-
A convenient and scaleable procedure for removing the Fmoc group in solution. ResearchGate. [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [Link]
-
Efficient solution-phase synthesis of multiple O-phosphoseryl-containing peptides related to casein and statherin. PubMed. [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and compositional analysis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Microwave-Assisted Synthesis with Fmoc-D-Ser(PO(OBzl)OH)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing microwave-assisted solid-phase peptide synthesis (SPPS) for phosphopeptides. This resource addresses the specific challenges and stability concerns associated with the use of Fmoc-D-Ser(PO(OBzl)OH)-OH under microwave heating conditions. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity and success of your phosphopeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in microwave-assisted SPPS?
The principal challenge is the susceptibility of the protected phosphoserine residue to β-elimination, particularly under the basic conditions required for Fmoc-group removal.[1][2][3] This side reaction is often exacerbated by the elevated temperatures used in microwave-assisted protocols.[2][3] The reaction proceeds via deprotonation of the α-proton, leading to the formation of a dehydroalanine intermediate, which can then react with the piperidine used for deprotection to form a β-piperidinylalanine adduct.[2][4][5]
Q2: How does microwave heating specifically impact the stability of this compound?
Microwave energy accelerates chemical reactions by rapidly and efficiently heating the reaction mixture.[6][7][8] While this is highly beneficial for increasing coupling efficiency and reducing synthesis times, the elevated temperatures can also promote undesired side reactions.[8][9] For this compound, the increased temperature during the piperidine-mediated Fmoc deprotection step significantly increases the rate of β-elimination.[2][3]
Q3: Are there any recommended coupling methods to enhance the stability of the phosphoserine residue during microwave SPPS?
Yes, utilizing a robust coupling methodology is crucial. The CarboMAX™ coupling methodology, which employs a combination of DIC and Oxyma Pure with a catalytic amount of DIEA, has been shown to stabilize the acid-labile protected phosphate group at high temperatures.[10][11][12] This method has been successfully used in the rapid synthesis of phosphopeptides with high purity using automated microwave peptide synthesizers.[11][12] Uronium-based activators like HBTU or HATU in the presence of DIEA are also effective, particularly for sterically hindered couplings.[2][13]
Q4: Can the benzyl protecting group on the phosphate cause issues during the final cleavage step?
Indeed. During the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support, reattachment of the cleaved benzyl group to other residues in the peptide can occur, especially when the cleavage is performed at elevated temperatures.[1] This is particularly problematic for phosphopeptides containing methionine residues adjacent to the phosphoserine.[1] To minimize this side reaction, it is highly recommended to perform the cleavage reaction at room temperature.[1]
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Mass spectrometry shows a mass addition of +85 Da (or a related fragment) on the serine residue. | β-elimination followed by addition of piperidine. | 1. Perform the Fmoc deprotection step immediately following the phosphoserine coupling at room temperature instead of using microwave heating.[10][12] 2. For the deprotection of the Fmoc group from the phosphoserine residue only, consider using an alternative, less nucleophilic base such as 50% cyclohexylamine in DCM or a low concentration of DBU (e.g., 0.5%).[2][4][5] 3. Proceed with the synthesis of the rest of the peptide using standard microwave-assisted deprotection protocols. |
| Low coupling efficiency observed for the amino acid following the phosphoserine. | Steric hindrance and electrostatic repulsion from the bulky, negatively charged phosphate group. | 1. Increase the equivalents of the amino acid and coupling reagents.[2][13] 2. Employ a stronger activator like HATU for this specific coupling step.[3] 3. Perform a double coupling cycle for the residue immediately following the phosphoserine. |
| Presence of a significant deletion product at the phosphoserine position in the final peptide. | Incomplete coupling of the this compound. | 1. Use the CarboMAX™ coupling methodology to enhance coupling efficiency.[10][11][12] 2. Extend the coupling time for the phosphoserine residue. 3. Ensure the this compound is fully dissolved in the solvent before addition to the reaction vessel. |
| Mass spectrometry indicates loss of the entire phosphate group (-98 Da) from the final peptide. | Dephosphorylation due to the acidic conditions of the coupling reaction, especially at elevated temperatures. | 1. Utilize the CarboMAX™ coupling methodology, as the added DIEA helps to stabilize the acid-sensitive phosphate linkage.[10][11][12] 2. Avoid prolonged exposure to high temperatures during coupling steps. |
| Side products with mass additions corresponding to benzyl groups are detected in the crude peptide. | Reattachment of the benzyl protecting group to nucleophilic residues (e.g., Met, Trp, Tyr) during TFA cleavage. | 1. Perform the final cleavage from the resin at room temperature.[1] 2. Increase the concentration and variety of scavengers in the cleavage cocktail (e.g., thioanisole, TIS, DODT).[10][12] |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection for Phosphoserine Residues
This protocol is designed to minimize β-elimination during the deprotection of the Fmoc group from a newly coupled this compound residue.
-
Coupling: Couple the this compound to the resin-bound peptide using your standard microwave-assisted protocol (e.g., using CarboMAX™).
-
Washing: Perform standard post-coupling washes with DMF.
-
Modified Deprotection:
-
Add a solution of 20% piperidine in DMF to the reaction vessel.
-
Allow the deprotection reaction to proceed for 10-15 minutes at room temperature without microwave heating .
-
Drain the reaction vessel.
-
Repeat the addition of 20% piperidine in DMF and react for another 10-15 minutes at room temperature.
-
-
Washing: Perform thorough post-deprotection washes with DMF.
-
Resumption of Standard Protocol: Continue the synthesis of the remaining peptide sequence using your standard microwave-assisted coupling and deprotection cycles.
Protocol 2: Analytical Confirmation of β-Elimination
This protocol outlines the use of HPLC and Mass Spectrometry to identify β-elimination byproducts.
-
Sample Preparation: After synthesis and cleavage, dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Analyze the mass spectra of the major peaks.
-
Look for the expected mass of the target phosphopeptide.
-
Search for a peak corresponding to the mass of the target peptide + 85.15 Da (the net addition of a piperidine molecule after β-elimination).
-
Also, look for a peak corresponding to the mass of the target peptide - 98 Da, which would indicate dephosphorylation.
-
Visualizations
Workflow for Mitigating β-Elimination
Caption: Troubleshooting logic for phosphopeptide synthesis issues.
References
-
High Efficiency Microwave Synthesis of Phosphopeptides. (2018). CEM Corporation Application Note AP0117. [Link]
-
High Efficiency Synthesis of Phosphopeptides. CEM Corporation. [Link]
-
The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Byford, M. F. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. Biochemical Journal, 280(Pt 1), 261–265. [Link]
-
Attard, T. J., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15, 69–76. [Link]
-
High Efficiency Synthesis of Phosphopeptides. Amazon Web Services. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. [Link]
-
Peptide Synthesis Applications. CEM Corporation. [Link]
-
Bacsa, B., et al. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Methods in Molecular Biology, 1047, 225–234. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]
-
HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies. [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. [Link]
-
Peptide Synthesis Applications. CEM Corporation. [Link]
-
Automated Microwave Peptide Synthesizer. CEM Corporation. [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. High Efficiency Synthesis of Phosphopeptides [cem.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Phosphopeptides Synthesized with Fmoc-D-Ser(PO(Obzl)OH)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphorylation stands as a pivotal post-translational modification, governing a vast array of biological processes. The ability to accurately synthesize and analyze phosphopeptides is, therefore, paramount for researchers seeking to unravel these complex pathways and develop novel therapeutics. This guide provides an in-depth comparison of synthetic strategies and a comprehensive overview of High-Performance Liquid Chromatography (HPLC) for the analysis of phosphopeptides, with a particular focus on the advantages of utilizing the pre-phosphorylated building block, Fmoc-D-Ser(PO(Obzl)OH)-OH.
The Challenge of Phosphopeptide Analysis
The analysis of phosphopeptides by reversed-phase HPLC is notoriously challenging. The negatively charged phosphate group can lead to a number of issues, including:
-
Poor Peak Shape: Interactions between the phosphate group and the silica backbone of the stationary phase can result in significant peak tailing.
-
Adsorption to Metal Surfaces: Phosphopeptides are prone to adsorbing to the metal surfaces of the HPLC system, including the column hardware, frits, and tubing, leading to low recovery and poor reproducibility.
-
Co-elution with Non-phosphorylated Peptides: In complex mixtures, the subtle differences in hydrophobicity between phosphorylated and non-phosphorylated peptides can make their separation difficult.
These challenges underscore the importance of both a robust synthetic strategy that yields high-purity phosphopeptides and an optimized analytical method to ensure accurate and reliable results.
Synthetic Strategies: A Comparative Overview
Two primary strategies exist for the synthesis of phosphopeptides: the "building block" approach and the "global" or post-synthetic phosphorylation approach.
The Building Block Approach: A Foundation of Purity
The building block approach involves the direct incorporation of a pre-phosphorylated amino acid derivative, such as this compound, during solid-phase peptide synthesis (SPPS). This method offers several distinct advantages:
-
Site-Specific Phosphorylation: The location of the phosphate group is precisely controlled, eliminating the possibility of isomeric impurities that can arise from non-specific phosphorylation.
-
Higher Purity of Crude Product: By incorporating the phosphate group as a protected entity, the side reactions associated with post-synthetic phosphorylation are avoided, leading to a cleaner crude product and simplifying subsequent purification.[1]
-
Improved Yields: The use of pre-phosphorylated building blocks has been shown to result in higher overall yields of the desired phosphopeptide.[1]
The Global Phosphorylation Approach: A More Complex Path
The global phosphorylation strategy involves the synthesis of the non-phosphorylated peptide, followed by a chemical phosphorylation step. While this approach can be useful in certain contexts, it is often plagued by a number of challenges:
-
Non-Specific Phosphorylation: Achieving site-specific phosphorylation can be difficult, often resulting in a mixture of mono-, multi-, and non-phosphorylated species, as well as isomers with the phosphate group at unintended locations.
-
Incomplete Reactions: The phosphorylation reaction may not proceed to completion, leaving a significant amount of the non-phosphorylated peptide in the final product.
-
Harsh Reaction Conditions: The reagents used for chemical phosphorylation can be harsh and may lead to side reactions, such as peptide degradation or modification of other amino acid residues.
-
Complex Purification: The resulting mixture of products necessitates a more complex and often less efficient purification process.
The inherent advantages of the building block approach, particularly in terms of purity and site-specificity, make it the preferred method for the synthesis of high-quality phosphopeptides for analytical studies.
Experimental Workflow: From Synthesis to Analysis
The following section outlines a detailed experimental workflow for the synthesis of a model phosphopeptide using this compound, followed by its purification and analysis by HPLC.
Diagram of the Experimental Workflow
Caption: A schematic overview of the phosphopeptide synthesis and analysis workflow.
Detailed Protocol: Solid-Phase Synthesis of a Model Phosphopeptide
This protocol describes the manual synthesis of a model phosphopeptide, Ac-Ala-Asp-D-Ser(PO3H2)-Gly-Tyr-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
This compound
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 3 with Fmoc-Gly-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (this compound): Repeat step 3 with this compound.
-
Fmoc Deprotection: Repeat step 2.
-
Fourth Amino Acid Coupling (Fmoc-Asp(OtBu)-OH): Repeat step 3 with Fmoc-Asp(OtBu)-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Fifth Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3 with Fmoc-Ala-OH.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reversed-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final phosphopeptide.
HPLC Analysis: A Comparative Look at Stationary Phases
The choice of HPLC column is critical for achieving optimal separation of phosphopeptides. While traditional C18 columns are widely used, they can suffer from the issues of peak tailing and analyte loss mentioned earlier. Modern advancements in column technology have led to the development of stationary phases specifically designed to overcome these challenges.
Comparison of HPLC Columns for Phosphopeptide Analysis
| Column Type | Stationary Phase | Key Features & Advantages | Disadvantages |
| Traditional C18 | Silica-based C18 | Widely available, good general-purpose column. | Prone to peak tailing and adsorption of phosphopeptides. |
| Bio-inert C18 | C18 with bio-inert hardware (e.g., PEEK-lined steel) | Reduces metal-analyte interactions, improving recovery. | May not completely eliminate all surface interactions. |
| Hybrid Silica C18 | Ethylene-bridged hybrid silica C18 | Improved pH stability and reduced silanol activity. | Can still exhibit some peak tailing with highly phosphorylated peptides. |
| Charged Surface C18 | C18 with a positively charged surface | Enhances retention of acidic peptides through ion-exchange interactions. | May lead to overly strong retention and require higher salt concentrations for elution. |
Experimental Data:
A study comparing a standard silica C18 column with a novel bio-inert, hybrid-particle C18 column for the analysis of a mixture of four synthetic phosphopeptides demonstrated a significant improvement in peak shape and recovery with the latter. The bio-inert column showed symmetrical peaks with minimal tailing, while the standard C18 column exhibited broad, tailing peaks for all phosphopeptides.
Optimizing Mobile Phase Conditions
In addition to column selection, the composition of the mobile phase plays a crucial role in the successful HPLC analysis of phosphopeptides.
-
Acidic Modifier: The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is essential to suppress the ionization of the phosphate group and minimize interactions with the stationary phase. TFA is a strong ion-pairing agent that can significantly improve peak shape, but it can also cause ion suppression in mass spectrometry. FA is a weaker ion-pairing agent and is more compatible with mass spectrometry, but may not provide the same degree of peak sharpening.
-
Organic Modifier: Acetonitrile is the most commonly used organic modifier for reversed-phase HPLC of peptides.
-
Gradient Elution: A gradient of increasing organic modifier concentration is typically used to elute peptides of varying hydrophobicity. A shallow gradient is often necessary to achieve adequate separation of closely eluting phosphorylated and non-phosphorylated species.
Diagram of HPLC Separation Principle
Caption: Principle of reversed-phase HPLC separation of phosphorylated and non-phosphorylated peptides.
Mass Spectrometry: The Key to Confirmation
While HPLC provides valuable information on the purity and quantity of a phosphopeptide, mass spectrometry (MS) is indispensable for confirming its identity and the precise location of the phosphate group. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common technique for phosphopeptide analysis.
During MS/MS, the phosphopeptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. The presence of a neutral loss of 98 Da (H3PO4) from the precursor ion is a characteristic feature of phosphoserine and phosphothreonine-containing peptides.
Conclusion
The successful analysis of phosphopeptides by HPLC is a multi-faceted challenge that begins with a robust and reliable synthetic strategy. The use of the pre-phosphorylated building block, this compound, in a "building block" approach offers significant advantages over post-synthetic "global" phosphorylation, yielding a product of higher purity and simplifying the subsequent purification and analysis.
By combining this superior synthetic methodology with the use of advanced HPLC columns with bio-inert surfaces and optimized mobile phase conditions, researchers can overcome the inherent challenges of phosphopeptide analysis and obtain accurate, reproducible data. This, in turn, will facilitate a deeper understanding of the critical role of protein phosphorylation in health and disease.
References
Sources
The Analytical Gauntlet: A Comparative Guide to Purity Assessment of Synthetic Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling and drug discovery, synthetic phosphopeptides are indispensable tools. Their fidelity is paramount; even minute impurities can lead to spurious biological activity, confounding experimental results and jeopardizing therapeutic development.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthetic phosphopeptides, offering insights into the rationale behind experimental choices and providing actionable protocols to ensure the integrity of your research.
The Imperative of Purity: Why Every Contaminant Matters
Solid-phase peptide synthesis (SPPS), while highly efficient, is not infallible. The process can introduce a variety of impurities that can mimic, antagonize, or otherwise interfere with the intended biological function of the phosphopeptide.[2][3][4] Understanding the nature of these potential contaminants is the first step toward effective purity assessment.
Common Impurities in Synthetic Phosphopeptides:
-
Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[3][4]
-
Truncated Sequences: Shorter peptides resulting from premature termination of the synthesis.[5]
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains, which can significantly alter their chemical properties and biological activity.[2][5]
-
Side-Reaction Products: By-products generated during synthesis or cleavage from the resin, such as racemized amino acids or modified side chains.[1][5]
-
Oxidized Peptides: Particularly common for peptides containing methionine, cysteine, or tryptophan residues.[3][6]
-
Phosphorylation-Related Impurities: Incomplete phosphorylation leading to a mixture of phosphorylated and non-phosphorylated peptides, or phosphorylation at an incorrect site.
The presence of these impurities, even at levels below 1%, can lead to false-positive results in sensitive biological assays.[1] Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.
A Comparative Analysis of Key Analytical Techniques
The three pillars of phosphopeptide purity assessment are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique provides a unique and complementary perspective on the purity of a synthetic phosphopeptide.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | Purity percentage, presence of hydrophobic/hydrophilic impurities. | High resolution, quantitative accuracy, widely available.[2] | May not resolve co-eluting impurities with similar hydrophobicity, does not provide mass information. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). | Molecular weight confirmation, identification of impurities with different masses, sequence verification (MS/MS).[7][8] | High sensitivity, provides definitive mass information, can identify specific modifications.[9] | Ionization efficiency can vary between peptides, quantification can be challenging without standards.[10][11] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[12][13] | Amino acid composition and ratio, absolute peptide quantification.[12][14] | "Gold standard" for accurate quantification, verifies the presence of all expected amino acids.[12] | Destructive to the sample, does not provide information on sequence or the presence of modifications.[12] |
Delving Deeper: A Technical Overview of Each Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.
The "Why" Behind the Method:
-
Hydrophobicity as a Discriminator: The addition of a phosphate group generally decreases the hydrophobicity of a peptide, causing it to elute earlier from the RP column than its non-phosphorylated counterpart.[15] However, the exact elution shift depends on the peptide's sequence and length.[15] This change in retention time is a powerful tool for separating the desired phosphopeptide from its unphosphorylated precursor.
-
Gradient Elution for Resolution: A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute peptides with varying hydrophobicities. A shallow gradient provides higher resolution, which is crucial for separating closely related impurities.[2]
-
UV Detection for Quantification: Peptides are typically detected by their absorbance at 210-230 nm, corresponding to the peptide bond.[16] This allows for the quantification of the main peptide peak relative to impurity peaks, providing a purity percentage based on the integrated peak areas.[2]
Experimental Workflow: RP-HPLC Purity Assessment
Caption: Workflow for mass spectrometry analysis of a synthetic phosphopeptide.
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative technique that determines the amino acid composition of a peptide. [12][13]It serves as a fundamental check on the integrity of the synthesized peptide and is considered the gold standard for peptide quantification. [12] The "Why" Behind the Method:
-
Compositional Verification: AAA confirms that the correct amino acids are present in the expected ratios. This can help to identify gross errors in synthesis, such as the substitution of one amino acid for another.
-
Absolute Quantification: By comparing the amount of each amino acid to a known standard, AAA can provide an accurate determination of the total peptide concentration in a sample. [14][17]This is crucial for ensuring that the correct amount of peptide is used in subsequent biological assays.
-
Orthogonal Purity Assessment: AAA provides a measure of purity that is independent of the chromatographic and mass spectrometric properties of the peptide. This makes it a valuable complementary technique for a comprehensive quality control strategy.
Experimental Workflow: Amino Acid Analysis
Caption: Workflow for amino acid analysis of a synthetic phosphopeptide.
A Step-by-Step Protocol for RP-HPLC Purity Analysis
This protocol provides a general framework for the purity assessment of a synthetic phosphopeptide using RP-HPLC. Optimization may be required based on the specific properties of the peptide.
Objective: To determine the purity of a synthetic phosphopeptide by separating the main product from synthesis-related impurities.
Materials:
-
HPLC system with a gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Peptide sample, accurately weighed and dissolved in an appropriate solvent (e.g., Mobile Phase A).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the phosphopeptide at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Column Wash: After the analytical gradient, wash the column with 95% Mobile Phase B for 5 minutes.
-
Re-equilibration: Return to the initial conditions (95% Mobile Phase A, 5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.
-
Detection: Monitor the eluent at 214 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the phosphopeptide using the following formula: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness and Self-Validation:
-
Blank Injection: Run a blank injection (Mobile Phase A) before the sample to ensure there is no carryover from previous analyses.
-
Standard Injection: If available, inject a reference standard of the phosphopeptide to confirm the retention time and peak shape.
-
Spiking Experiment: To confirm the identity of the main peak, spike the sample with a small amount of the non-phosphorylated peptide. The appearance of a new, later-eluting peak will confirm the identity of the phosphopeptide peak.
Conclusion
The purity of synthetic phosphopeptides is a non-negotiable prerequisite for reliable and reproducible research. A comprehensive purity assessment should not rely on a single analytical technique. Instead, the orthogonal approaches of RP-HPLC, mass spectrometry, and amino acid analysis provide a multi-dimensional view of sample purity, ensuring the integrity of your experimental reagents. By understanding the principles behind each method and implementing robust analytical protocols, researchers can have the utmost confidence in their data and accelerate the pace of discovery in the dynamic fields of cell biology and drug development.
References
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
-
Olsen, J. V., et al. (2007). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 131(3), 635-648. [Link]
-
Larsen, M. R., et al. (2006). Highly selective enrichment of phosphorylated peptides from complex mixtures using titanium dioxide microcolumns. Molecular & Cellular Proteomics, 5(3), 446-455. [Link]
-
Thingholm, T. E., Jensen, O. N., & Larsen, M. R. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]
-
Makarov, A., et al. (2006). Performance evaluation of a hybrid linear ion trap/orbitrap mass spectrometer. Analytical chemistry, 78(7), 2113-2120. [Link]
-
Boersema, P. J., Mohammed, S., & Heck, A. J. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(6), 861-878. [Link]
-
Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. [Link]
-
Song, C., et al. (2010). Reversed-phase-reversed-phase liquid chromatography approach with high orthogonality for multidimensional separation of phosphopeptides. Analytical chemistry, 82(1), 53-56. [Link]
-
Texas A&M University - Protein Chemistry Lab. Amino Acid Analysis. [Link]
-
Song, C., et al. (2010). Reversed-phase-reversed-phase liquid chromatography approach with high orthogonality for multidimensional separation of phosphopeptides. Analytical Chemistry, 82(1), 53-56. [Link]
-
Ye, M., et al. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1331-1341. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. [Link]
-
Kriks, S., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Proteome Research, 22(8), 2748-2755. [Link]
-
Song, C., et al. (2010). Reversed-phase-reversed-phase liquid chromatography approach with high orthogonality for multidimensional separation of phosphopeptides. Analytical Chemistry, 82(1), 53-56. [Link]
-
Mann, M., Ong, S. E., Grønborg, M., Steen, H., Jensen, O. N., & Pandey, A. (2002). Analysis of protein phosphorylation using mass spectrometry: deciphering the phosphoproteome. Trends in biotechnology, 20(6), 261-268. [Link]
-
Olsen, J. V., et al. (2010). A quantitative proteomics approach for measuring protein-protein interactions. Nature methods, 7(2), 139-142. [Link]
-
Lee, J. Y., et al. (2010). A strategy for phosphopeptide enrichment and analysis by mass spectrometry. Journal of proteome research, 9(12), 6432-6439. [Link]
-
Park, O., et al. (2008). Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of chromatography A, 1212(1-2), 138-144. [Link]
-
ResearchGate. How to check the quality of phosphopeptides after enrichment without LC-MSMS? [Link]
-
Purcell, A. W., et al. (2003). Peptide impurities in commercial synthetic peptides and their implications for vaccine trial assessment. Journal of immunological methods, 283(1-2), 171-180. [Link]
-
Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(21), 5099. [Link]
-
BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]
-
Medicilon. Classification of Impurities in Synthetic Peptide Drugs. [Link]
-
Dickhut, C., Radau, S., & Zahedi, R. P. (2014). Fast, efficient, and quality-controlled phosphopeptide enrichment from minute sample amounts using titanium dioxide. Methods in molecular biology (Clifton, N.J.), 1156, 417–430. [Link]
-
Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. Preprints.org. [Link]
-
McAlister, G. C., et al. (2014). Evaluating multiplexed quantitative phosphopeptide analysis on a hybrid quadrupole mass filter/linear ion trap/orbitrap mass spectrometer. Analytical chemistry, 86(15), 7150-7158. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Marshall, A. G., Hendrickson, C. L., & Jackson, G. S. (1998). Fourier transform ion cyclotron resonance mass spectrometry: a primer. Mass spectrometry reviews, 17(1), 1-35. [Link]
-
Ochoa, D., et al. (2023). Systematic optimization of automated phosphopeptide enrichment for high-sensitivity phosphoproteomics. bioRxiv. [Link]
-
ScienceDirect. Synthetic peptides quality control and assurance. [Link]
Sources
- 1. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Impurities in Peptide Pools[v1] | Preprints.org [preprints.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pcl.tamu.edu [pcl.tamu.edu]
- 13. Amino Acid Analysis Overview [biosyn.com]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphopeptide elution times in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphopeptide Synthesis: Fmoc-D-Ser(PO(OBzl)OH)-OH vs. Global Phosphorylation
The synthesis of phosphopeptides is a cornerstone of modern biomedical research, enabling detailed studies of signal transduction, protein-protein interactions, and the development of targeted therapeutics. Protein phosphorylation is a critical post-translational modification, and access to high-purity synthetic phosphopeptides is essential for unraveling its complex role in cellular regulation.[1]
However, the chemical synthesis of these molecules via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The phosphate group is sensitive to the chemical conditions used during synthesis, necessitating specialized strategies to ensure the integrity of the final product. Two dominant methodologies have emerged: the "building block" approach, which utilizes pre-phosphorylated amino acids like Fmoc-D-Ser(PO(OBzl)OH)-OH , and the "global phosphorylation" approach, where phosphorylation is performed post-synthetically on the resin-bound peptide.
This guide provides an in-depth comparison of these two techniques, offering field-proven insights and experimental data to help researchers select the optimal strategy for their specific needs.
Method 1: The Building Block Approach with this compound
The building block approach is a direct and widely adopted method for phosphopeptide synthesis. It involves the incorporation of an amino acid derivative that is already phosphorylated and suitably protected for Fmoc-based SPPS.[2] The reagent this compound is an excellent example, where the phosphate group is masked with a benzyl (Bzl) group.[3] This protecting group is stable to the piperidine used for Fmoc deprotection but is readily removed during the final trifluoroacetic acid (TFA) cleavage step.[2]
The Causality Behind the Choice of Protection
The monobenzyl protection scheme is a critical design feature. It strikes a balance between stability and lability. A fully unprotected phosphate would be too reactive, leading to side reactions and poor coupling efficiencies. Conversely, a more robust protecting group might not be cleanly removable under standard cleavage conditions. The benzyl group effectively shields the phosphate during chain assembly while ensuring its clean deprotection at the final stage.[2]
Experimental Workflow: Building Block Approach
The workflow for incorporating this compound is seamlessly integrated into standard Fmoc-SPPS protocols.
Caption: Workflow for the Building Block phosphopeptide synthesis method.
Advantages:
-
Site-Specific and Unambiguous: Phosphorylation is guaranteed at the desired position.
-
High Efficiency: Modern coupling reagents like HBTU, HATU, and PyBOP ensure efficient incorporation.[4]
-
Broad Compatibility: Integrates well with most standard automated and manual SPPS protocols.[5]
Challenges and Mitigation:
-
β-Elimination: The primary side reaction is β-elimination of the protected phosphate group, which can be induced by the piperidine used for Fmoc deprotection.[6] This is particularly problematic for the N-terminal phosphoserine residue.[7]
-
Mitigation: This side reaction can be significantly suppressed by using alternative, less nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) or cyclohexylamine for the critical deprotection step of the phosphoserine residue.[4][6] Reducing temperature and microwave irradiation during this step also helps.[7]
-
-
Cost: Phosphorylated amino acid building blocks are significantly more expensive than their non-phosphorylated counterparts.
-
Steric Hindrance: The bulky protected phosphate group can sometimes slow down coupling reactions, potentially requiring extended coupling times or double coupling protocols.[8]
Method 2: The Global Phosphorylation Strategy
The global phosphorylation approach is a post-synthetic modification technique.[1] In this strategy, the peptide is first assembled using a standard serine residue with its hydroxyl group unprotected or protected with a labile group. After the full peptide sequence is synthesized, the specific serine hydroxyl group is phosphorylated on the solid support before cleavage.[9]
The Causality Behind the Post-Synthetic Choice
This method decouples the challenges of peptide assembly from the complexities of phosphorylation. It can be advantageous when multiple phosphorylation sites are needed or when the cost of building blocks is prohibitive. The key to this strategy lies in the selective phosphorylation of the target hydroxyl group without affecting other reactive side chains. This is typically achieved using phosphitylating agents like phosphoramidites or H-phosphonates, followed by an oxidation step.[1]
Experimental Workflow: Global Phosphorylation
The workflow involves standard peptide synthesis followed by a distinct, multi-step on-resin phosphorylation phase.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. labmix24.com [labmix24.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphopeptide Synthesis: A Comparative Analysis of Fmoc-D-Ser(PO(OBzl)OH)-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism governing nearly every cellular process, from signal transduction to cell division. Consequently, synthetic phosphopeptides are indispensable tools for dissecting these complex biological pathways and for the development of novel therapeutics. The chemical synthesis of these molecules, however, is fraught with challenges, primarily centered on the protection and incorporation of the phosphate moiety during solid-phase peptide synthesis (SPPS).
This guide provides an in-depth comparison of commercially available protected phosphoserine building blocks, with a focus on Fmoc-D-Ser(PO(OBzl)OH)-OH . We will objectively evaluate its performance against other common alternatives, supported by mechanistic insights and detailed experimental protocols, to empower you to make informed decisions for your research.
The Central Challenge: Protecting the Phosphate Group in Fmoc SPPS
The primary method for phosphopeptide synthesis is the "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during standard Fmoc-based SPPS. The choice of the phosphate protecting group is critical, as it must be stable to the basic conditions of Fmoc deprotection (typically piperidine in DMF) yet be cleanly removable during the final acid cleavage from the resin. An inadequate protecting group strategy can lead to a cascade of side reactions, most notably β-elimination, which severely compromises the yield and purity of the target phosphopeptide.
In the Spotlight: this compound
This compound has emerged as a widely used and effective building block for the synthesis of D-phosphoserine-containing peptides.[1][2] Its key feature is the monobenzyl protection of the phosphate group.
The Rationale Behind Monobenzyl Protection
The introduction of the monobenzyl protecting group was a significant advancement in Fmoc-based phosphopeptide synthesis. The remaining acidic proton on the phosphate is crucial for its stability during the synthesis. Under the basic conditions of Fmoc deprotection, this acidic proton is readily removed, forming a negatively charged phosphate group. This charge repulsion is thought to inhibit the abstraction of the α-proton of the serine residue, which is the initiating step of the deleterious β-elimination side reaction.
Performance in SPPS
Coupling: this compound can be successfully incorporated using standard coupling reagents such as PyBOP® and TBTU.[1][3] However, due to steric hindrance and potential electrostatic repulsion, coupling reactions involving this and other protected phosphoamino acids can be sluggish. To achieve high coupling efficiencies, it is often recommended to use stronger uronium-based activators like HATU or HCTU, employ a higher excess of the building block and coupling reagents, and extend the coupling times.
Stability: The monobenzyl-protected phosphate is generally stable to the repeated piperidine treatments required for Fmoc deprotection throughout the peptide chain elongation.[3] This stability is a key advantage, allowing for the synthesis of peptides with multiple phosphorylation sites.[3]
The Achilles' Heel: β-Elimination and Related Side Reactions
Despite the advantages of the monobenzyl protection, it does not completely suppress β-elimination, particularly in the case of phosphoserine. This side reaction is initiated by the abstraction of the α-proton of the phosphoserine residue by the base used for Fmoc deprotection, leading to the formation of a dehydroalanine intermediate. This highly reactive intermediate can then undergo various subsequent reactions, with the most common being the addition of piperidine to form a stable β-piperidinylalanine adduct.
This side reaction is especially pronounced when the phosphoserine residue is at the N-terminus of the peptide chain. Studies have shown that piperidine-mediated β-elimination can result in as much as 7% of the undesired β-piperidinylalanine-containing peptide when Fmoc-Ser(PO(OBzl)OH)-OH is at the N-terminus. The use of microwave heating during Fmoc deprotection can further exacerbate this side reaction.[3]
Mitigation Strategies: Fortunately, this side reaction can be significantly suppressed by replacing piperidine with a less nucleophilic or sterically hindered base for the deprotection step immediately following the coupling of this compound. The use of 50% cyclohexylamine in DCM or a solution of DBU has been shown to effectively eliminate the formation of the β-piperidinylalanine byproduct.[3]
A Comparative Look at Alternative Phosphoserine Protecting Groups
While this compound is a workhorse in phosphopeptide synthesis, several alternatives have been developed, each with its own set of advantages and disadvantages.
Di-tert-butyl Protection: Fmoc-D-Ser(PO(tBu)₂)-OH
The use of two acid-labile tert-butyl groups to fully protect the phosphate moiety offers an alternative strategy. This approach, in theory, should completely prevent β-elimination as there is no acidic proton on the phosphate to be abstracted. However, the increased steric bulk of the di-tert-butyl protected phosphate can lead to significantly lower coupling efficiencies compared to the monobenzyl protected counterpart. Furthermore, the final deprotection of the tert-butyl groups requires strong acid treatment (e.g., TFA), which is standard for final cleavage but offers less flexibility if milder deprotection conditions are desired. While this strategy has been reported, it is less commonly used than the monobenzyl protection scheme.[1]
Fully Protected Phosphodiamidates
Another approach involves protecting the phosphate group as a phosphodiamidate, for example, with two propylamino groups (Fmoc-Ser(PO(NHPr)₂)-OH). This strategy also aims to prevent β-elimination by removing the acidic phosphate proton. The phosphodiamidate is stable to the basic conditions of Fmoc deprotection. However, the removal of these protecting groups requires specific and sometimes harsh conditions that may not be compatible with all peptide sequences or other side-chain protecting groups.
Performance at a Glance: A Comparative Summary
| Feature | This compound | Fmoc-D-Ser(PO(tBu)₂)-OH |
| Protection Strategy | Monobenzyl ester | Di-tert-butyl ester |
| Mechanism for β-Elimination Suppression | Electrostatic repulsion from the deprotonated phosphate | Complete masking of the phosphate group |
| Coupling Efficiency | Moderate; may require stronger coupling reagents and longer reaction times | Potentially lower due to increased steric hindrance |
| Stability to Piperidine | Generally stable | Highly stable |
| Primary Side Reaction | β-elimination leading to β-piperidinylalanine formation (especially at N-terminus) | Incomplete coupling |
| Mitigation of Side Reactions | Use of alternative bases (cyclohexylamine, DBU) for Fmoc deprotection | Use of stronger coupling reagents, extended coupling times |
| Final Deprotection | TFA cleavage removes the benzyl group | TFA cleavage removes the tert-butyl groups |
Experimental Protocols
To provide a practical framework for comparison, we present the following detailed protocols.
Protocol 1: Comparative Synthesis of a Model Phosphopeptide
This protocol outlines the synthesis of a model hexapeptide, Ac-Ala-Asp-D-Ser(P)-Phe-Gly-Lys-NH₂, using both this compound and an alternative protected phosphoserine on a Rink Amide resin.
Workflow for Comparative Peptide Synthesis
Caption: Comparative SPPS workflow for a model phosphopeptide.
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including this compound and the alternative)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection reagents: 20% piperidine in DMF, 50% cyclohexylamine in DCM
-
Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the linker. Wash thoroughly with DMF.
-
Amino Acid Couplings (Cycles 1-3): Perform sequential couplings of Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, and Fmoc-Phe-OH. For each cycle:
-
Activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF.
-
-
Comparative Phosphoserine Coupling:
-
Split the resin into two equal portions.
-
Batch A (Benzyl): Couple this compound using the same activation and coupling procedure. After coupling and washing, perform the Fmoc deprotection using 50% cyclohexylamine in DCM for 30 minutes.
-
Batch B (Alternative): Couple the alternative protected phosphoserine. Perform the Fmoc deprotection with 20% piperidine in DMF.
-
-
Continue Synthesis (Cycles 5-6): Recombine the resin batches (or continue in parallel) and couple Fmoc-Asp(OtBu)-OH and Fmoc-Ala-OH using the standard piperidine deprotection protocol.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and mass spectrometry to determine purity and identify byproducts.
Protocol 2: Analysis of β-Elimination by RP-HPLC
This protocol describes how to analyze the extent of β-elimination by comparing the HPLC chromatograms of peptides synthesized with different Fmoc deprotection strategies for the phosphoserine residue.
Workflow for β-Elimination Analysis
Caption: Workflow for analyzing β-elimination side products.
Procedure:
-
Synthesize a short model peptide (e.g., Ac-D-Ser(P)-Phe-NH₂) with the phosphoserine at the N-terminus. Couple Fmoc-Phe-OH to the resin, deprotect, and then couple this compound.
-
Divide the resin into two portions.
-
Portion 1 (Piperidine): Deprotect the Fmoc group using 20% piperidine in DMF.
-
Portion 2 (Cyclohexylamine): Deprotect the Fmoc group using 50% cyclohexylamine in DCM.
-
Proceed with N-terminal acetylation, cleavage, and precipitation for both portions as described in Protocol 1.
-
Analyze both crude peptide samples by RP-HPLC. The β-piperidinylalanine adduct will have a different retention time than the desired phosphopeptide.
-
Confirm the identity of the peaks by mass spectrometry. The β-piperidinylalanine adduct will have a mass increase of +84 Da compared to the dehydroalanine intermediate, which itself is 96 Da lighter than the parent phosphopeptide.
-
Quantify the extent of β-elimination by comparing the peak areas of the desired product and the byproduct in the chromatogram from the piperidine-treated sample.
Conclusion and Recommendations
This compound is a robust and effective building block for the synthesis of D-phosphoserine-containing peptides. Its primary advantage lies in the ability of the monobenzyl-protected phosphate to minimize, though not entirely eliminate, the risk of β-elimination during Fmoc deprotection. For routine synthesis, especially of peptides with internal phosphoserine residues, it remains an excellent choice.
However, for sequences where the phosphoserine is at the N-terminus or when using microwave-assisted synthesis, the potential for β-elimination is a significant concern. In these cases, it is highly recommended to employ an alternative base such as cyclohexylamine or DBU for the critical Fmoc deprotection step following the incorporation of the phosphoserine residue.
While alternatives like di-tert-butyl protected phosphoserine exist, they may present challenges in coupling efficiency. The choice of protecting group strategy should, therefore, be made on a case-by-case basis, considering the specific peptide sequence, the desired scale of synthesis, and the available instrumentation. By understanding the underlying chemistry and potential pitfalls, researchers can navigate the complexities of phosphopeptide synthesis and successfully obtain these vital tools for biological discovery.
References
-
Shapiro, G., et al. (1997). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. Bioorganic & Medicinal Chemistry, 5(1), 147-156. [Link]
-
Attard, T. J., O'Brien-Simpson, N. M., & Reynolds, E. C. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15, 69–79. [Link]
-
Fields, G. B., et al. (2007). Principles and practice of solid-phase peptide synthesis. In Current Protocols in Protein Science (Chapter 18, Unit 18.1). [Link]
-
Knight, Z. A., et al. (2001). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. Journal of the American Society for Mass Spectrometry, 12(7), 779-787. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Rusconi, L., et al. (2004). A new approach to phosphoserine and phosphothreonine analysis in peptides and proteins: Chemical modification, enrichment via solid-phase reversible binding, and analysis by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1644-1654. [Link]
-
ResearchGate. Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. [Link]
-
Aharoni, A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2056-2062. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Anaspec. Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. [Link]
-
Lacombe, J. M., Andriamanampisoa, F., & Pavia, A. A. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International Journal of Peptide and Protein Research, 36(3), 275-280. [Link]
Sources
A Strategic Guide to Phosphopeptide Synthesis: Comparing Fmoc-D-Ser(PO(OBzl)OH)-OH and Fmoc-D-Ser(tBu)-OH
For researchers, medicinal chemists, and drug development professionals engaged in deciphering the intricate web of cellular signaling, synthetic phosphopeptides are indispensable tools. They serve as kinase substrates, antibody antigens, and analytical standards, enabling a deeper understanding of protein phosphorylation—a post-translational modification fundamental to nearly every biological process.[1]
The chemical synthesis of these vital molecules, however, is fraught with challenges. The choice of phosphorylated amino acid building block is a critical decision point that dictates the entire synthetic strategy, influencing yield, purity, and the potential for side reactions. This guide provides an in-depth, objective comparison of two cornerstone approaches in solid-phase phosphopeptide synthesis (SPPS), represented by two key D-serine derivatives:
-
The "Building Block" Approach: Utilizing the pre-phosphorylated monomer, Fmoc-D-Ser(PO(OBzl)OH)-OH .
-
The "Global Phosphorylation" Approach: Employing Fmoc-D-Ser(tBu)-OH as a precursor for post-synthetic, on-resin phosphorylation.
We will dissect the underlying chemistry, compare the performance of each strategy, and provide detailed experimental protocols to empower you to make the most informed decision for your research needs.
The Chemical Divide: A Tale of Two Protecting Groups
The fundamental difference between these two strategies lies in the protection of the serine side chain and the timing of phosphate introduction. This choice creates a cascade of effects throughout the synthesis.
-
This compound: In this building block, the phosphate group is already in place, protected as a monobenzyl (Bzl) ester.[2][3] This partial protection is a crucial design feature. A fully protected phosphotriester is highly susceptible to β-elimination during the basic conditions of Fmoc-deprotection (piperidine treatment), which would lead to the formation of a dehydroalanine residue.[4] The monobenzyl phosphodiester significantly mitigates this risk, making it the building block of choice for the direct incorporation of phosphoserine.[4][5]
-
Fmoc-D-Ser(tBu)-OH: This is a standard protected serine derivative where the side-chain hydroxyl group is shielded by an acid-labile tert-butyl (tBu) ether.[1] It is not phosphorylated. Its use necessitates a post-synthetic "global phosphorylation" step after the full peptide backbone has been assembled.[1][5] The tBu group is stable to the basic conditions of Fmoc removal but is readily cleaved during the final acidolytic step from the resin.[1]
The logical workflow for each approach is visualized below.
Caption: Key steps in the final cleavage and deprotection process.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Ser(tBu)-OH is a strategic one that hinges on the specific goals of the synthesis.
-
For the reliable and unambiguous synthesis of peptides with a defined phosphorylation site, the "Building Block" approach using this compound is the superior and recommended strategy . Its primary drawback—potentially lower coupling efficiency—can be effectively managed with optimized coupling reagents (e.g., HATU) and extended reaction times. The resulting crude product is typically cleaner, simplifying downstream purification.
-
The "Global Phosphorylation" approach, for which Fmoc-D-Ser(tBu)-OH can be a precursor, offers flexibility but introduces significant risks . The multi-step, on-resin chemical transformation is less efficient than standard peptide coupling and prone to side reactions. The resulting crude product is often a complex mixture requiring more demanding purification. This approach should be reserved for situations where the building block is unavailable or for generating libraries where both phosphorylated and non-phosphorylated variants are desired from a single synthesis run.
Ultimately, a successful phosphopeptide synthesis campaign relies on a careful evaluation of the target molecule's complexity against the strengths and weaknesses of the available synthetic methodologies. By understanding the causality behind these experimental choices, researchers can navigate the challenges of phosphopeptide synthesis with greater confidence and success.
References
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews. [Link]
-
Challenges in plasma membrane phosphoproteomics. Expert Review of Proteomics. [Link]
-
Phosphoprotein purification overview. Takara Bio. [Link]
-
Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Journal of Proteome Research. [Link]
-
The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Clinical Proteomics. [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]
-
Global and site-specific effect of phosphorylation on protein turnover. Developmental Cell. [Link]
-
Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling. Methods in Molecular Biology. [Link]
-
Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Anaspec. [Link]
-
Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis. Journal of The American Society for Mass Spectrometry. [Link]
-
Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. Chemical Science. [Link]
Sources
Navigating the Labyrinth of Phosphorylation: A Comparative Guide to Phosphopeptide Sequencing by Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of protein phosphorylation sites is a critical step in unraveling cellular signaling pathways and understanding disease mechanisms. This guide provides an in-depth technical comparison of two seminal techniques for phosphopeptide sequencing: the classic Edman degradation and the modern workhorse, mass spectrometry. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to empower you to make informed decisions for your research.
The Central Challenge: The Labile Phosphate Group
Reversible protein phosphorylation, occurring predominantly on serine, threonine, and tyrosine residues, is a cornerstone of cellular regulation. The inherent lability of the phosphate group, however, presents a significant analytical challenge. Any sequencing methodology must contend with the potential for phosphate loss, which can obscure the true location of this critical post-translational modification (PTM).
Edman Degradation: The Foundational Approach to N-Terminal Sequencing
Developed by Pehr Edman, this technique offers a stepwise method for determining the amino acid sequence from the N-terminus of a peptide[1][2]. Its methodical, residue-by-residue removal provides a high degree of confidence in sequence assignment, a feature that remains valuable in specific contexts[3][4].
The Edman Chemistry: A Deliberate Unraveling
Edman degradation is a cyclical three-step process:
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide[5][6].
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid[5][6].
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC[5][7]. The shortened peptide is then available for the next cycle.
Adapting Edman Degradation for Phosphopeptides: A Necessary Chemical Intervention
Direct Edman sequencing of phosphopeptides is problematic. Phosphoserine and phosphothreonine are prone to β-elimination under the alkaline conditions of the coupling step, leading to the formation of dehydroalanine and dehydroaminobutyric acid, respectively. This not only results in the loss of the phosphate group but also creates derivatives that are difficult to identify unambiguously with standard PTH-amino acid analysis[8].
To overcome this, a chemical derivatization strategy is employed prior to sequencing. This approach transforms the phosphorylated residue into a more stable entity that can withstand the Edman chemistry and yield an identifiable PTH derivative.
This protocol outlines a self-validating system for the unambiguous identification of a phosphoserine residue.
1. Phosphopeptide Enrichment (if required):
-
For complex samples, enrich phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to increase the concentration of the target peptide.
2. β-Elimination and Michael Addition:
-
Rationale: This step converts the unstable phosphoserine into a stable, identifiable derivative. The β-elimination removes the phosphate group, creating a reactive dehydroalanine intermediate. A subsequent Michael addition of a thiol-containing reagent creates a stable thioether linkage.
-
Procedure:
-
Dissolve the purified phosphopeptide in a solution of 0.1 M barium hydroxide[8].
-
Incubate at 37°C for 1 hour to induce β-elimination of the phosphate group from phosphoserine residues[8].
-
Add a thiol-containing reagent, such as ethanethiol, to the reaction mixture. This will react with the dehydroalanine to form a stable S-ethylcysteine derivative.
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid) to stop the reaction.
-
Purify the derivatized peptide using reverse-phase HPLC.
-
3. Automated Edman Sequencing:
-
Procedure:
-
Apply the purified, derivatized peptide to a protein sequencer.
-
Initiate the automated Edman degradation cycles.
-
In each cycle, the N-terminal amino acid is derivatized with PITC, cleaved, and converted to its PTH derivative.
-
The PTH-amino acid from each cycle is automatically injected onto an HPLC system for identification.
-
4. Data Analysis:
-
Compare the retention time of the PTH derivative from the cycle corresponding to the original phosphoserine position with a pre-synthesized S-ethylcysteine-PTH standard. A matching retention time confirms the original location of the phosphoserine residue.
Caption: Edman degradation workflow for phosphopeptides.
Mass Spectrometry: The High-Throughput Powerhouse
Mass spectrometry (MS)-based proteomics has become the dominant technology for large-scale protein analysis, including the identification of PTMs[9]. Its high sensitivity, speed, and ability to handle complex mixtures make it a powerful tool for phosphoproteomics[3].
The Mass Spectrometry Principle: Mass, Fragmentation, and Identification
In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into peptides. These peptides are then separated by liquid chromatography (LC) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). The amino acid sequence is deduced from the mass differences between the fragment ions.
Navigating Phosphate Lability in the Gas Phase
A major hurdle in MS-based phosphopeptide sequencing is the lability of the phosphate group during fragmentation. Collision-Induced Dissociation (CID), a common fragmentation method, often results in the neutral loss of phosphoric acid (98 Da), leading to a dominant peak in the MS/MS spectrum that provides little sequence information and obscures the phosphorylation site.
To address this, alternative fragmentation methods have been developed:
-
Higher-Energy Collisional Dissociation (HCD): A more energetic fragmentation that can produce more sequence-informative ions in addition to the neutral loss peak.
-
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These methods induce fragmentation by transferring an electron to the peptide, which cleaves the peptide backbone while leaving the labile phosphate group intact.
-
Combined Approaches (EThcD): This hybrid method combines ETD and HCD to generate a rich fragmentation spectrum with both backbone cleavages and side-chain information, significantly improving phosphosite localization.
1. Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Reduce and alkylate cysteine residues to prevent disulfide bond formation.
-
Digest proteins into peptides using an enzyme such as trypsin.
2. Phosphopeptide Enrichment:
-
Rationale: Due to the low stoichiometry of phosphorylation, enrichment is crucial for detecting phosphopeptides in a complex mixture.
-
Procedure: Use IMAC or TiO2 affinity chromatography to selectively capture phosphopeptides.
3. LC-MS/MS Analysis:
-
Procedure:
-
Load the enriched phosphopeptides onto a reverse-phase nano-LC system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between MS1 scans and MS/MS scans of the most abundant precursor ions.
-
Employ a fragmentation method optimized for phosphopeptides, such as HCD, ETD, or EThcD.
-
4. Data Analysis:
-
Procedure:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
The search parameters must include phosphorylation as a variable modification.
-
Utilize algorithms that calculate a phosphosite localization probability score (e.g., PTM-Score, Ascore) to confidently assign the phosphorylation site.
-
Caption: Mass spectrometry-based phosphoproteomics workflow.
Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry is dictated by the specific research question, sample availability, and desired throughput.
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Stepwise chemical degradation from the N-terminus | Measurement of mass-to-charge ratio and fragmentation patterns |
| Sample Purity | Requires a highly purified peptide (>95%) | Can handle complex mixtures |
| Sample Amount | Picomole to nanomole range | Femtomole to picomole range |
| Throughput | Low (one sample at a time, ~1 residue/hour) | High (thousands of peptides in a single run) |
| De Novo Sequencing | Yes, provides direct sequence readout | Possible, but computationally intensive and can be ambiguous |
| Phosphosite ID | Indirect, requires chemical derivatization | Direct, with advanced fragmentation and scoring algorithms |
| Quantification | Possible but not routine | Well-established (label-free, SILAC, TMT) |
| Instrumentation | Dedicated protein sequencer | High-resolution mass spectrometer coupled to LC |
| Key Advantage | Unambiguous N-terminal sequence determination | High sensitivity, high throughput, and PTM discovery |
| Key Limitation | N-terminal blockage, short read length (~30-50 residues) | Phosphate lability, reliance on databases for high-confidence ID |
Synergistic Approaches and Concluding Remarks
While mass spectrometry is the undisputed leader for large-scale phosphoproteomics, Edman degradation retains its value for specific applications. For instance, it can be used to definitively sequence the N-terminus of a purified phosphoprotein, providing an anchor point for assembling a full sequence from MS data.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1986). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. FEBS letters, 204(1), 61-66. [Link]
-
Shimadzu. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Wettenhall, R. E., & Aebersold, R. H. (2002). Identification of protein phosphorylation sites by a combination of mass spectrometry and solid phase Edman sequencing. Journal of biomolecular techniques : JBT, 13(3), 119–130. [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved from [Link]
-
Biosynthesis. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]
-
EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Imai, K., Higashikubo, I., & Tsunoda, M. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and bioanalytical chemistry, 405(15), 5275–5284. [Link]
-
Meyer, H. E., & Thiele, H. (2009). Identification of phosphorylation sites by Edman degradation. Methods in molecular biology (Clifton, N.J.), 527, 25–45. [Link]
-
Oda, Y., Nagasu, T., & Chait, B. T. (2001). Enrichment of phosphopeptides by immobilized metal affinity chromatography. Nature biotechnology, 19(4), 379–382. [Link]
-
Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). A general chemical strategy for selectively mapping kinases modifying proteins in cells. Nature biotechnology, 21(9), 1047–1054. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
-
Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635–648. [Link]
-
Zubarev, R. A., Kelleher, N. L., & McLafferty, F. W. (1998). Electron capture dissociation of multiply charged protein cations. A nonergodic process. Journal of the American Chemical Society, 120(13), 3265–3266. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]
-
Frese, C. K., Altelaar, A. F., van den Toorn, H., Griep-Raming, J., Heck, A. J., & Mohammed, S. (2012). Toward full peptide sequence coverage by dual fragmentation combining electron-transfer and higher-energy collision dissociation. Analytical chemistry, 84(21), 9668–9673. [Link]
-
Beausoleil, S. A., Villén, J., Gerber, S. A., Rush, J., & Gygi, S. P. (2006). A probability-based approach for high-throughput protein phosphorylation analysis and site localization. Nature biotechnology, 24(10), 1285–1292. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Phosphoserine Building Blocks: A Comparative Yield Analysis
Introduction: The Central Role and Synthetic Challenge of Phosphoserine
Protein phosphorylation is a cornerstone of cellular regulation, governing everything from signal transduction to gene expression. The ability to synthesize peptides containing phosphorylated residues, particularly phosphoserine (pSer), is therefore indispensable for dissecting these biological pathways and for developing novel therapeutics. However, the synthesis of phosphopeptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging.[1][2][3] The phosphate moiety introduces significant synthetic hurdles, including poor coupling efficiencies, steric hindrance, and a high propensity for side reactions, most notably base-catalyzed β-elimination.[4][5]
The success of a phosphopeptide synthesis hinges on the selection of an appropriate phosphoserine building block. The choice of protecting group for the phosphate side chain dictates the entire synthetic strategy, influencing coupling conditions, potential side reactions, and ultimately, the final yield and purity of the target peptide. This guide provides an in-depth comparative analysis of the most common Fmoc-compatible phosphoserine building blocks, grounded in mechanistic principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Common Phosphoserine Building Blocks
The primary challenge in incorporating phosphoserine is managing the reactivity of the phosphate group. This has led to several strategies, each with a distinct profile of advantages and liabilities. We will compare three major classes based on their phosphate protection scheme.
The Workhorse: Monobenzyl-Protected Phosphoserine (Fmoc-Ser(PO(OBzl)OH)-OH)
This building block is arguably the most widely used for Fmoc-SPPS.[6][7] The phosphate group is protected as a phosphodiester, leaving one acidic proton.
-
Mechanistic Insight: The presence of the free acidic proton is a key feature. Under the basic conditions of Fmoc deprotection (e.g., piperidine), this proton is removed, creating a negatively charged phosphate. This charge is thought to electrostatically inhibit the deprotonation of the α-carbon proton, which is the initiating step for β-elimination.[4]
-
Advantages:
-
Disadvantages & Mitigation:
-
Coupling Inefficiency: The negatively charged phosphate and the bulky benzyl group can lead to steric hindrance and electrostatic repulsion, resulting in sluggish or incomplete coupling reactions.[1][8] To overcome this, highly potent uronium-based coupling reagents like HATU or HBTU are strongly recommended, often in combination with an extended coupling time and an increased excess of reagents.[8]
-
N-Terminal β-Elimination: While generally stable within the peptide chain, an N-terminal Fmoc-Ser(PO(OBzl)OH) residue is highly susceptible to β-elimination during its own Fmoc removal.[4][6] This side reaction can be significantly suppressed by using a milder base, such as 50% cyclohexylamine in DCM, for this specific deprotection step.[4]
-
The High-Risk Alternative: Fully Protected Phosphotriesters (e.g., Fmoc-Ser(PO(OBzl)2)-OH)
Protecting the phosphate as a neutral triester (e.g., with two benzyl groups) seems like an intuitive solution to the coupling problems associated with the charged monobenzyl derivative.
-
Mechanistic Insight: By neutralizing the phosphate, the building block's solubility in organic solvents improves, and the side reactions associated with the free acid during coupling are avoided.[8] However, this neutrality comes at a high cost. Without the protective negative charge, the α-proton is readily abstracted by piperidine, leading to rapid and often quantitative β-elimination.
-
Advantages:
-
Improved Coupling: Can be incorporated using standard coupling methods without the issues of charge repulsion.
-
-
Disadvantages & Mitigation:
-
Extreme Susceptibility to β-Elimination: These building blocks are largely incompatible with standard Fmoc-SPPS protocols that use piperidine for deprotection.[5][8] The resulting dehydroalanine intermediate can further react with piperidine to form a piperidinyl-alanine adduct, an irreversible and difficult-to-remove impurity.[4] Their use is generally discouraged for stepwise synthesis unless a significantly modified, non-piperidine-based deprotection strategy is employed.
-
The Specialist: Orthogonally Protected Building Blocks (e.g., Allyl, Tce)
A third strategy involves using protecting groups that are removed under conditions orthogonal to both the acid-labile side-chain protecting groups (like Boc, tBu) and the base-labile Fmoc group.
-
Mechanistic Insight: Building blocks like Alloc-Ser[PO(OAllyl)2]OH[11] or Fmoc-Ser(PO3Tc2)-OH (Trichloroethyl)[12] allow for selective deprotection of the phosphate group on-resin. The allyl groups are removed with a palladium catalyst, while the Tce group can be removed via hydrogenolysis. This approach is less common for routine synthesis but offers unique advantages for complex targets.
-
Advantages:
-
Synthetic Flexibility: Enables on-resin modification of the phosphate group or the synthesis of peptides where global deprotection strategies are not feasible.
-
-
Disadvantages & Mitigation:
-
Increased Complexity: The synthesis requires additional, specialized steps for both protection and deprotection, which can impact overall yield and process efficiency.
-
Limited Availability: These building blocks are less common and may not be as readily available as the standard benzyl-protected versions.
-
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance characteristics of the discussed phosphoserine building blocks.
| Feature | Fmoc-Ser(PO(OBzl)OH)-OH | Fmoc-Ser(PO(OR)2)-OH (Fully Protected) | Orthogonally Protected (e.g., Allyl) |
| Phosphate Protection | Monobenzyl (Diester) | Dialkyl/Dibenzyl (Triester) | Diallyl, Di-Tce, etc. (Triester) |
| Key Advantage | Suppresses β-elimination during elongation | Avoids coupling issues related to free acid | Allows for orthogonal deprotection strategy |
| Key Disadvantage | Lower coupling efficiency; N-terminal β-elimination | High susceptibility to β-elimination with piperidine | Increased synthetic complexity and steps |
| Coupling Reagents | Potent uronium reagents (HATU, HBTU) with excess base (DIPEA)[8] | Standard coupling reagents (e.g., DIC/HOBt) | Standard coupling reagents |
| Fmoc Deprotection | 20% Piperidine/DMF (Cyclohexylamine for N-terminal pSer)[4] | Incompatible with piperidine | Standard 20% Piperidine/DMF |
| Relative Yield | Moderate to High (Sequence Dependent) | Very Low / Fails (with standard Fmoc) | Moderate (Process Dependent) |
Experimental Protocols for Comparative Analysis
To provide a practical framework, we describe a robust experimental workflow to assess the incorporation efficiency and purity of a model phosphopeptide.
Objective: To synthesize the model phosphopeptide Ac-Ala-Val-pSer-Ala-Gly-NH₂ using the Fmoc-Ser(PO(OBzl)OH)-OH building block and to demonstrate a protocol variation that minimizes β-elimination.
Mandatory Visualization: Chemical Structures
Note: Generic representation. Dibenzyl structure is a key example of a fully protected triester.
>]; } } dot Caption: Chemical structures of monobenzyl- and a representative fully-protected phosphoserine.
Materials & Reagents
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Ser(PO(OBzl)OH)-OH
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% (v/v) Piperidine in DMF; 50% (v/v) Cyclohexylamine in DCM
-
Coupling: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Capping: Acetic Anhydride, DIPEA in DMF
-
Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Analysis: RP-HPLC system, Mass Spectrometer (ESI-MS)
Protocol 1: Standard Synthesis Procedure
This protocol follows a standard approach but incorporates best practices for coupling the phosphoserine building block.
-
Resin Preparation: Swell 200 mg of Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Gly Coupling: Perform Fmoc deprotection on the resin using 20% piperidine/DMF (2 x 10 min). Couple Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1 hour. Confirm with a negative Kaiser test.
-
Chain Elongation (Ala, Val): Repeat the deprotection and coupling cycle for Fmoc-Ala-OH and Fmoc-Val-OH.
-
Phosphoserine Coupling:
-
Deprotect the N-terminal Fmoc group of Valine.
-
Rationale: The phosphoserine building block is expensive and sterically hindered. A highly efficient coupling is paramount.
-
In a separate vial, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes.
-
Add the activation mixture to the resin and couple for 2 hours. A longer coupling time is used to ensure maximum efficiency.
-
-
Final Ala Coupling & Capping:
-
CRITICAL STEP: For the deprotection of Fmoc-Ser(PO(OBzl)OH), use the standard 20% piperidine/DMF. This is where N-terminal elimination can occur.
-
Couple the final Fmoc-Ala-OH using the standard procedure.
-
Deprotect the final Fmoc group.
-
Cap the N-terminus with a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 30 minutes. This adds the N-terminal acetyl group.
-
-
Cleavage and Deprotection: Wash the resin thoroughly with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cocktail for 3 hours.
-
Workup & Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and ESI-MS.
Protocol 2: Optimized Deprotection to Minimize β-Elimination
This protocol is identical to Protocol 1, except for a single, critical step.
-
Modified Step 5a (Deprotection of Phosphoserine):
-
Rationale: To prevent β-elimination at the now N-terminal phosphoserine residue, we replace the aggressive piperidine with a milder base.[4]
-
After coupling Fmoc-Ser(PO(OBzl)OH)-OH and washing the resin, perform the Fmoc deprotection using 50% cyclohexylamine in DCM (2 x 20 min).
-
Proceed with the coupling of Fmoc-Ala-OH as described in Protocol 1.
-
Expected Results and Analysis
| Analysis Metric | Protocol 1 (Standard) | Protocol 2 (Optimized) | Justification |
| Desired Product (HPLC % Area) | 60-70% | 75-85% | Protocol 2 minimizes the β-elimination side product, increasing the relative purity of the target peptide. |
| β-Elimination Adduct (MS) | Detected (Mass = M - 98 + 84) | Significantly Reduced or Undetectable | Cyclohexylamine is less basic than piperidine, disfavoring the α-proton abstraction that initiates elimination.[4] |
| Overall Crude Yield | Moderate | High | By preventing the formation of a major byproduct, the yield of the desired phosphopeptide is improved. |
Visualizing the Process and Pitfalls
Mandatory Visualization: Comparative Synthesis Workflow
Mandatory Visualization: The β-Elimination Side Reaction
Conclusion and Expert Recommendations
The synthesis of phosphoserine-containing peptides is a nuanced process where the choice of building block is a critical determinant of success.
-
For routine SPPS, Fmoc-Ser(PO(OBzl)OH)-OH remains the building block of choice due to its balance of reactivity and stability. Its primary drawback—poor coupling efficiency—can be effectively managed by using potent coupling reagents like HATU and extended reaction times.
-
The most significant challenge with this building block is the high risk of β-elimination at the N-terminal position . As demonstrated, this side reaction can be largely suppressed by strategically switching from piperidine to a milder base like cyclohexylamine for this single deprotection step. This simple modification can dramatically improve the purity and final yield.
-
Fully protected phosphotriesters should be avoided for standard Fmoc-SPPS due to their extreme lability to piperidine. Their use is confined to specialized, non-standard synthetic routes.
By understanding the underlying chemical principles and implementing the optimized protocols described in this guide, researchers can confidently navigate the challenges of phosphopeptide synthesis and achieve higher yields and purities in their target molecules.
References
- Benchchem. (n.d.). Technical Support Center: D-Phosphopeptide Synthesis.
- Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids.
- Attard, T. J., et al. (2006). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate.
- Creative Proteomics. (n.d.). Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them.
-
Paquet, A. (1992). Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis. International Journal of Peptide and Protein Research, 39(1), 82-86. Retrieved from [Link]
-
Meyer, H. E., et al. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. FEBS Letters, 284(2), 267-270. Retrieved from [Link]
-
Sloane, D. L., et al. (1996). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. International Journal of Peptide and Protein Research, 48(6), 545-552. Retrieved from [Link]
-
Drake, R. R., et al. (2012). Challenges in plasma membrane phosphoproteomics. Expert Review of Proteomics, 9(4), 465-478. Retrieved from [Link]
-
Grunhaus, D., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2155-2162. Retrieved from [Link]
-
Meyer, H. E., et al. (1988). Beta-elimination of phosphate and subsequent addition of pyridoxamine as a method for identifying and sequencing peptides containing phosphoseryl residues. FEBS Letters, 231(2), 431-436. Retrieved from [Link]
- Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Aduri, N. G., & Luedtke, N. W. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5343-5374. Retrieved from [Link]
- Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides.
- Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 6. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 9. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]
- 11. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphopeptide Synthesis: Benchmarking Fmoc-D-Ser(PO(OBzl)OH)-OH
In the intricate world of cellular signaling, protein phosphorylation stands as a pivotal post-translational modification, governing a vast array of biological processes.[1][2][3] The synthesis of phosphopeptides, which are indispensable tools for dissecting these signaling pathways, presents unique challenges to the peptide chemist.[1][4] This guide provides an in-depth comparison of the widely used phosphoserine building block, Fmoc-D-Ser(PO(OBzl)OH)-OH, against alternative strategies for phosphopeptide synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to navigate the complexities of phosphopeptide synthesis and select the optimal methodology for their research endeavors.
The Challenge of Phosphopeptide Synthesis
The inherent lability of the phosphate group and the potential for side reactions during solid-phase peptide synthesis (SPPS) have historically rendered the synthesis of phosphopeptides a formidable task. The two primary strategies employed are the "building block" approach, which involves the incorporation of pre-phosphorylated amino acid derivatives during peptide chain elongation, and the "post-synthetic" or "global" phosphorylation approach, where the phosphate group is introduced onto the assembled peptide.[5] Each strategy presents a distinct set of advantages and disadvantages that must be carefully considered.
The "Building Block" Approach: A Focus on this compound
The "building block" approach is often favored for its site-specificity and generally higher yields of the target phosphopeptide.[5] Among the available phosphoserine building blocks for Fmoc-based SPPS, this compound has emerged as a reagent of choice.[6]
Chemical Rationale and Advantages
The design of this compound incorporates a monobenzyl protecting group on the phosphate moiety. This seemingly simple feature is critical for its successful application in Fmoc SPPS. Fully protected phosphate triesters are susceptible to β-elimination when treated with the piperidine solutions used for Fmoc deprotection. The partially protected phosphate in this compound is believed to be deprotonated during Fmoc removal, which in turn inhibits the deprotonation of the amino acid's α-proton and subsequent β-elimination.[7][8] This strategic design imparts stability to the phosphoserine residue throughout the iterative cycles of SPPS.[9]
Key Advantages of this compound:
-
Minimized β-Elimination: The monobenzyl protection significantly reduces the risk of this deleterious side reaction.[7][10]
-
Compatibility: It is compatible with standard coupling reagents such as PyBOP, TBTU, HBTU, and HATU.[9][11]
-
Direct Incorporation: Allows for the direct and site-specific incorporation of phosphoserine into the peptide sequence.[6]
-
Efficiency in Multiphorphorylation: Has been successfully used to synthesize peptides with multiple phosphorylation sites.[9]
Potential Challenges and Mitigation Strategies
Despite its widespread use, researchers should be aware of potential challenges associated with this compound:
-
β-Piperidinylalanine Formation: During the Fmoc deprotection of an N-terminal Ser(PO(OBzl)OH) residue, a side reaction can occur, leading to the formation of β-piperidinylalanine.[9] This is particularly prevalent under microwave conditions.[9] This side reaction can be suppressed by using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclohexylamine for this specific deprotection step.[9][12]
-
Coupling Inefficiencies: The partially protected phosphate is acidic and can be deprotonated, leading to salt formation with piperidine during Fmoc deprotection. This can result in the acylation of the piperidine counterion, consuming the activated amino acid and reducing coupling efficiency. To overcome this, an increased excess of coupling reagents and base is often recommended.[6]
-
Benzyl Group Migration: During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, the cleaved benzyl cation can potentially reattach to nucleophilic side chains of other amino acids, such as tryptophan or methionine.[13] The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.
Alternative Phosphorylation Methods: A Comparative Analysis
While the use of this compound is a robust strategy, alternative methods exist and may be suitable for specific applications.
Alternative Phosphoserine Building Blocks
While less common, other protected phosphoserine derivatives have been explored. For instance, the use of fully protected phosphotriester derivatives of serine has been investigated. However, as previously mentioned, these are generally more prone to β-elimination under standard Fmoc-SPPS conditions. The development of novel protecting groups that are stable to piperidine but readily cleavable under mild, orthogonal conditions remains an active area of research.
Post-Synthetic (Global) Phosphorylation
This strategy involves synthesizing the non-phosphorylated peptide first, followed by the phosphorylation of the serine residue(s) while the peptide is still attached to the solid support or after cleavage.
Advantages:
-
Avoids Challenges with Phosphorylated Building Blocks: Circumvents the coupling issues and potential side reactions associated with carrying the phosphate group throughout the synthesis.
-
Access to Phosphorylated and Non-phosphorylated Peptides: Allows for the generation of both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis.[5]
Disadvantages:
-
Risk of Incomplete Phosphorylation: Achieving complete and specific phosphorylation of the target serine residue(s) can be challenging, often resulting in a mixture of products that are difficult to separate.[5]
-
Side-Chain Modification: The reagents used for phosphorylation can potentially modify other sensitive amino acid side chains.[5]
-
Additional Synthetic Steps: Requires extra steps for phosphorylation and subsequent purification.[5]
Data-Driven Comparison
| Feature | This compound | Alternative Phosphoserine Building Blocks | Post-Synthetic Phosphorylation |
| Site-Specificity | High | High | Lower, risk of non-specific phosphorylation |
| Yield & Purity | Generally high, but can be sequence-dependent[12] | Variable, often lower due to side reactions | Often lower due to incomplete reaction and byproducts |
| Key Side Reactions | β-elimination (minimized), β-piperidinylalanine formation, benzyl group migration[9][12][13] | Primarily β-elimination for fully protected derivatives | Incomplete phosphorylation, side-chain modification[5] |
| Ease of Use | Relatively straightforward with optimized protocols | Can be more complex due to instability | Requires additional optimization of phosphorylation conditions |
| Cost-Effectiveness | Commercially available but can be expensive | Often requires custom synthesis, can be costly | Reagents can be expensive, purification costs may be higher |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines a general procedure for the manual coupling of this compound. Automated protocols will require adjustments based on the specific synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Post-Synthetic (Global) Phosphorylation (Conceptual)
This is a conceptual outline, as specific conditions are highly dependent on the peptide sequence and the phosphorylating agent used.
Materials:
-
Resin-bound peptide with an unprotected serine residue
-
Phosphorylating agent (e.g., phosphoramidite reagent)
-
Activator (e.g., tetrazole)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide)
-
Solvents (e.g., anhydrous acetonitrile)
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc-SPPS, incorporating a serine residue with its side chain hydroxyl group unprotected.
-
Phosphitylation: Swell the resin in anhydrous acetonitrile. Treat the resin with a solution of the phosphoramidite reagent and an activator (e.g., tetrazole) in anhydrous acetonitrile.
-
Oxidation: After the phosphitylation reaction, wash the resin and treat it with an oxidizing agent to convert the phosphite triester to the more stable phosphate triester.
-
Deprotection and Cleavage: Deprotect the phosphate protecting groups (if any) and cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Purification: Purify the resulting phosphopeptide from the crude mixture, which may contain unphosphorylated and partially phosphorylated species.
Visualizing the Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Comparison of phosphopeptide synthesis strategies.
Conclusion and Future Perspectives
The synthesis of phosphopeptides is a critical enabling technology for the study of cellular signaling. This compound has proven to be a reliable and efficient building block for the incorporation of phosphoserine in Fmoc-SPPS, despite some known challenges that can be mitigated with optimized protocols. The choice between the "building block" approach and "post-synthetic" phosphorylation will ultimately depend on the specific peptide sequence, the desired purity and yield, and the resources available. As research in this field continues, the development of new protecting group strategies and more efficient phosphorylation reagents will undoubtedly further streamline the synthesis of these vital research tools.
References
-
The synthesis of phosphopeptides. PubMed, [Link]
-
The synthesis and compositional analysis of phosphopeptides. PubMed, [Link]
-
Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides. ResearchGate, [Link]
-
Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed, [Link]
-
Solid-phase synthesis of phosphopeptides. PubMed, [Link]
-
Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects. PMC, [Link]
-
The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC, [Link]
-
Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. PubMed, [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, [Link]
-
Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate, [Link]
-
Phosphorylated peptide synthesis. SB-PEPTIDE, [Link]
-
Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms. PubMed, [Link]
-
One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water. RSC Publishing, [Link]
-
Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Portland Press, [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis. PMC, [Link]
-
The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate, [Link]
-
Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Anaspec, [Link]
-
Enrichment techniques employed in phosphoproteomics. PMC, [Link]
-
Chapter 7 Phosphate Protecting Groups. Thieme, [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing, [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH, [Link]
-
Introduction to Peptide Synthesis. PMC, [Link]
-
Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, [Link]
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 3. Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and compositional analysis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Ser(PO(Obzl)OH)-OH
As researchers dedicated to advancing drug development, our work with complex reagents like protected amino acids is foundational. However, our responsibility extends beyond the synthesis flask; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing Fmoc-D-Ser(PO(Obzl)OH)-OH, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a multi-functionalized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] While not acutely toxic, it possesses hazards that mandate careful handling.
Core Chemical Properties and Hazards:
-
Chemical Identity: N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-phosphoserine[1]
-
CAS Number: 158171-14-3[1]
-
Appearance: White to off-white solid powder.
-
Primary Hazards:
The presence of the organophosphate group and the benzyl protecting group does not automatically place it into a specific, highly acute hazardous waste category by characteristic (ignitability, corrosivity, reactivity). However, its irritant properties and its nature as a synthetic organic chemical require it to be treated as a regulated hazardous waste stream.
| Parameter | Information | Source(s) |
| Synonyms | This compound, N-α-Fmoc-O-benzyl-D-phosphoserine | [1][3] |
| Molecular Formula | C₂₅H₂₄NO₈P | [1][3] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [2] |
| Potential Health Effects | Skin Irritation, Respiratory Irritation | [3] |
| Primary Route of Exposure | Eye contact, inhalation, skin absorption | [3] |
| Required PPE | Chemical safety goggles, chemical-resistant gloves, lab coat | [4] |
Section 2: The Regulatory Landscape: Adherence to RCRA
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" framework, meaning that waste is tracked from the point of generation until its final, safe disposal.[6][7]
Laboratories are classified as "generators" of hazardous waste.[7] Your institution's Environmental Health and Safety (EHS) office is responsible for managing the hazardous waste program and ensuring compliance with all federal, state, and local regulations. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8] The procedures outlined below are designed to align with these regulatory requirements.
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process of segregation, containment, and documentation. The following protocol provides a direct, operational plan for managing waste streams of this compound.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[4] A logical decision tree should be followed for each type of waste generated.
Caption: Waste Segregation Decision Workflow
Step 2: Containment and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.[9]
-
Select the Correct Container :
-
Solid Waste : Use a designated, sealable solid waste container (e.g., a plastic pail or a securely lined cardboard box) provided by your EHS department.
-
Liquid Waste : Use a compatible, leak-proof container (typically a high-density polyethylene or glass jug) with a screw-top cap. Do not store acidic waste in metal containers.[9] Ensure the container is compatible with the solvent used.
-
-
Label the Container Immediately :
-
Attach a hazardous waste tag provided by your EHS department as soon as the first drop of waste is added.
-
Clearly write "Hazardous Waste."[4]
-
List all chemical constituents by their full name, including solvents. For example: "this compound, Dimethylformamide."
-
Estimate the percentage of each component.
-
Fill in the date of first accumulation and the responsible researcher's name.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[10]
-
Location : The SAA must be a secondary containment tray to capture any potential leaks.
-
Capacity : Keep containers closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for expansion.[9]
-
Time & Volume Limits : Adhere to your institution's and RCRA's limits for waste accumulation. Once a container is full or accumulation time limits are reached, arrange for a pickup.[10][11]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's EHS department or a licensed hazardous waste contractor.[12]
-
Request a Pickup : Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal.
-
Documentation : Ensure all information on the waste tag is accurate and complete. EHS personnel will use this information to create the official waste manifest for transportation and disposal, fulfilling the "cradle-to-grave" tracking requirement.[12]
-
Do Not Attempt On-Site Treatment : Chemical deactivation or neutralization of this compound constitutes "treatment" under RCRA and requires a specific permit.[13] For example, attempting to remove the benzyl group via catalytic hydrogenation generates a new waste stream (catalyst, solvent, deprotected product) and is not a compliant disposal method.[14][15] The safest and most compliant method is collection for professional disposal, likely via high-temperature incineration.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small spill of the solid powder, you may handle it yourself if you are trained and have the proper equipment. For large spills or any spill of a solution, evacuate the area and contact your institution's EHS emergency line.
-
Small Spill Cleanup (Solid Powder) :
-
Don appropriate PPE (goggles, gloves, lab coat).
-
Gently sweep the solid material to avoid creating dust. Use a plastic dustpan and brush.
-
Place the collected material and all cleaning equipment (e.g., contaminated gloves, wipes) into a sealed bag or container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS office.
-
Wash the area with soap and water.[3]
-
By adhering to this comprehensive disposal plan, you contribute to a safe and sustainable research environment, demonstrating that scientific excellence and responsible stewardship are inextricably linked.
References
-
PubChem. Fmoc-Ser(PO(OBzl)OH)-OH: GHS Classification. National Center for Biotechnology Information. [Link]
-
AAPPTec. Safety Data Sheet: Fmoc-Ser(HPO3Bzl)-OH.[Link]
-
Severn Biotech. Fmoc-Ser-OH 99%_sds.[Link]
-
Ohio EPA. Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines.[Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]
-
U.S. EPA. Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency. [Link]
-
U.S. EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency. [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Overview. United States Environmental Protection Agency. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]
-
ResearchGate. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.[Link]
-
National Environmental Trainers. RCRA Regulations Explained.[Link]
-
ResearchGate. Decontamination of organophosphorus pesticides on sensitive equipment.[Link]
-
ResearchGate. Removal of benzyl group and obtaining unprotected amino acid.[Link]
-
U.S. EPA. Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency. [Link]
-
Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.[Link]
Sources
- 1. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. otago.ac.nz [otago.ac.nz]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. natlenvtrainers.com [natlenvtrainers.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Navigating the Safe Handling of Fmoc-D-Ser(PO(Obzl)Oh)-OH: A Guide for Peptide Synthesis Professionals
For researchers at the forefront of drug development and peptide synthesis, the integrity of starting materials is paramount. Fmoc-D-Ser(PO(OBzl)OH)-OH is a critical building block for creating phosphoserine-containing peptides, enabling vital research into cellular signaling.[1] However, its effective use is predicated on a rigorous understanding of its handling, safety, and disposal requirements. This guide provides essential, experience-driven protocols to ensure both the preservation of this valuable reagent and the safety of laboratory personnel.
Hazard Identification and Risk Assessment
While some safety data sheets (SDS) for this compound may not list immediate, severe hazards, a comprehensive assessment reveals a profile that demands careful handling. The primary documented hazard is serious eye irritation (H319) .[1] Furthermore, as a fine solid powder, it poses a risk of respiratory tract irritation if inhaled.[2][3] Anecdotal evidence and the general nature of Fmoc-protected amino acids suggest that skin contact may also cause irritation.[2][4]
During its use in solid-phase peptide synthesis (SPPS), the deprotection step introduces further considerations. The use of piperidine for Fmoc removal from N-terminal Ser(PO(OBzl)OH) residues can induce a side reaction known as phosphoryl β-elimination . This leads to the formation of 3-(1-piperidinyl)alanyl-peptide byproducts, a reaction notably accelerated by microwave conditions.[5][6]
Table 1: Hazard and Risk Summary
| Hazard Category | Description | Recommended Mitigation |
| Eye Irritation | GHS Hazard Statement H319.[1] Direct contact with the solid powder or solutions can cause serious irritation. | Wear chemical safety goggles at all times. In case of splash, a face shield provides an additional layer of protection. |
| Respiratory Irritation | Inhalation of the fine dust can irritate the respiratory tract.[2][3] | Handle the solid compound within a certified chemical fume hood or a powder containment hood. |
| Skin Irritation | May cause skin irritation upon contact.[2][4] | Wear nitrile gloves and a lab coat. Ensure gloves are changed promptly if contaminated. |
| Chemical Reactivity | Stable under recommended storage conditions, but can form hazardous decomposition products (oxides of carbon, nitrogen, and phosphorus) if exposed to strong oxidizing agents or excessive heat.[2] | Store away from incompatible materials. Avoid high temperatures. |
| Process-Specific Hazard | Potential for β-elimination during piperidine-mediated Fmoc deprotection, forming byproducts.[5][6] | Consider alternative deprotection bases like cyclohexylamine or DBU for the N-terminal Ser(PO(OBzl)OH) residue, especially when using microwave-assisted synthesis.[6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following table outlines the minimum required equipment for handling this compound in both its solid form and in solution.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or during splash-prone procedures.[7] | Protects against the primary hazard of serious eye irritation from dust or splashes.[1] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact and potential irritation.[2] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator for particulates is mandatory. | Prevents inhalation of the fine powder, mitigating respiratory irritation.[2] |
Operational Plan: From Vial to Vessel
Adherence to a strict, step-by-step operational plan minimizes risk and preserves the integrity of the reagent.
Preparation and Weighing
-
Engineering Controls : All handling of the solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to control dust.[2]
-
Pre-Weighing Checklist :
-
Don all required PPE as outlined in Table 2.
-
Prepare a clean, static-free weighing vessel.
-
Have spill cleanup materials readily available.
-
-
Weighing Procedure :
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully uncap the container.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating airborne dust.
-
Promptly and securely recap the reagent container.
-
Record the weight and proceed immediately to the dissolution step within the fume hood.
-
Dissolution and Use in SPPS
-
Solvent Addition : Add the appropriate solvent (typically DMF for SPPS) to the weighing vessel containing the this compound.
-
Transfer : Once fully dissolved, the solution can be transferred to the reaction vessel for coupling.
-
Fmoc Deprotection Consideration : As previously noted, for the critical deprotection step of the N-terminal Ser(PO(OBzl)OH) residue, consider substituting piperidine with a milder base like cyclohexylamine or DBU to suppress the formation of β-elimination byproducts.[6]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is critical.
Spill Cleanup Protocol
This protocol is for minor spills of solid this compound within a fume hood. For large spills or spills outside of a containment area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Containment : Ensure the spill is contained within the fume hood.
-
PPE : If not already wearing it, don the appropriate PPE, including a respirator if there is a risk of airborne dust.
-
Cleanup :
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8][9]
-
Using a scoop or dustpan, carefully collect the absorbent material and spilled powder.[8] Avoid sweeping, which can generate dust.
-
Place the collected material into a clearly labeled, sealable hazardous waste container.
-
-
Decontamination : Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.
-
Disposal : Dispose of the waste container according to your institution's hazardous waste procedures.
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Waste Stream Management
Proper segregation and disposal of waste are crucial for laboratory safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused or expired this compound, contaminated spill cleanup materials, and used weighing papers/spatulas. | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Eye Irritant").[10] |
| Liquid Waste | Solutions containing this compound, solvents from reaction vessels (e.g., DMF), and piperidine or other bases from deprotection steps. | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic/solvent waste. Do not mix with aqueous or other incompatible waste streams. |
| Contaminated Labware | Disposable items such as pipette tips, gloves, and paper towels that have come into contact with the chemical. | Place in a designated, leak-proof plastic bag or container labeled as "Hazardous Waste" and specifying the contaminant.[10] |
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical or its waste down the drain or in regular trash.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring the safety of your team and the success of your research endeavors.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ser(HPO3Bzl)-OH. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-Ser(Fmoc-Val)-OH. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Perera, S., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Eye and Face Protection. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2013). Equipment for eye and face protection. OSHwiki. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
-
SafetyCulture. (2025). Eye Protection: Hazards & Types of Equipment. Retrieved from [Link]
-
Taleb, R., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2025). Eye Safety for Workers | Personal Protective Equipment. Retrieved from [Link]
-
Jad, Y. E., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH. Retrieved from [Link]
-
Jad, Y. E., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. acs.org [acs.org]
- 10. uoguelph.ca [uoguelph.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
